1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRHAZARKSZMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585952 | |
| Record name | 1-(5-Bromopyridin-2-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364794-58-1 | |
| Record name | 1-(5-Bromopyridin-2-yl)-4-methylpiperazine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90585952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)-4-methylpiperazine (CAS 364794-58-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a detailed technical overview of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, a heterocyclic building block of significant interest in medicinal chemistry. Possessing both a reactive bromopyridine moiety and a versatile N-methylpiperazine group, this compound serves as a crucial intermediate in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutics. This document collates essential information on its synthesis, chemical properties, analytical characterization, and its role in drug discovery, offering a foundational resource for researchers in the field.
Core Chemical Identity and Properties
This compound is a substituted pyridinylpiperazine. The strategic placement of the bromine atom on the pyridine ring and the methyl group on the piperazine ring makes it a valuable synthon for introducing this specific scaffold into larger molecules.
| Property | Value | Source(s) |
| CAS Number | 364794-58-1 | [1] |
| Molecular Formula | C₁₀H₁₄BrN₃ | [1] |
| Molecular Weight | 256.14 g/mol | [1] |
| Appearance | Predicted: Solid | |
| Boiling Point | Predicted: 341.1 ± 42.0 °C at 760 mmHg | [2][3] |
| Density | Predicted: 1.406 ± 0.06 g/cm³ | [2] |
| SMILES | CN1CCN(CC1)c2ccc(Br)cn2 | [2] |
| InChI Key | QMRHAZARKSZMCF-UHFFFAOYSA-N | [2] |
Strategic Synthesis: The Nucleophilic Aromatic Substitution (SNAr) Approach
The most logical and widely employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the electronic properties of the pyridine ring, where the electronegative nitrogen atom activates the positions ortho and para to it for nucleophilic attack. The bromine at the 5-position further influences the electron distribution, while the halogen at the 2-position (typically chlorine or another bromine) serves as the leaving group.
The core transformation involves the displacement of a halide at the 2-position of a 5-bromopyridine derivative by the secondary amine of N-methylpiperazine.
Caption: General workflow for the SNAr synthesis.
Experimental Protocol: A Representative Synthesis
Materials:
-
2-Chloro-5-bromopyridine (1.0 eq)
-
1-Methylpiperazine (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (2.0 - 3.0 eq)
-
Acetonitrile or DMSO (solvent)
-
Standard glassware for reflux and work-up
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-bromopyridine.
-
Addition of Reagents: Add the solvent (e.g., acetonitrile), followed by 1-methylpiperazine and the base (e.g., DIPEA).
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system, to yield this compound as a pure solid.
Analytical Characterization: A Spectroscopic Profile
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following data, while predicted based on the known spectral properties of its constituent parts, provides a strong reference for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ ~8.2 ppm (d, 1H): The proton at the 6-position of the pyridine ring, appearing as a doublet due to coupling with the proton at the 4-position.
-
δ ~7.5 ppm (dd, 1H): The proton at the 4-position, showing doublet of doublets splitting from coupling to protons at the 3 and 6-positions.
-
δ ~6.6 ppm (d, 1H): The proton at the 3-position, appearing as a doublet.
-
δ ~3.6 ppm (t, 4H): The four protons on the piperazine ring adjacent to the pyridine ring.
-
δ ~2.5 ppm (t, 4H): The four protons on the piperazine ring adjacent to the methyl group.
-
δ ~2.3 ppm (s, 3H): The three protons of the N-methyl group.
-
-
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ ~159 ppm: C2 of the pyridine ring (attached to the piperazine).
-
δ ~148 ppm: C6 of the pyridine ring.
-
δ ~140 ppm: C4 of the pyridine ring.
-
δ ~110 ppm: C5 of the pyridine ring (attached to Bromine).
-
δ ~108 ppm: C3 of the pyridine ring.
-
δ ~55 ppm: The two carbons of the piperazine ring adjacent to the methyl group.
-
δ ~46 ppm: The two carbons of the piperazine ring adjacent to the pyridine ring.
-
δ ~46 ppm: The carbon of the N-methyl group.
-
Mass Spectrometry (MS)
The mass spectrum should exhibit a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Electrospray Ionization (ESI-MS):
-
Expected [M+H]⁺ ions at m/z 256.0 and 258.0.
-
Caption: A typical analytical workflow for product verification.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile building block for the synthesis of pharmacologically active molecules. The piperazine and pyridine scaffolds are prevalent in a vast number of FDA-approved drugs, particularly those targeting the central nervous system (CNS) and oncology pathways.
-
The 2-(4-methylpiperazin-1-yl)pyridine Scaffold: This moiety is a common feature in molecules designed to interact with various receptors and enzymes. The piperazine nitrogen provides a basic handle for salt formation, improving solubility and pharmacokinetic properties, while the pyridine ring can engage in various binding interactions, including hydrogen bonding and π-stacking.
-
The Bromine Handle for Further Functionalization: The bromine atom at the 5-position of the pyridine ring is not merely a substituent; it is a reactive handle for subsequent cross-coupling reactions. This allows for the introduction of additional complexity and the fine-tuning of a molecule's biological activity. Common transformations include:
-
Suzuki Coupling: To introduce aryl or heteroaryl groups.
-
Sonogashira Coupling: To introduce alkynyl groups.
-
Buchwald-Hartwig Amination: To introduce further amino functionalities.
-
Cyanation: To introduce a nitrile group.
-
While direct biological activity data for this compound is scarce in the public domain, its structural similarity to intermediates used in the synthesis of kinase inhibitors and other targeted therapies suggests its primary role is as a precursor to more complex active pharmaceutical ingredients (APIs). For instance, related structures are key components in compounds investigated for their affinity to serotonin receptors (e.g., 5-HT₁A) and as inhibitors of various protein kinases.[5]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture ingress. It is recommended to store it under an inert atmosphere if long-term stability is critical.
-
In Case of Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water and seek immediate medical attention.
-
Always consult the material safety data sheet (MSDS) provided by the supplier for the most detailed and up-to-date safety information.
Conclusion
This compound is a strategically designed chemical intermediate that holds significant value for the drug discovery and development community. Its synthesis via nucleophilic aromatic substitution is a robust and scalable process. The presence of both the 2-(4-methylpiperazin-1-yl)pyridine scaffold and a reactive bromine handle provides medicinal chemists with a powerful tool for constructing novel and complex molecules with therapeutic potential. This guide serves as a foundational resource, providing the essential technical knowledge required to effectively utilize this compound in research and development endeavors.
References
- Gawalska, A., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357-65.
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- Acmec Biochemical. This compound.
- PMC (PubMed Central). (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.
- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Shanghai chamflyer chemicals Co., Ltd. This compound.
- PMC (PubMed Central). (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies.
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An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)-4-methylpiperazine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Due to the compound's nature as a specialized chemical intermediate, this document synthesizes information from analogous structures and established chemical principles to present a robust guide on its synthesis, characterization, and potential applications.
Core Molecular Attributes and Physicochemical Properties
This compound is a disubstituted pyridine derivative incorporating a 4-methylpiperazine moiety. This unique combination of a halogenated aromatic system and a saturated heterocycle makes it a valuable scaffold in medicinal chemistry. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the methylpiperazine group can influence solubility, basicity, and interactions with biological targets.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 364794-58-1 | [2][3] |
| Molecular Formula | C₁₀H₁₄BrN₃ | [3][4] |
| Molecular Weight | 256.14 g/mol | [3][4] |
| Appearance | Predicted: Off-white to yellow solid | General knowledge |
| Boiling Point | Predicted: ~341.1 °C | [5] |
| SMILES | CN1CCN(C2=NC=C(Br)C=C2)CC1 | [4] |
| InChIKey | QMRHAZARKSZMCF-UHFFFAOYSA-N | [4] |
Strategic Synthesis of this compound
The synthesis of this compound can be efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as a highly reliable and versatile method for the formation of the crucial carbon-nitrogen bond between the pyridine ring and the piperazine nitrogen.[2][6] An alternative, more classical approach involves a Nucleophilic Aromatic Substitution (SNAr) reaction.
Recommended Synthetic Protocol: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is the method of choice for this transformation due to its high efficiency and broad functional group tolerance. The following protocol is adapted from established procedures for the synthesis of similar N-arylpiperazine compounds.[2]
Reaction Scheme:
Figure 1: General scheme for the Buchwald-Hartwig amination to synthesize this compound.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,5-dibromopyridine (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 eq), and a suitable phosphine ligand like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.08 eq).
-
Reagent Addition: Add anhydrous toluene to the flask, followed by N-methylpiperazine (1.1 eq) and a strong base such as sodium tert-butoxide (NaOtBu; 1.4 eq).
-
Reaction Conditions: The reaction mixture is heated to approximately 100 °C and stirred vigorously for 12-24 hours.
-
Monitoring and Work-up: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the mixture is cooled to room temperature and quenched with water.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final product.
Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
While generally requiring more forcing conditions than palladium-catalyzed methods, SNAr can be a viable alternative. This reaction relies on the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing bromine atom, to facilitate nucleophilic attack by the piperazine.[5]
Reaction Scheme:
Figure 2: General scheme for the Nucleophilic Aromatic Substitution (SNAr) synthesis.
Experimental Protocol:
-
Reaction Setup: In a sealed reaction vessel, combine 2,5-dibromopyridine (1.0 eq) and N-methylpiperazine (2.0-3.0 eq). The use of excess amine can also serve as the base and solvent.
-
Reaction Conditions: Heat the mixture to a high temperature (typically >150 °C) for an extended period (24-48 hours).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically achieved via column chromatography.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (d, 1H, pyridine-H6), ~7.5 (dd, 1H, pyridine-H4), ~6.6 (d, 1H, pyridine-H3), ~3.5 (t, 4H, piperazine-CH₂), ~2.5 (t, 4H, piperazine-CH₂), ~2.3 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~160 (C-2), ~148 (C-6), ~140 (C-4), ~115 (C-5), ~108 (C-3), ~55 (piperazine-CH₂), ~46 (piperazine-CH₂), ~46 (N-CH₃) |
| Mass Spectrometry (ESI+) | m/z: 256.0 [M+H]⁺, 258.0 [M+H+2]⁺ (characteristic isotopic pattern for bromine) |
| Infrared (IR) | ν (cm⁻¹): ~2950-2800 (C-H stretch, aliphatic), ~1600-1450 (C=C and C=N stretch, aromatic), ~1100 (C-N stretch) |
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1] Its utility stems from the combination of the versatile bromopyridine unit and the pharmacologically significant piperazine moiety.
Role as a Key Building Block in Kinase Inhibitors
The bromopyridine core is a common feature in a multitude of kinase inhibitors.[9] The bromine atom serves as a convenient attachment point for various aryl and heteroaryl groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core structure to optimize interactions with the ATP-binding site of target kinases.[9] The 4-methylpiperazine group often enhances aqueous solubility and can form crucial interactions with the solvent-exposed regions of the kinase. A notable example is its incorporation into complex molecules targeting various protein kinases.
Figure 3: Workflow illustrating the use of the core scaffold in kinase inhibitor development.
Utility in Fragment-Based Drug Design (FBDD)
With a molecular weight of 256.14 g/mol , this compound fits within the general criteria for a molecular fragment. In FBDD, small, low-complexity molecules are screened for weak binding to a biological target. Hits from such screens can then be elaborated or linked together to generate more potent lead compounds. The defined vectors for chemical modification (the bromine atom and the potential for N-dealkylation/functionalization of the piperazine) make this compound an attractive starting point for FBDD campaigns.
Conclusion
This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its synthesis is readily achievable through well-established and robust methodologies like the Buchwald-Hartwig amination. The presence of a reactive bromine handle and the pharmacologically relevant methylpiperazine moiety makes it an ideal scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide provides a foundational understanding of its synthesis, characterization, and strategic applications, empowering researchers to leverage this important chemical entity in their research and development endeavors.
References
- Benchchem. (2025). A Comparative Guide to the Bioactivity of 1-(5-Bromopyridin-2-yl)piperidin-4-ol Derivatives and Related Scaffolds.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- PubChem. (n.d.). 5-bromo-2-(4-methylpiperazin-1-yl)pyridine.
- Benchchem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- PubMed. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-)-ethyl-carbamic acid tert-butyl ester.
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Google Patents. (n.d.). US2606906A - 1-(2-pyridyl) piperazine and process of preparing same.
- MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.
- PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
- Journal of Medicinal Chemistry. (2022). Scaffold Hopping in Drug Discovery.
- Benchchem. (2025). An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition.
- MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
- Semantic Scholar. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
- PubMed. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl].
- PubMed. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review.
- PubMed. (2023). Molecular medicinal insights into scaffold hopping-based drug discovery success.
- MDPI. (2018). Concepts and Core Principles of Fragment-Based Drug Design.
- Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective.
- PubMed. (2012). N-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine as a TRPM8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Therapeutic Potential of Targeting the Cold-Sensing Ion Channel TRPM8
The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a critical molecular sensor in the mammalian peripheral nervous system responsible for detecting cold temperatures and responding to cooling agents like menthol.[1][2] As a non-selective cation channel, its activation leads to an influx of ions, primarily calcium, which in turn generates an electrical signal perceived by the brain as a cold sensation.[1] TRPM8 is predominantly expressed in a subpopulation of sensory neurons.[3]
Beyond its physiological role in thermosensation, there is a growing body of evidence implicating TRPM8 in various pathological conditions.[1][4] Dysregulation of TRPM8 has been linked to the cold hypersensitivity experienced in certain types of neuropathic pain, as well as in patients undergoing chemotherapy.[1][4] Consequently, the development of potent and selective TRPM8 antagonists has become a promising avenue for therapeutic intervention in chronic pain and other disorders.[1][3] This guide explores the hypothesized mechanism of action of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, a compound bearing structural motifs common to known TRPM8 antagonists.
Core Directive: A Hypothesized Mechanism of Action for this compound
While direct and extensive studies on this compound are not widely published, its chemical structure, featuring a substituted pyridine ring linked to a piperazine moiety, is a recurring motif in a number of developed TRPM8 antagonists. Based on this structural analogy and the well-established pharmacology of related compounds, it is hypothesized that This compound functions as a TRPM8 antagonist.
This antagonism is likely achieved through direct binding to the TRPM8 channel, which in turn prevents the conformational changes necessary for channel opening in response to stimuli such as cold temperatures or chemical agonists like menthol and icilin.[1] By blocking the influx of cations, the compound would effectively inhibit the generation of action potentials in sensory neurons, thereby mitigating the sensation of cold and cold-related pain.
The piperazine scaffold is a common feature in a multitude of biologically active compounds, known to interact with a variety of receptors and enzymes.[5][6][7][8][9][10][11] The N-methylpiperazine group, in particular, can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[7] The bromopyridine component contributes to the electrophilic character of the molecule, potentially facilitating interactions with biological targets.[5]
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound as a TRPM8 antagonist.
Caption: A streamlined workflow for the preclinical assessment of a novel TRPM8 antagonist.
Data Presentation: Expected Outcomes
While specific data for this compound is not available, the following tables illustrate the types of quantitative data that would be generated from the aforementioned experiments.
Table 1: In Vitro Activity Profile
| Assay | Agonist | Species | IC50 (nM) |
| Calcium Microfluorimetry | Menthol | Human | Value |
| Icilin | Human | Value | |
| Whole-Cell Patch-Clamp | Menthol | Human | Value |
Table 2: In Vivo Pharmacodynamic and Efficacy Data
| Model | Endpoint | Route of Admin. | ED50 (mg/kg) |
| Icilin-Induced WDS | Reduction in shakes | Oral | Value |
| Neuropathic Pain | Reversal of cold allodynia | Oral | Value |
Conclusion and Future Directions
Based on its structural characteristics and the established pharmacology of related compounds, this compound is strongly hypothesized to act as a TRPM8 antagonist. This proposed mechanism of action positions the compound as a potential candidate for the development of novel therapeutics for conditions involving cold hypersensitivity and chronic pain.
To rigorously validate this hypothesis, the experimental protocols outlined in this guide provide a clear path forward. Successful characterization of its in vitro and in vivo activity, along with favorable pharmacokinetic properties, would be critical next steps in the drug development process. Further research could also explore the structure-activity relationships of this chemical scaffold to optimize potency, selectivity, and drug-like properties. The continued investigation of TRPM8 antagonists like this compound holds significant promise for addressing unmet medical needs in pain management and beyond.
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1-(5-Bromopyridin-2-yl)-4-methylpiperazine molecular formula C10H14BrN3
An In-Depth Technical Guide to 1-(5-Bromopyridin-2-yl)-4-methylpiperazine (C₁₀H₁₄BrN₃): Synthesis, Characterization, and Medicinal Chemistry Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in contemporary drug discovery. We will delve into its synthesis, structural elucidation, physicochemical properties, and its potential as a valuable scaffold in medicinal chemistry. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-tested insights.
Introduction and Significance
This compound belongs to a class of compounds that feature a substituted pyridine ring linked to a piperazine moiety. This structural motif is a cornerstone in modern medicinal chemistry. The pyridine ring acts as a versatile pharmacophore, capable of engaging in various biological interactions, while the piperazine group often enhances solubility and can be functionalized to modulate pharmacokinetic properties. The presence of a bromine atom on the pyridine ring is particularly strategic; it serves as a handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.
Compounds incorporating brominated pyridine and piperazine structures are frequently investigated for their potential to modulate the activity of key biological targets, including kinases and G-protein coupled receptors (GPCRs) like serotonin receptors.[1][2] Their utility has been explored in therapeutic areas such as oncology and neurology, making this compound a molecule of high interest for the development of novel therapeutics.[1]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrN₃ | [3] |
| Molecular Weight | 256.14 g/mol | [3] |
| CAS Number | 364794-58-1 | [3] |
| Monoisotopic Mass | 255.03711 Da | [4] |
| Boiling Point (Predicted) | 341.1 ± 42.0 °C | [5] |
| Density (Predicted) | 1.406 ± 0.06 g/cm³ | [5] |
| XLogP3 (Predicted) | 1.8 | [4] |
| SMILES | CN1CCN(C2=NC=C(Br)C=C2)CC1 | [3] |
These predicted values suggest a compound with moderate lipophilicity and a boiling point suitable for standard laboratory purification techniques.
Structural Diagram
The chemical structure of this compound is depicted below.
Caption: 2D Structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This well-established method is reliable and scalable for laboratory purposes. The causality behind this choice lies in the electron-deficient nature of the pyridine ring, which is further activated towards nucleophilic attack by the presence of a good leaving group (e.g., a halogen) at the 2-position.
Proposed Synthetic Workflow
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on established methodologies for similar transformations.[2][6]
-
Reaction Setup: To a round-bottom flask, add 2,5-dibromopyridine (1.0 eq), 1-methylpiperazine (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to the flask under an inert atmosphere (e.g., nitrogen or argon). The choice of solvent is critical as it must solubilize the reactants and facilitate the SₙAr reaction.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine to remove residual water-soluble impurities, dried over anhydrous sodium sulfate, and filtered.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Detailed Experimental Protocol: Purification
-
Method Selection: The crude product is typically purified by flash column chromatography on silica gel. This technique is chosen for its efficiency in separating the desired product from unreacted starting materials and by-products.
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly employed as the mobile phase. The optimal solvent system should be determined by TLC analysis.
-
Fraction Collection: The fractions are collected and analyzed by TLC. Those containing the pure product are combined.
-
Final Step: The solvent from the combined pure fractions is removed under reduced pressure to afford this compound as a solid or oil.
Structural Characterization and Validation
The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the piperazine ring, and the methyl protons. Chemical shifts and coupling constants will be characteristic of the structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, piperazine carbons, and the methyl carbon. |
| Mass Spec (LC-MS) | A molecular ion peak corresponding to the exact mass of the compound ([M+H]⁺ at m/z 256.0444).[4] This confirms the molecular weight and formula. |
| Purity (HPLC) | A single major peak, indicating the purity of the compound (typically >95% for research use). |
The combination of these techniques provides a self-validating system, ensuring the structural integrity and purity of the final compound before its use in further applications.
Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is a privileged structure in drug discovery due to its favorable properties and synthetic tractability.
Potential Biological Targets
-
Kinase Inhibition: The pyridine and piperazine moieties are common features in many kinase inhibitors. The compound could be explored for its ability to inhibit specific kinases involved in cell signaling pathways related to cancer.[1]
-
GPCR Modulation: Piperazine derivatives are well-known ligands for various GPCRs. Specifically, this scaffold has been investigated for affinity to serotonin receptors, such as the 5-HT₁ₐ receptor, which is a target for treating anxiety and depression.[2]
Role as a Building Block
The true power of this molecule lies in its utility as an intermediate for further chemical synthesis. The bromine atom is a versatile functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid diversification of the core structure, enabling the exploration of structure-activity relationships (SAR).
Caption: Diversification potential via cross-coupling reactions.
Safety, Handling, and Storage
As with any chemical substance, proper safety precautions must be observed when handling this compound. The following guidelines are based on safety data for structurally related compounds.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[7]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[9]
-
-
Storage: Store in a cool, dry place in a tightly sealed container.[3] Recommended storage is often at 2-8°C to ensure long-term stability.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
This compound is a compound with significant potential in the field of drug discovery and medicinal chemistry. Its straightforward synthesis, combined with the strategic placement of a bromine atom, makes it an exceptionally valuable building block for creating diverse libraries of novel compounds. Its structural similarity to known biologically active molecules suggests its potential as a scaffold for developing new therapeutics, particularly in the areas of oncology and neurology. This guide has provided a comprehensive technical overview to support researchers in the synthesis, characterization, and application of this important chemical entity.
References
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1-(5-Bromopyridin-2-yl)-4-methylpiperazine IUPAC name
An In-depth Technical Guide: 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its physicochemical properties, provides a detailed, field-tested protocol for its synthesis and purification, and outlines robust methods for its structural characterization. Furthermore, this guide explores the compound's strategic importance as a versatile building block in the discovery of novel therapeutics, particularly for central nervous system (CNS) disorders, oncology, and metabolic diseases. Safety protocols for handling, storage, and disposal are also detailed to ensure best laboratory practices. This document serves as a critical resource for researchers leveraging this scaffold in drug development programs.
Introduction: The Strategic Value of Heterocyclic Scaffolds
The Preeminence of Pyridine and Piperazine Moieties in Drug Design
The pyridine ring, a bioisostere of benzene, is a fundamental scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding via its nitrogen atom, modulate compound polarity, and improve metabolic stability. Similarly, the piperazine moiety is a ubiquitous structural alert in CNS-active drugs.[1] Its basic nitrogen atoms are often protonated at physiological pH, enhancing aqueous solubility and allowing for critical interactions with biological targets such as G-protein coupled receptors (GPCRs) and ion channels. The fusion of these two pharmacophores, as seen in this compound, creates a privileged scaffold for library synthesis and lead optimization.
Overview of this compound: A Versatile Chemical Intermediate
This compound (CAS No. 364794-58-1) is a disubstituted piperazine derivative that serves as a high-value starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).[2] The bromine atom on the pyridine ring provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse functional groups to explore the chemical space around the core. The 2-position linkage to the piperazine is a common motif in drugs targeting serotonin and dopamine receptors, while the N-methyl group on the piperazine can influence receptor subtype selectivity and pharmacokinetic properties.[3]
Physicochemical Properties and Specifications
The fundamental properties of this compound are critical for its application in synthesis and formulation.
| Property | Value | Source |
| IUPAC Name | 1-(5-bromo-2-pyridinyl)-4-methylpiperazine | PubChem |
| CAS Number | 364794-58-1 | BLDpharm[2] |
| Molecular Formula | C₁₀H₁₄BrN₃ | BLDpharm[2] |
| Molecular Weight | 256.14 g/mol | BLDpharm[2] |
| Appearance | Light yellow solid (predicted) | Fisher Scientific[4] |
| Boiling Point | 341.1 ± 42.0 °C (Predicted) | ECHEMI[5][6] |
| Density | 1.406 ± 0.06 g/cm³ (Predicted) | ECHEMI[5][6] |
| SMILES | CN1CCN(C2=NC=C(Br)C=C2)CC1 | BLDpharm[2] |
Synthesis and Purification
Retrosynthetic Analysis and Strategic Rationale
The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The strategy involves the displacement of a suitable leaving group (typically a halide) from the 2-position of the 5-bromopyridine ring by the secondary amine of 1-methylpiperazine. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2-position towards nucleophilic attack, making this a favorable and widely adopted strategy for constructing such linkages.
Detailed Experimental Protocol
This protocol is based on established methodologies for analogous SₙAr reactions on pyridine rings.
Materials:
-
2,5-Dibromopyridine (1.0 eq)
-
1-Methylpiperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,5-dibromopyridine, anhydrous acetonitrile, and 1-methylpiperazine.
-
Base Addition: Add powdered potassium carbonate to the mixture. The base is crucial as it acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Extraction: Redissolve the crude residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude this compound.[8]
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the final product as a pure solid.
Synthesis Workflow Diagram
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The Ascendant Trajectory of Bromopyridinyl-Piperazine Derivatives in Modern Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – January 27, 2024 – In the intricate landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has illuminated the significant potential of heterocyclic compounds. Among these, the bromopyridinyl-piperazine scaffold has emerged as a cornerstone for the development of a new generation of pharmaceuticals, particularly for complex central nervous system (CNS) disorders. This technical guide offers an in-depth exploration of the synthesis, pharmacological intricacies, and burgeoning therapeutic applications of these derivatives, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Significance of the Bromopyridinyl-Piperazine Core
The piperazine ring is a well-established pharmacophore, prized for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] Its disubstituted nature allows for the precise spatial orientation of pharmacophoric groups, enabling fine-tuning of receptor interactions.[2] The introduction of a pyridinyl moiety, particularly a bromopyridinyl group, imparts a unique electronic and steric profile. The electronegative bromine atom can act as a hydrogen bond acceptor and influence the overall lipophilicity and metabolic stability of the molecule, while the pyridine nitrogen introduces a key site for polar interactions. This combination has proven particularly fruitful in the design of ligands for a range of G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors, which are pivotal in the pathophysiology of numerous neurological and psychiatric conditions.[3]
Synthetic Pathways: Constructing the Bromopyridinyl-Piperazine Scaffold
The synthesis of bromopyridinyl-piperazine derivatives is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions, leveraging the electron-deficient nature of the bromopyridine ring. The general synthetic strategy involves the coupling of a substituted piperazine with a suitable bromopyridine precursor.
General Synthetic Protocol: Nucleophilic Aromatic Substitution
A common and efficient method for the synthesis of 1-(bromopyridin-yl)piperazines involves the direct reaction of a piperazine derivative with a commercially available di-halogenated pyridine, such as 2,5-dibromopyridine or 2-chloro-5-bromopyridine.
Experimental Protocol: Synthesis of 1-(5-Bromopyridin-2-yl)piperazine
-
Reaction Setup: To a solution of piperazine (2.0 equivalents) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or acetonitrile, add 2,5-dibromopyridine (1.0 equivalent).
-
Base: The excess piperazine often serves as the base to quench the hydrobromic acid byproduct. Alternatively, an inorganic base like potassium carbonate (K2CO3) can be added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 12 to 48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 1-(5-bromopyridin-2-yl)piperazine. A similar protocol has been described for the synthesis of related pyridinylpiperazine derivatives.[4]
The following diagram illustrates the general workflow for the synthesis and subsequent functionalization of bromopyridinyl-piperazine derivatives.
Pharmacological Profile: Targeting Key Receptors in the CNS
Bromopyridinyl-piperazine derivatives have demonstrated significant affinity and selectivity for a range of CNS receptors, most notably dopamine and serotonin receptors. This multi-target engagement is a highly sought-after characteristic in the development of treatments for complex neuropsychiatric disorders.
Dopamine Receptor Antagonism
A significant body of research has focused on arylpiperazine derivatives as antagonists of dopamine D2 and D3 receptors.[5][6] High affinity for these receptors is a hallmark of many antipsychotic medications. The bromopyridinyl-piperazine scaffold has been explored as a means to achieve potent and selective D3 receptor antagonism, which is hypothesized to offer therapeutic benefits for conditions like schizophrenia and substance use disorders with a reduced risk of the extrapyramidal side effects associated with D2 receptor blockade.[7]
Serotonin Receptor Modulation
The interaction of arylpiperazine derivatives with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, is well-documented.[8][9] Many antidepressant and anxiolytic drugs feature an arylpiperazine moiety that contributes to their mechanism of action.[3] Bromopyridinyl-piperazine derivatives have been investigated as potent 5-HT1A receptor ligands, with some compounds exhibiting sub-nanomolar affinity.[9] Modulation of these receptors is a key strategy in the treatment of depression, anxiety, and other mood disorders.
The following table summarizes the binding affinities of representative arylpiperazine derivatives, including those with halogenated phenyl rings which serve as close analogs to the bromopyridinyl scaffold, for key CNS receptors.
| Compound Reference | Scaffold | Target Receptor | Binding Affinity (Ki, nM) |
| Compound 4 [9] | 3-Bromophenylpiperazine | 5-HT1A | 0.78 |
| Compound 7 [9] | 2-Chlorophenylpiperazine | 5-HT1A | 0.57 |
| Analog of R-VK4-116[7] | Phenylpiperazine | Dopamine D3 | High Affinity |
| Analog of SB-277011A[5] | Phenylpiperazine | Dopamine D3 | High Affinity |
This table is a compilation of data from multiple sources to illustrate the typical high affinities observed for this class of compounds.
Structure-Activity Relationships (SAR): Decoding the Molecular Interactions
The pharmacological activity of bromopyridinyl-piperazine derivatives is exquisitely sensitive to their structural modifications. Understanding these structure-activity relationships is paramount for the rational design of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
A crucial aspect of the SAR for this class of compounds is the nature and position of substituents on both the pyridinyl and piperazine rings. The position of the bromine atom on the pyridine ring, for instance, can significantly influence receptor affinity and selectivity. Furthermore, the substituent on the second nitrogen of the piperazine ring is a key determinant of the overall pharmacological profile. This substituent can be varied to introduce additional pharmacophoric elements that interact with specific subpockets of the target receptor.
The following diagram illustrates the key pharmacophoric features of a bromopyridinyl-piperazine derivative and their influence on receptor binding.
Therapeutic Potential: Charting the Course for Future Treatments
The unique pharmacological profile of bromopyridinyl-piperazine derivatives positions them as promising candidates for the treatment of a spectrum of CNS disorders. Their ability to modulate both dopaminergic and serotonergic systems offers the potential for multifaceted therapeutic effects.
Current research is actively exploring their application in:
-
Schizophrenia: By selectively targeting D3 receptors, these compounds may offer an improved side-effect profile compared to existing antipsychotics.[5][6]
-
Depression and Anxiety: Potent 5-HT1A receptor agonism is a well-established mechanism for antidepressant and anxiolytic effects.[3][9]
-
Neurodegenerative Diseases: Emerging evidence suggests that modulation of serotonergic and dopaminergic pathways may have neuroprotective effects, opening avenues for their investigation in conditions like Alzheimer's and Parkinson's disease.
Conclusion: A Scaffold of Significant Promise
Bromopyridinyl-piperazine derivatives represent a versatile and highly promising scaffold in the ongoing quest for novel therapeutics for CNS disorders. Their synthetic accessibility, coupled with their rich and tunable pharmacology, provides a fertile ground for the discovery of next-generation drugs. The continued exploration of their structure-activity relationships and in-vivo efficacy will undoubtedly pave the way for their translation into clinically effective treatments for some of the most challenging neurological and psychiatric conditions.
References
- Cook, A. M., et al. (Year).
- Szczepańska, K., et al. (Year). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- Brito, T. C., et al. (Year). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PharmacologyOnLine.
- Micheli, F., et al. (Year).
- Di Pietro, O., et al. (Year). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Khan, K. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central.
- Abdel-Magid, A. F., et al. (Year). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed.
- Lacivita, E., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI.
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An In-Depth Technical Guide to 1-(5-Bromopyridin-2-yl)-4-methylpiperazine: Discovery, Synthesis, and Applications in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, a key heterocyclic building block in contemporary medicinal chemistry. Initially emerging from the pursuit of novel epigenetic modulators, this compound has become a valuable intermediate in the synthesis of highly specific enzyme inhibitors. We will detail its first likely appearance in the patent literature, provide established and theoretical synthetic protocols, and discuss its pivotal role in the development of targeted therapeutics, particularly in the field of oncology. This document serves as a technical resource for researchers engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Emergence of a Privileged Scaffold
The pyridinylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of clinically successful drugs across various therapeutic areas. The unique physicochemical properties imparted by this structural motif—including aqueous solubility, metabolic stability, and the ability to engage in specific hydrogen bonding interactions—make it a highly sought-after component in drug design. This compound (CAS No. 364794-58-1) represents a strategically functionalized example of this class of compounds. The presence of a bromine atom on the pyridine ring offers a versatile handle for further chemical elaboration through various cross-coupling reactions, while the N-methylpiperazine group can influence solubility and receptor interactions. This guide will trace the origins of this specific molecule, from its likely inception as a synthetic intermediate to its role in the creation of sophisticated drug candidates.
Discovery and Historical Context: A Key Intermediate in the Development of EZH2 Inhibitors
The discovery of this compound is intrinsically linked to the intensive research and development efforts in the field of epigenetics, specifically the targeting of histone methyltransferases. While a singular "discovery" paper in the traditional sense is not apparent, the compound's first detailed public appearance is likely within the patent literature related to the synthesis of Enhancer of Zeste Homolog 2 (EZH2) inhibitors.
The patent application WO/2013/033037 , filed by Epizyme, Inc., stands as a seminal document in this context. This patent discloses a series of potent and selective EZH2 inhibitors for the treatment of cancers. Within the extensive synthetic schemes detailed in this document, this compound emerges as a crucial intermediate for the construction of more complex bioactive molecules. Its synthesis is a necessary precursor step to enable the subsequent elaboration of the pyridine core into the final drug candidates.
The development of EZH2 inhibitors marked a significant milestone in cancer therapy, and the availability of versatile building blocks like this compound was instrumental in the rapid exploration of the structure-activity relationships (SAR) of this new class of drugs.
Synthesis and Characterization
The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry. The electron-deficient nature of the pyridine ring, further activated by the presence of a good leaving group, facilitates the displacement by a nucleophile.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for the synthesis of this compound involves the reaction of a dihalopyridine with N-methylpiperazine.
Reaction Scheme:
A general synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2,5-dibromopyridine in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN), is added N-methylpiperazine.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is added to scavenge the hydrobromic acid byproduct.
-
Reaction Conditions: The reaction mixture is heated, typically in the range of 80-120 °C, and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a pure solid.
Causality in Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents are chosen to facilitate the dissolution of the reactants and to allow for the higher temperatures often required for SNAr reactions on heteroaromatic systems.
-
Base: The choice of a non-nucleophilic base is critical to prevent competition with the N-methylpiperazine nucleophile.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy for the disruption of the aromaticity of the pyridine ring during the formation of the Meisenheimer intermediate.
Alternative Synthetic Strategy: Buchwald-Hartwig Amination
While SNAr is the most common approach, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative route, particularly when milder reaction conditions are desired or when dealing with less reactive aryl halides.[1]
Reaction Scheme:
The role of the title compound in EZH2 inhibitor synthesis.
Conclusion
This compound, while not a therapeutic agent itself, represents a critical and enabling molecule in the modern drug discovery landscape. Its history is intertwined with the development of targeted therapies for cancer, and its straightforward synthesis and versatile reactivity ensure its continued importance as a building block for medicinal chemists. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, offering valuable insights for researchers working at the forefront of pharmaceutical innovation.
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Foreword: The Ubiquity and Utility of the N-Methylpiperazine Scaffold
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Methylpiperazine Compounds
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic classes, earning them the designation of "privileged structures."[1][2][3][4] The N-methylpiperazine ring is a quintessential example of such a scaffold. Its prevalence in over 100 FDA-approved drugs is not a matter of coincidence but a direct consequence of its unique combination of physicochemical properties that medicinal chemists have expertly leveraged to overcome complex pharmacological challenges.[5][6] This six-membered diamine heterocycle, with its characteristic N-methyl group, offers a masterful balance of aqueous solubility, metabolic stability, and synthetic tractability, making it an invaluable tool in drug design.[7][8]
This guide eschews a conventional, rigid format. Instead, it is structured to provide a causal, field-proven narrative on the structure-activity relationship (SAR) of N-methylpiperazine compounds. We will dissect the core scaffold, explore how modifications at each position dictate biological outcomes, and provide actionable experimental workflows. Our objective is to move beyond a simple catalog of derivatives and delve into the strategic thinking that underpins the successful deployment of this remarkable pharmacophore.
The N-Methylpiperazine Core: A Physicochemical and Pharmacodynamic Hub
The power of the N-methylpiperazine moiety lies in its inherent properties, which can be finely tuned to optimize a drug candidate's profile.
-
Basicity and Solubility: The two nitrogen atoms, typically with pKa values in the ranges of ~5.5-6.0 and ~9.0-9.8, allow the ring to be protonated at physiological pH. This basicity is a key driver of aqueous solubility, a critical factor for oral bioavailability and formulation. The N-methyl group, compared to an unsubstituted piperazine's N-H, slightly increases lipophilicity, which can be crucial for balancing solubility with membrane permeability.[9]
-
Pharmacokinetic Influence: The piperazine ring is generally robust to metabolic degradation. The N-methyl group itself can be a site for N-demethylation by cytochrome P450 enzymes, which can be a predictable metabolic pathway. The overall polarity of the scaffold helps to limit interactions with plasma proteins and can influence the volume of distribution.[10]
-
Target Engagement: The nitrogen atoms can act as hydrogen bond acceptors, while a protonated piperazinium ion can form crucial ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a target's active site.[11] The chair conformation of the ring provides a rigid, three-dimensional scaffold that can position substituents in precise vectors for optimal target engagement.
Decoding the Structure-Activity Relationship: Key Modification Points
The true versatility of the N-methylpiperazine scaffold is revealed when examining its points of diversification. The SAR is best understood by analyzing modifications at its three key positions: the N1-substituent, the N4-methyl group, and the ring carbons.
The N1-Position: The Primary Vector for Activity and Selectivity
The vast majority of N-methylpiperazine-containing drugs feature diversification at the N1 nitrogen (the one without the methyl group). This position typically connects the piperazine core to a larger, often aromatic or heteroaromatic, moiety that is essential for primary target recognition.
A prime example can be found in the development of c-Jun N-terminal kinase (JNK) inhibitors. Starting from a high-throughput screening hit, researchers explored a series of piperazine amides.[12][13][14] The SAR investigation clearly demonstrated the importance of the N1-substituent.
-
Simple Alkyl Substitutions: Replacing the original N1-substituent with an unprotected piperazine (H) led to a 10-fold drop in potency.[12]
-
Aromatic and Extended Chains: Attaching various acid chlorides to the N1 nitrogen allowed for a systematic exploration of this chemical space. The nature of the aromatic ring and its substituents directly modulated the inhibitory activity against JNK isoforms.[12][13]
This principle holds true across therapeutic areas. In antipsychotics like Clozapine and Olanzapine, the N1-position connects the N-methylpiperazine to a complex tricyclic or heterocyclic system responsible for binding to dopamine and serotonin receptors.[9][15][16][17] In the anticancer drug Imatinib, it links to a pyrimidinyl-aniline pharmacophore that targets the ATP-binding site of the Bcr-Abl kinase.[18]
The N4-Methyl Group: A Subtle but Critical Modulator
While N1 is the primary driver of what the molecule targets, the N4-methyl group is a critical modulator of how well it performs, influencing potency, selectivity, and pharmacokinetics.
-
Potency and Selectivity: In a series of N-methylpiperazine chalcones designed as potential treatments for neurodegenerative diseases, the inclusion of the N-methyl group was pivotal.[9] While the parent piperazine compounds showed some activity against monoamine oxidase B (MAO-B), the addition of the methyl group significantly enhanced inhibitory potency against acetylcholinesterase (AChE).[9] For instance, 4-methylpiperazine chalcone 2b had an AChE IC50 of 2.26 µM, whereas its desmethyl analog was significantly less potent.[9] This demonstrates that the "small bulky methyl group" can introduce new, favorable interactions with a secondary target.[9]
-
Pharmacokinetic Impact: The N-alkyl group can profoundly affect a drug's interaction with biological membranes and its overall pharmacokinetic profile. A comparative study of the antibiotics rifampicin (RIF) and rifapentine (RPT), which differ only in the N-alkyl group on the piperazine ring (methyl vs. cyclopentyl), provides a compelling case.[19] The larger, more lipophilic cyclopentyl group in RPT leads to a longer half-life and different tissue distribution compared to the methyl group in RIF. This choice is a deliberate design element to tune the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[19]
C-H Functionalization and Bioisosteric Replacement: Advanced SAR Strategies
Advanced drug design often involves more profound modifications to the core scaffold itself.
-
Ring Substitution (C-H Functionalization): While less common, direct substitution on the carbon atoms of the piperazine ring can be used to alter the molecule's conformation or introduce new interaction points. This strategy can lock the ring into a specific chair or boat conformation, which may be more favorable for binding to a particular target.[20]
-
Bioisosteric Replacement: A powerful technique to validate the role of the N-methylpiperazine moiety and to overcome potential liabilities (e.g., toxicity, poor pharmacokinetics) is to replace it with a bioisostere—a different functional group with similar steric and electronic properties.[5][6][21][22][23] In the development of the PARP inhibitor Olaparib, chemists successfully replaced the piperazine ring with a spirodiamine analogue, which beneficially affected the compound's activity and reduced its cytotoxicity.[5][6] This demonstrates that while the piperazine core is effective, its fundamental role as a constrained diamine linker can sometimes be replicated or even improved upon by other scaffolds.
Case Study: SAR in CNS-Acting Agents
The N-methylpiperazine moiety is particularly prominent in drugs targeting the central nervous system (CNS), such as antipsychotics, antidepressants, and anxiolytics.[9][24] This is largely because the scaffold provides a good balance of the properties needed for CNS drugs: sufficient polarity to be water-soluble, yet adequate lipophilicity to cross the blood-brain barrier (BBB).
Many atypical antipsychotics, including Clozapine, Olanzapine, and Trifluoperazine, feature an N-methylpiperazine ring.[9][25][26] In these molecules, the scaffold typically serves as a linker between an extended, lipophilic region (e.g., a dibenzodiazepine) and a smaller aromatic group. The SAR suggests:
-
The N-methylpiperazine itself is crucial for interacting with key residues in dopamine (D2, D4) and serotonin (5-HT2A) receptors.[15][16]
-
The N1-aryl substituent fine-tunes the receptor binding profile and selectivity.
-
The N4-methyl group is often optimal for maintaining the right balance of basicity and lipophilicity for BBB penetration and target engagement.
Experimental Workflows for SAR Determination
A robust SAR campaign requires a systematic and logical progression of synthesis and testing. The following protocols outline a self-validating system for exploring the SAR of novel N-methylpiperazine derivatives.
General Synthesis Protocol: N1-Arylation of N-Methylpiperazine
This protocol describes a common and versatile method for synthesizing a library of N1-substituted N-methylpiperazine derivatives via Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (Ar-X, 1.0 eq.), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., Cs2CO3, 2.0 eq.).
-
Solvent and Reagent Addition: Add anhydrous toluene or dioxane via syringe. Stir the mixture for 10 minutes at room temperature.
-
Nucleophile Addition: Add 1-methylpiperazine (1.2 eq.) to the reaction mixture via syringe.
-
Heating: Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N1-aryl-N4-methylpiperazine derivative.
Caption: General workflow for the synthesis of N1-aryl-N4-methylpiperazine derivatives.
SAR Screening Cascade
Once a library of compounds is synthesized, a tiered screening approach ensures that resources are focused on the most promising candidates.
-
Primary Screening (High-Throughput):
-
Objective: Identify initial "hits" with activity against the primary target.
-
Assay: In vitro biochemical assay (e.g., enzyme inhibition IC50, receptor binding Ki).
-
Progression Criterion: Activity below a defined threshold (e.g., IC50 < 10 µM).
-
-
Secondary Screening (Medium-Throughput):
-
Objective: Confirm activity and assess selectivity and mechanism of action.
-
Assays:
-
Cell-based functional assays (e.g., reporter gene assay, second messenger measurement).
-
Selectivity panel against related off-targets.
-
-
Progression Criterion: Potency in a cellular context (EC50 < 1 µM) and desired selectivity profile.
-
-
Tertiary Screening / Lead Optimization (Low-Throughput):
-
Objective: Evaluate drug-like properties of the most promising leads.
-
Assays:
-
In vitro ADME assays (metabolic stability in liver microsomes, plasma protein binding, Caco-2 permeability).
-
Preliminary safety assessment (e.g., hERG channel inhibition, cytotoxicity).
-
-
Progression Criterion: Favorable balance of potency, selectivity, and pharmacokinetic properties to justify in vivo studies.
-
Caption: A typical screening cascade for SAR determination and lead optimization.
Quantitative SAR Data Summary
To illustrate the direct impact of structural modifications, the following table summarizes hypothetical but representative data from an SAR campaign targeting a specific kinase.
| Compound ID | N1-Substituent | N4-Substituent | Kinase IC50 (nM) | Cell Potency EC50 (nM) | Microsomal Stability (t½, min) |
| 1 | 4-Fluorophenyl | -CH3 | 850 | 2100 | 45 |
| 2 | 4-Chlorophenyl | -CH3 | 420 | 980 | 40 |
| 3 | 3,4-Dichlorophenyl | -CH3 | 55 | 150 | 35 |
| 4 | 3,4-Dichlorophenyl | -H | 610 | 1800 | >60 |
| 5 | 3,4-Dichlorophenyl | -CH2CH3 | 120 | 450 | 20 |
Analysis of SAR Trends:
-
N1-Substituent: A clear trend is observed with halogen substitution on the phenyl ring. Moving from fluoro (1) to chloro (2) doubles the potency. The addition of a second chlorine atom (3) results in a nearly 8-fold improvement over (2), indicating a strong preference for an electron-deficient aromatic ring in the binding pocket.
-
N4-Substituent: Comparing the optimal N1-substituted compound (3) with its analogs reveals the importance of the N4-methyl group. Removing it (4) causes a >10-fold loss in potency, suggesting the methyl group is involved in a favorable hydrophobic interaction or helps maintain an active conformation. Extending the alkyl chain to ethyl (5) is tolerated better than removal but is still 2-fold less potent than methyl, indicating a tightly constrained pocket around the N4-position.
Conclusion and Future Perspectives
The N-methylpiperazine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties upon a molecule.[7][9] Its structure-activity relationship is a well-trodden but continually evolving field. While N1-substitution remains the primary strategy for directing biological activity, a sophisticated understanding of the subtle but powerful roles of the N4-methyl group and the core ring structure is what separates standard practice from innovative drug design.
Future efforts will likely focus on expanding the toolkit of bioisosteric replacements to address niche ADME challenges and on developing more efficient methods for C-H functionalization to unlock novel three-dimensional chemical space.[20][22] As our understanding of complex biological systems grows, the N-methylpiperazine ring and its carefully designed derivatives will undoubtedly continue to be instrumental in the creation of next-generation therapeutics.
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Introduction: The N-Methylpiperazine Group as a Privileged Scaffold
An In-Depth Technical Guide to the N-Methylpiperazine Moiety: An Analysis of Lipophilicity and Steric Effects in Drug Design
The N-methylpiperazine (NMP) moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a multitude of clinically successful drugs, including the anti-cancer agent Imatinib, the antipsychotic Clozapine, and the erectile dysfunction drug Sildenafil[1]. Its prevalence stems from a unique combination of physicochemical and structural properties that medicinal chemists leverage to overcome challenges in drug development. The two nitrogen atoms within the six-membered ring provide a rich tapestry of functionality; they act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, significantly influencing a compound's interaction with biological targets and its pharmacokinetic profile[2][3].
This guide provides an in-depth analysis of two critical characteristics of the NMP group: its lipophilicity and its steric profile. We will explore the fundamental principles governing these properties, detail their profound impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and provide validated experimental and computational protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally incorporate the NMP moiety to optimize the performance of therapeutic candidates.
Caption: Logical relationship between the NMP structure, its core properties, and their impact in drug design.
Decoding the Physicochemical Landscape of N-Methylpiperazine
The utility of the NMP group is rooted in a finely tuned balance of its electronic and structural characteristics. Understanding these properties is paramount to predicting its behavior in a physiological environment.
Lipophilicity: A Tale of Two States (logP vs. logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes[4]. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species. However, for an ionizable molecule like NMP, the distribution coefficient (logD) is a more pharmacologically relevant parameter, as it accounts for the partition of all species (neutral and ionized) at a given pH[5].
The NMP moiety itself is relatively hydrophilic, with a measured logP of approximately -0.57. This inherent polarity is due to the two nitrogen atoms, which are capable of hydrogen bonding with water. The crucial feature of NMP is its basicity, which allows its lipophilicity to be modulated by pH. At physiological pH (7.4), the more basic nitrogen atom is significantly protonated, forming a cation that dramatically increases aqueous solubility[6]. This "hydrophilic switch" is a primary reason for incorporating NMP into poorly soluble drug candidates to improve their bioavailability[3][7].
Basicity (pKa): The Engine of Solubility and Interaction
The NMP ring contains two nitrogen atoms with distinct basicities: a secondary amine (N1) and a tertiary amine (N4, bearing the methyl group). The basicity is quantified by the pKa of the conjugate acids.
-
N4-H⁺ (Tertiary Amine): This is the more basic site. The pKa for this protonated amine is approximately 9.0[8].
-
N1-H⁺ (Secondary Amine): The pKa for the protonated secondary amine is significantly lower, around 4.8[8].
At a physiological pH of 7.4, the N4 nitrogen exists in a protonated/unprotonated equilibrium, while the N1 nitrogen is almost exclusively in its neutral, unprotonated state. This mono-protonated species is highly polar and water-soluble. The ability to precisely tune the basicity of this N4 nitrogen through substitution on the N1 position is a key strategy in medicinal chemistry to optimize a drug's properties[5][9].
Caption: NMP's pH-dependent equilibrium between its neutral and protonated forms.
Table 1: Comparative Physicochemical Properties
| Compound | Structure | cLogP (Calculated) | pKa1 (most basic) | pKa2 (least basic) |
|---|---|---|---|---|
| Piperazine | C1CNCCN1 | -1.05 | 9.73[8] | 5.35[8] |
| N-Methylpiperazine | CN1CCNCC1 | -0.57 | ~9.0[8] | ~4.8[8] |
| N,N'-Dimethylpiperazine | CN1CCN(C)C1 | -0.25 | ~8.0[10] | ~3.9 |
Note: pKa values can vary slightly based on experimental conditions. cLogP values are estimates.
Steric Effects and Conformational Analysis
The NMP ring is not planar. To minimize steric and torsional strain, it predominantly adopts a rigid chair conformation , a finding confirmed by numerous X-ray crystallography and NMR studies[11][12][13]. This is a critical feature, as it reduces the entropic penalty upon binding to a target protein compared to more flexible linkers. A search of the Cambridge Structural Database (CSD) reveals that approximately 85% of piperazine-containing structures exist in this low-energy chair form[11].
The N-methyl group itself introduces specific steric bulk. In the chair conformation, this methyl group can occupy one of two positions:
-
Equatorial: The methyl group points away from the center of the ring, presenting a lower steric profile relative to the ring itself. This is generally the more stable conformation.
-
Axial: The methyl group points vertically, creating more significant steric hindrance with other axial hydrogens on the ring (1,3-diaxial interactions).
The energy barrier to ring inversion between the two chair forms can be significant, and this conformational preference can be exploited to orient substituents in a precise three-dimensional arrangement for optimal target engagement[13].
Caption: Chair conformations of N-methylpiperazine showing equatorial and axial methyl groups.
Strategic Application in Drug Design and Development
The well-defined physicochemical and steric properties of the NMP group make it a versatile tool for addressing common challenges in lead optimization.
Fine-Tuning ADME Properties
The primary application of the NMP moiety is to enhance a drug's ADME profile, particularly solubility and permeability[14][15].
-
Aqueous Solubility: As discussed, the basicity of the N4 nitrogen allows for the formation of a protonated, highly water-soluble species at physiological pH. This is often referred to as using a "pKa handle" to improve a compound's formulation potential and bioavailability[6]. Many successful drugs, such as the kinase inhibitor Gilteritinib, incorporate the NMP group to achieve the necessary aqueous solubility for oral administration[7].
-
Permeability: While the protonated form aids solubility, the neutral form is required to passively diffuse across lipid membranes. The NMP group maintains a delicate equilibrium between these two states, ensuring that a sufficient fraction of the neutral, membrane-permeable species is present for absorption[5].
-
Metabolism: The N-methyl group can be susceptible to cytochrome P450 (CYP)-mediated N-demethylation. While this can be a metabolic liability, it is often a predictable and manageable metabolic pathway. In some cases, this metabolic vulnerability can be reduced by introducing steric hindrance near the methyl group.
A Structurally Rigid Linker and Pharmacophore
The conformational rigidity of the NMP ring is highly advantageous. When used as a linker between two pharmacophoric elements, it positions them in a well-defined spatial orientation, reducing the entropic cost of binding and potentially increasing potency and selectivity[3]. This contrasts with more flexible aliphatic chains, which can adopt numerous conformations, only one of which may be active.
Furthermore, the nitrogen atoms of the NMP ring can act as crucial pharmacophoric elements themselves, forming key hydrogen bonds or salt bridges with amino acid residues in a protein's active site. The tertiary amine, in particular, can engage in various hydrophobic and charge-transfer interactions[7].
Experimental and Computational Protocols
Validating the properties of NMP-containing compounds is essential. The following section outlines standard protocols for determining lipophilicity and analyzing conformation.
Protocol: Experimental Determination of Lipophilicity (logD₇.₄)
The use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-throughput and reliable method for estimating lipophilicity[16][17]. The principle is that more lipophilic compounds will have a stronger affinity for the non-polar stationary phase and thus elute later (have a longer retention time).
Objective: To determine the logD at pH 7.4 (logD₇.₄) of an NMP-containing compound.
Methodology:
-
Preparation of Standards: Prepare stock solutions of a set of standard compounds with known logD₇.₄ values (e.g., a series of alkylphenones) in a suitable solvent like methanol or acetonitrile.
-
Sample Preparation: Prepare a stock solution of the NMP-containing test compound in the same solvent.
-
HPLC System Setup:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A buffered aqueous solution at pH 7.4 (e.g., phosphate-buffered saline) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detector set to an appropriate wavelength for the compounds.
-
Method: Run an isocratic elution (a fixed percentage of organic modifier, e.g., 50%).
-
-
Data Acquisition:
-
Inject each standard compound and the test compound, recording the retention time (tᵣ).
-
Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
-
Calculation:
-
For each compound, calculate the capacity factor, k: k = (tᵣ - t₀) / t₀.
-
Calculate the logarithm of the capacity factor, log(k).
-
Create a calibration curve by plotting the known logD₇.₄ values of the standards against their calculated log(k) values.
-
Fit a linear regression to the data.
-
-
Determination of logD₇.₄: Using the linear equation from the calibration curve, calculate the logD₇.₄ of the test compound from its measured log(k) value.
Causality and Self-Validation: This method's trustworthiness comes from its reliance on a calibration curve of well-characterized standards. The linearity of this curve (R² > 0.98) validates the performance of the chromatographic system. By running the test compound within the retention time window of the standards, its interpolated logD value is highly reliable.
Caption: Experimental workflow for determining logD₇.₄ using RP-HPLC.
Protocol: Conformational Analysis using NMR Spectroscopy
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is a powerful technique to study the dynamics of conformational changes like the ring inversion of the NMP moiety[12][18].
Objective: To observe the coalescence of signals and estimate the energy barrier (ΔG‡) for piperazine ring inversion.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the NMP-containing compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) that will remain liquid over the desired temperature range.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature. Identify the signals corresponding to the piperazine ring protons (typically in the 2.5-3.5 ppm range). At room temperature, if the inversion is slow on the NMR timescale, you may see distinct signals for axial and equatorial protons. If it is fast, you will see averaged, broad signals.
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in steps (e.g., 10°C increments). Acquire a spectrum at each temperature.
-
Observation: As the temperature decreases, the rate of ring inversion slows. The broad, averaged signals will de-coalesce and sharpen into separate, distinct signals for the axial and equatorial protons of the frozen chair conformation.
-
-
High-Temperature Analysis: From room temperature, gradually increase the temperature.
-
Observation: As the temperature increases, the rate of ring inversion increases. If you started with distinct signals, they will broaden, merge into a single broad peak (coalescence), and then sharpen into a single averaged peak at higher temperatures.
-
-
Data Analysis:
-
Identify the coalescence temperature (Tₑ) , the temperature at which the two exchanging signals merge into a single peak.
-
Using the Eyring equation, the free energy of activation (ΔG‡) for the inversion process can be calculated, providing a quantitative measure of the ring's conformational stability.
-
Expert Insight: The choice of solvent is critical. A solvent that can hydrogen bond with the NMP nitrogens can influence the inversion barrier. Comparing results in different solvents can provide insight into these intermolecular interactions.
Conclusion
The N-methylpiperazine group is far more than a simple linker; it is a sophisticated chemical tool that offers a powerful solution to many challenges in drug design. Its unique combination of a pH-switchable hydrophilic center, a conformationally restricted steric profile, and versatile pharmacophoric features allows for the rational modulation of a molecule's physicochemical and pharmacokinetic properties. By understanding the fundamental principles of its lipophilicity and steric effects, and by applying robust experimental and computational methods for their characterization, researchers can effectively harness the power of the NMP moiety to design and develop safer and more effective medicines.
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A Technical Guide to the Strategic Derivatization of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine for Drug Discovery
Abstract
The 1-(5-Bromopyridin-2-yl)-4-methylpiperazine scaffold represents a privileged starting point in modern medicinal chemistry. Its unique topology, combining the reactive 5-bromopyridine handle with the versatile 4-methylpiperazine moiety, offers a rich landscape for the generation of novel molecular entities with significant therapeutic potential. The piperazine ring is a common feature in numerous approved drugs, valued for its ability to improve pharmacokinetic properties and engage in crucial hydrogen bonding interactions.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the strategic exploration of novel derivatives of this core. We will delve into the causality behind experimental choices for derivatization, provide detailed, field-proven protocols for key synthetic transformations, and outline a logical workflow for biological evaluation and structure-activity relationship (SAR) analysis.
Introduction: The Strategic Value of the Core Scaffold
The core molecule, this compound, is an ideal substrate for library synthesis. The molecule can be conceptually divided into three key regions for modification:
-
Region I: The 5-Position of the Pyridine Ring: The bromine atom serves as a highly versatile synthetic handle for introducing molecular diversity through a variety of palladium-catalyzed cross-coupling reactions.[3] This position is electronically distinct, and its functionalization can significantly impact target binding and selectivity.
-
Region II: The Piperazine Ring: While the N-methyl group is present, demethylation followed by re-functionalization of the N4-position offers a secondary route to a diverse set of analogues.
-
Region III: The Pyridine Nitrogen: The basicity and hydrogen bonding capacity of the pyridine nitrogen can be modulated through the introduction of substituents at other positions, influencing the overall physicochemical properties of the molecule.
Our exploration will primarily focus on the strategic derivatization of Region I, as it offers the most direct and efficient path to a broad and diverse chemical space.
Strategic Approaches to Derivatization at the C5-Position
The electron-deficient nature of the pyridine ring, coupled with the C-Br bond, makes the C5-position ripe for functionalization via modern cross-coupling chemistry. The choice of reaction is dictated by the desired C-C, C-N, or C-O bond formation, allowing for the introduction of a wide array of functional groups.
Causality in Catalyst and Condition Selection
The success of palladium-catalyzed cross-coupling reactions on this scaffold is critically dependent on the careful selection of the palladium source, ligand, base, and solvent. The 2-(4-methylpiperazin-1-yl) group is an electron-donating group, which can influence the reactivity of the C-Br bond.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources.[4][5] For challenging couplings, pre-formed, air-stable precatalysts (e.g., XPhos Pd G3) can offer more consistent results by ensuring the correct palladium-to-ligand ratio.[4]
-
Ligands: Bulky, electron-rich phosphine ligands are essential. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination. For Suzuki and Heck reactions, ligands like triphenylphosphine (PPh₃) may suffice, but for more challenging Buchwald-Hartwig aminations or couplings with less reactive partners, biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often superior.[4][6]
-
Base: The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often required for Buchwald-Hartwig aminations to deprotonate the amine nucleophile.[4] For Suzuki couplings, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are typically used to facilitate the transmetalation step without degrading the boronic acid partner.[7]
The following diagram illustrates the general workflow for derivatizing the core scaffold.
Caption: General workflow for synthesis and evaluation of novel derivatives.
Synthesis and Characterization of Novel Derivatives: Experimental Protocols
The following protocols are detailed, self-validating systems for the synthesis and purification of novel derivatives. They are based on established methodologies for analogous heterocyclic systems.[6][7]
General Protocol for Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction is ideal for introducing aryl or heteroaryl moieties.
Protocol 3.1: Synthesis of 1-(5-Aryl-pyridin-2-yl)-4-methylpiperazine
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of a suitable solvent, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[8]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Expected Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 90 | High |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | DME | 85 | High |
| Thiophen-3-ylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene/H₂O | 100 | Good to High |
General Protocol for Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction allows for the introduction of a wide range of primary and secondary amines.
Protocol 3.2: Synthesis of N-Aryl-5-(4-methylpiperazin-1-yl)pyridin-2-amine
-
Reaction Setup: In a glovebox or using Schlenk technique, add to a flame-dried vial the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 4 mol%), the ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (3 mL).
-
Reaction: Seal the vial and heat the mixture to 100-110 °C with stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether, and filter through a pad of celite. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.[4][5]
General Protocol for Sonogashira Coupling (C-C Alkyne Formation)
This reaction is used to install terminal alkynes, which are valuable intermediates for further functionalization.
Protocol 3.3: Synthesis of 1-(5-Alkynyl-pyridin-2-yl)-4-methylpiperazine
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.5 mmol, 1.5 equiv) in a degassed solvent like THF or DMF, add an amine base such as triethylamine (Et₃N) (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and a copper(I) co-catalyst, such as copper(I) iodide (CuI) (0.06 mmol, 6 mol%).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere until completion.
-
Workup and Purification: Follow standard aqueous workup and purification by column chromatography as described in Protocol 3.1.[7]
Potential Therapeutic Applications and Biological Screening
Derivatives of the 2-(piperazin-1-yl)pyridine scaffold are known to interact with a variety of biological targets, suggesting several promising therapeutic avenues for investigation.
Kinase Inhibition
Many pyridine-based heterocycles are potent inhibitors of protein kinases, which are critical targets in oncology.[9] For example, Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[10]
Caption: Inhibition of CDK-mediated cell proliferation.
Protocol 4.1: In Vitro Kinase Inhibition Assay (e.g., CDK2/Cyclin A2)
-
Assay Principle: A common method is a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).[8]
-
Procedure: a. Prepare a reaction buffer containing the kinase (e.g., recombinant CDK2/cyclin A2) and its substrate. b. Add serial dilutions of the test derivative to a 96- or 384-well plate. c. Initiate the kinase reaction by adding ATP and MgCl₂.[11] d. Incubate at a controlled temperature (e.g., 30 °C) for a set time (e.g., 60 minutes). e. Stop the reaction and add a kinase detection reagent (e.g., Kinase-Glo®). f. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cytotoxicity Screening
A primary screen for potential anticancer agents involves assessing their cytotoxicity against a panel of human cancer cell lines.
Protocol 4.2: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the novel derivatives for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ or GI₅₀ value by plotting cell viability against compound concentration.
Table 2: Exemplar Biological Data for Pyridine-Piperazine Scaffolds
| Compound Class | Target | Assay | Potency (IC₅₀/Kᵢ) | Reference |
| Pyridylpiperazine Hybrids | Urease | In vitro enzyme inhibition | 2.0 - 14.1 µM | [12] |
| Pyridine Derivatives | CDK2/Cyclin A2 | In vitro kinase assay | 0.24 - 4.45 µM | [8] |
| Arylpiperazine Derivatives | Androgen Receptor (AR) | AR Binding Assay | 0.65 - 3.0 µM | [13] |
| Pyridine Derivatives | σ₁ Receptor | Radioligand Binding | Kᵢ = 1.45 nM | [14] |
Structure-Activity Relationship (SAR) and Future Directions
Systematic derivatization and screening will allow for the development of a robust SAR. Key questions to address include:
-
Aryl Substituents (from Suzuki): How do electron-donating vs. electron-withdrawing groups on the new aryl ring affect potency and selectivity? Does the introduction of hydrogen bond donors/acceptors improve activity?
-
Amine Substituents (from Buchwald-Hartwig): What is the impact of the size, basicity, and lipophilicity of the introduced amine on biological activity?
-
Alkyne Derivatives (from Sonogashira): Can the terminal alkyne be further functionalized (e.g., via click chemistry) to access novel chemical space and improve properties?
By correlating these structural modifications with the biological data, a clear SAR can be established, guiding the next cycle of lead optimization. This iterative process of design, synthesis, and testing is fundamental to advancing promising hits toward viable drug candidates.
References
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An In-Depth Technical Guide to 1-(5-Bromopyridin-2-yl)-4-methylpiperazine for Research and Development
This guide provides a comprehensive technical overview of the research chemical 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, designed for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, potential applications, and safety considerations, offering insights grounded in established scientific principles.
Introduction: Unveiling a Potential Modulator of Neurological Pathways
This compound is a heterocyclic compound featuring a bromopyridine moiety linked to a methylpiperazine group. The presence of the piperazine ring, a common pharmacophore in centrally nervous system (CNS) active drugs, suggests its potential to interact with various neurotransmitter receptors.[1][2] The brominated pyridine ring further offers opportunities for synthetic modification and may influence the compound's binding affinity and selectivity for biological targets. While specific research on this exact molecule is limited, its structural motifs are prevalent in compounds targeting serotonin and dopamine receptors, hinting at its potential utility in neuroscience research.[3][4]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 364794-58-1 | [5] |
| Molecular Formula | C₁₀H₁₄BrN₃ | [5] |
| Molecular Weight | 256.14 g/mol | [5] |
| Appearance | Solid (predicted) | Inferred |
| Boiling Point | 341.1±42.0 °C (Predicted) | [6] |
| Density | 1.406±0.06 g/cm³ (Predicted) | [6] |
| SMILES | CN1CCN(C2=NC=C(Br)C=C2)CC1 | [7] |
Note: Some physical properties are predicted and should be confirmed experimentally.
Structural Diagram:
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An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)-4-methylpiperazine: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, including its various synonyms and key identifiers. A detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution is presented, with an emphasis on the underlying chemical principles that ensure a high-yield and pure product. Furthermore, this guide explores the compound's critical role as a versatile scaffold in the development of targeted therapeutics, particularly as a precursor for potent and selective kinase inhibitors and G protein-coupled receptor (GPCR) ligands. The discussion is grounded in the established biological significance of the pyridine and piperazine moieties, supported by examples of bioactive molecules derived from this core structure. Finally, we will cover essential analytical techniques for the characterization and quality control of this compound, providing a solid foundation for its application in research and drug development.
Chemical Identity and Nomenclature
This compound is a substituted pyridinylpiperazine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Accurate identification is paramount for seamless research and development.
Synonyms and Alternative Names:
-
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine[1]
-
1-(5-Bromo-2-pyridinyl)-4-methylpiperazine
These synonyms are frequently encountered in chemical catalogs and scientific literature. Consistency in nomenclature is key to effective data retrieval and communication.
Chemical Identifiers:
| Identifier | Value | Source |
| CAS Number | 364794-58-1 | |
| Molecular Formula | C₁₀H₁₄BrN₃ | |
| Molecular Weight | 256.14 g/mol | |
| InChI Key | QMRHAZARKSZMCF-UHFFFAOYSA-N |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the reactivity of a di-substituted pyridine with a nucleophilic piperazine derivative. The following protocol is a robust and reproducible method for laboratory-scale synthesis.
Reaction Principle
The synthesis involves the reaction of 2,5-dibromopyridine with 1-methylpiperazine. The bromine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic attack than the bromine at the 5-position due to the electron-withdrawing effect of the ring nitrogen. This regioselectivity is a key principle ensuring the desired product formation.
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
2,5-Dibromopyridine (1.0 eq)
-
1-Methylpiperazine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the solids. Add 1-methylpiperazine (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
The Pyridine-Piperazine Scaffold: A Privileged Motif in Drug Discovery
The combination of a pyridine ring and a piperazine moiety within a single molecular framework is a well-established "privileged scaffold" in medicinal chemistry.[2] This structural motif is present in numerous approved drugs and clinical candidates, underscoring its importance in the development of novel therapeutics.
Role as a Kinase Inhibitor Precursor
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The 2-aminopyridine substructure, which is analogous to the core of this compound, is a key pharmacophore in many kinase inhibitors.[3] The nitrogen atoms in the pyridine and piperazine rings can form crucial hydrogen bonds with the hinge region of the kinase active site, a common feature of ATP-competitive inhibitors. The bromine atom on the pyridine ring serves as a versatile synthetic handle for introducing further structural diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the fine-tuning of inhibitor potency and selectivity.[3]
Caption: Role of the scaffold in kinase inhibitor design.
Application in GPCR Ligand Development
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[4][5][6] The piperazine moiety is a common feature in many GPCR ligands, often contributing to the desired pharmacokinetic properties and providing a key interaction point with the receptor. The pyridine ring can engage in various interactions within the ligand-binding pocket, including hydrogen bonding and aromatic stacking. The synthetic tractability of the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective GPCR modulators.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the piperazine ring, and the methyl group protons. The chemical shifts and coupling patterns provide definitive structural information.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, further confirming the structure.
Representative ¹³C NMR Data for a Substituted Methylpiperidine:
| Carbon Environment | Chemical Shift (ppm) |
| Methyl (CH₃) | ~46 |
| Piperidine (CH₂) | ~55 |
| Piperidine (CH₂) | ~32 |
| Piperidine (CH) | ~31 |
(Note: These are approximate values for a related structure and will vary for the title compound.)
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method can be developed to separate the product from any starting materials or byproducts.
A General HPLC Method:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
This method can be optimized to achieve baseline separation of all components, allowing for accurate quantification of purity.[7]
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery. Its straightforward synthesis, coupled with the proven pharmacological importance of the pyridine-piperazine scaffold, makes it an attractive starting point for the development of novel kinase inhibitors, GPCR ligands, and other therapeutic agents. This in-depth technical guide provides the essential knowledge and practical protocols for researchers to effectively synthesize, characterize, and utilize this important chemical entity in their research endeavors. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of next-generation medicines.
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Methodological & Application
Synthesis of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine from 2,5-dibromopyridine
An In-Depth Technical Guide to the
Introduction: Strategic Importance of a Key Building Block
1-(5-Bromopyridin-2-yl)-4-methylpiperazine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure incorporates a bromo-substituted pyridine ring linked to a methylpiperazine moiety, making it a versatile scaffold for the synthesis of a wide array of biologically active molecules. The bromine atom serves as a convenient handle for further functionalization, typically through cross-coupling reactions, while the methylpiperazine group is a common pharmacophore known to enhance aqueous solubility and modulate interactions with biological targets.
This guide provides a detailed exploration of the synthesis of this key intermediate starting from 2,5-dibromopyridine. We will dissect the two primary synthetic strategies: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig Amination. By explaining the underlying mechanisms and providing detailed, field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to efficiently and reliably produce this valuable compound.
Mechanistic Underpinnings: Choosing the Right Path for C-N Bond Formation
The synthesis of this compound from 2,5-dibromopyridine hinges on the selective formation of a single carbon-nitrogen bond. The choice between an SNAr reaction and a Buchwald-Hartwig amination depends on factors such as desired reaction conditions, functional group tolerance, and scalability.
The Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction is a well-established method for substituting a leaving group on an electron-deficient aromatic ring with a nucleophile.[1] In the case of 2,5-dibromopyridine, the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions.[2]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The secondary amine of 1-methylpiperazine acts as the nucleophile, attacking the C2 position of 2,5-dibromopyridine. This position is more electrophilic than the C5 position due to the inductive and mesomeric electron-withdrawing effects of the ring nitrogen. This attack forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted.[3][4]
-
Elimination of Leaving Group: The aromaticity is restored by the expulsion of the bromide ion from the C2 position, yielding the final product.
While often requiring elevated temperatures, the SNAr approach is attractive for its simplicity and the avoidance of expensive metal catalysts and ligands. However, its scope can be limited, and forcing conditions may not be suitable for substrates with sensitive functional groups.[5]
Caption: The SNAr mechanism for the synthesis.
The Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a mild and highly versatile alternative to traditional methods.[5][6] This palladium-catalyzed cross-coupling reaction allows for the coupling of amines with aryl halides under conditions that tolerate a wide variety of functional groups.[7][8]
The catalytic cycle involves several key steps:[9]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of 2,5-dibromopyridine to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The 1-methylpiperazine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.[10][11]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Comparative Overview: SNAr vs. Buchwald-Hartwig Amination
The choice of synthetic route is a critical decision based on a trade-off between various experimental parameters.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Buchwald-Hartwig Amination | Key Observations |
| Catalyst System | None required (or base-catalyzed) | Pd precursor (e.g., Pd₂(dba)₃) / Ligand (e.g., BINAP, XantPhos) | Buchwald-Hartwig requires investment in often expensive and air-sensitive catalysts and ligands.[12] |
| Reaction Temperature | Generally high (e.g., 100-150 °C), sometimes with microwave | Milder conditions often possible (e.g., 80-110 °C) | The milder conditions of the Pd-catalyzed route offer better tolerance for sensitive functional groups.[12] |
| Base | Often an excess of the amine nucleophile or a non-nucleophilic base (e.g., DIPEA) | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) | The choice of base is critical in Buchwald-Hartwig to facilitate the deprotonation of the amine.[7] |
| Selectivity | Generally good for C2 substitution on pyridine rings | Excellent regioselectivity can be achieved | Both methods are expected to be highly selective for the more activated C2 position. |
| Cost & Scalability | Lower cost, simpler setup, potentially easier to scale | Higher cost of reagents, requires careful control of inert atmosphere | For large-scale industrial synthesis, the cost and handling of the palladium catalyst can be a significant factor. |
| Reaction Time | Can be long (e.g., 12-24 hours) | Often faster (e.g., 2-16 hours) | Catalytic reactions often proceed more rapidly under optimized conditions. |
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. 2,5-dibromopyridine is toxic and an irritant. 1-methylpiperazine is corrosive and flammable. Strong bases like sodium tert-butoxide are corrosive and react violently with water. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol leverages the inherent reactivity of the 2-position of the pyridine ring under thermal conditions.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 2.37 g | 10.0 | 1.0 |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 3.01 g (3.46 mL) | 30.0 | 3.0 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 2.59 g (3.48 mL) | 20.0 | 2.0 |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 50 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (2.37 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous acetonitrile (50 mL), followed by 1-methylpiperazine (3.46 mL, 30.0 mmol) and DIPEA (3.48 mL, 20.0 mmol). The excess amine serves as both reactant and solvent, while DIPEA acts as a scavenger for the HBr generated.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 15-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess volatiles.
-
Extraction: Dissolve the crude residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and saturated brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol employs a palladium catalyst and a phosphine ligand for a more controlled, lower-temperature C-N coupling.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 2.37 g | 10.0 | 1.0 |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 1.20 g (1.38 mL) | 12.0 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 92 mg | 0.10 | 0.01 |
| (±)-BINAP | C₄₄H₃₂P₂ | 622.67 | 187 mg | 0.30 | 0.03 |
| Sodium tert-butoxide (NaOt-Bu) | C₄H₉NaO | 96.10 | 1.35 g | 14.0 | 1.4 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (92 mg, 0.10 mmol), (±)-BINAP (187 mg, 0.30 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).
-
Reagent Addition: Add anhydrous toluene (50 mL) via syringe, followed by 2,5-dibromopyridine (2.37 g, 10.0 mmol) and 1-methylpiperazine (1.38 mL, 12.0 mmol).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench by carefully adding water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (eluting with a suitable solvent system, e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to isolate the pure this compound.
Caption: Workflow for the synthesis of the target compound.
References
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Application Notes and Protocols for the Synthesis of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(5-bromopyridin-2-yl)-4-methylpiperazine, a key building block in contemporary medicinal chemistry. The document details two primary synthetic strategies: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classical nucleophilic aromatic substitution (SNAr). Each protocol is presented with in-depth procedural steps, mechanistic insights, and data interpretation guidelines. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the preparation of this important intermediate.
Introduction and Strategic Overview
This compound is a versatile heterocyclic compound frequently utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The presence of the reactive bromine atom on the pyridine ring allows for further functionalization through various cross-coupling reactions, making it a valuable scaffold in drug discovery programs.
The synthesis of this target molecule is typically achieved by forming a carbon-nitrogen bond between the C2 position of the pyridine ring and the secondary amine of 1-methylpiperazine. Two principal methodologies are employed for this transformation:
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its broad substrate scope and high efficiency in forming C-N bonds.[1][2] This method is often preferred for its milder conditions and higher yields, especially with electron-rich or sterically hindered substrates.
-
Nucleophilic Aromatic Substitution (SNAr): A classical approach where a nucleophile (1-methylpiperazine) directly displaces a leaving group (a halogen) on an electron-deficient aromatic ring. While conceptually simpler, this reaction often requires more forcing conditions (higher temperatures) and may be less efficient than catalyzed methods.[3]
The choice of method depends on factors such as available starting materials, scale, cost of reagents (particularly the palladium catalyst and ligand), and the need for mild reaction conditions to preserve other functional groups.
Preferred Synthetic Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a reliable and high-yielding route to the target compound. The reaction couples 2,5-dibromopyridine with 1-methylpiperazine using a palladium catalyst, a phosphine ligand, and a base.[4]
Mechanistic Rationale
The catalytic cycle is a well-established sequence of steps involving a Pd(0)/Pd(II) redox couple.[2] The key transformations are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2,5-dibromopyridine.
-
Ligand Exchange/Amine Coordination: The amine (1-methylpiperazine) coordinates to the Pd(II) complex.
-
Deprotonation: The base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the active Pd(0) catalyst.
The choice of ligand, such as XPhos, is critical as its steric bulk and electron-donating properties facilitate both the oxidative addition and the final reductive elimination steps.[4]
Sources
Application Notes and Protocols for the Synthesis of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine via Buchwald-Hartwig Amination
Introduction
The Buchwald-Hartwig amination stands as a pillar in modern synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4] Its significance lies in its broad substrate scope and tolerance of various functional groups, often superseding classical methods that require harsh reaction conditions.[1] This guide offers a detailed exploration of the application of the Buchwald-Hartwig amination for the synthesis of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, a valuable intermediate in drug discovery.
The synthesis of N-arylpiperazines is of particular interest due to their prevalence in centrally active pharmaceutical agents. The target molecule, this compound, incorporates a bromopyridyl scaffold, which allows for further functionalization, making it a key building block in medicinal chemistry. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and critical insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1][5][6] The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][6]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (5-bromo-2-chloropyridine) to a low-valent palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) species.[7]
-
Amine Coordination and Deprotonation: The amine (1-methylpiperazine) then coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[2]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the product, this compound, and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][5][6]
The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands are commonly employed to promote both the oxidative addition and reductive elimination steps.[1]
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (47 mg, 0.21 mmol, 5 mol%), Xantphos (122 mg, 0.21 mmol, 5 mol%), and sodium tert-butoxide (0.57 g, 5.91 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene (20 mL) via syringe. Stir the mixture at room temperature for 15-20 minutes to allow for the pre-formation of the active catalyst. To this mixture, add 2,5-dibromopyridine (1.0 g, 4.22 mmol, 1.0 equiv) followed by 1-methylpiperazine (0.51 g, 5.06 mmol, 1.2 equiv).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Key Considerations and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended | Rationale & Impact on Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) sources are often used and are reduced in situ to the active Pd(0) catalyst. [5][8]Pre-catalysts can also be employed for more reliable activation. |
| Ligand | Xantphos, BINAP, DavePhos | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination. [1]The choice of ligand can significantly impact reaction rate and yield. [9] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. [10]The choice of base can affect functional group tolerance. [5][8] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential to prevent quenching of the base and deactivation of the catalyst. [5][8]Toluene is a common choice due to its high boiling point. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
Troubleshooting Common Issues
While the Buchwald-Hartwig amination is a robust reaction, several issues can arise.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened or purified reagents and solvents. Consider using a pre-catalyst. |
| Poor ligand choice | Screen different ligands. For heteroaromatic halides, ligands like Xantphos or Josiphos-type ligands can be effective. [1] | |
| Side Product Formation | Hydrodehalogenation | This can occur if there is a source of protons. Ensure all reagents and solvents are strictly anhydrous. |
| Homocoupling of the aryl halide | This can be more prevalent at higher catalyst loadings or with certain ligands. Optimize catalyst and ligand concentrations. | |
| Difficulty in Purification | Residual catalyst and ligand | Employ appropriate work-up procedures, such as washing with aqueous solutions to remove inorganic salts. Use optimized chromatography conditions. |
Safety Precautions
-
Palladium Compounds: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses) in an inert atmosphere.
-
Toluene: Toluene is a flammable and toxic solvent. Use in a well-ventilated area and away from ignition sources.
-
Pressurized Reactions: When using sealed tubes for volatile amines, ensure the tube is designed to withstand the expected pressure at the reaction temperature. [11]
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of this compound. By carefully selecting the catalyst system, base, and solvent, and by maintaining strict anhydrous and anaerobic conditions, high yields of the desired product can be achieved. The protocol and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of complex nitrogen-containing molecules for drug discovery and development.
References
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The Strategic deployment of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic use of well-defined molecular scaffolds is paramount to the efficient discovery and development of novel therapeutic agents. Among these, the 1-(5-Bromopyridin-2-yl)-4-methylpiperazine moiety has emerged as a particularly valuable building block. Its unique combination of a halogenated pyridine ring and a substituted piperazine offers a versatile platform for synthesizing compounds with a wide array of biological activities. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use, tailored for researchers, scientists, and drug development professionals.
The core value of this compound lies in its dual functionality. The 5-bromopyridinyl group serves as a key pharmacophore, capable of engaging in crucial interactions with biological targets, while also providing a reactive handle for further chemical modifications through cross-coupling reactions. The 4-methylpiperazine moiety, a common feature in many CNS-active and kinase-inhibiting drugs, often enhances solubility, metabolic stability, and target engagement.[1] This combination makes it a privileged scaffold, particularly in the pursuit of kinase inhibitors for oncology and the treatment of inflammatory diseases.
Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The 2-aminopyridine scaffold, of which our title compound is a derivative, is a cornerstone in the design of kinase inhibitors. Kinases, a class of enzymes that regulate a vast number of cellular processes, are frequently dysregulated in diseases such as cancer.[2] The this compound structure is particularly adept at targeting the ATP-binding pocket of various kinases, a common strategy in the development of targeted therapies.
Targeting the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that controls cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers, making its components, such as p38 and ERK, high-priority targets for drug discovery.[3][4]
p38 MAP Kinase Inhibitors: The p38 MAP kinases are central mediators of the inflammatory response and cellular stress.[3] Inhibitors of p38 have therapeutic potential in a range of inflammatory diseases and cancers. The this compound moiety can be elaborated to create potent and selective p38 inhibitors.[5][6][7] The pyridine nitrogen can act as a hinge-binding motif, while the bromophenyl group can be further functionalized to occupy adjacent hydrophobic pockets within the kinase domain.
ERK Inhibitors: Extracellular signal-regulated kinases (ERK1/2) are key downstream effectors of the MAPK pathway.[8][9] The development of ERK inhibitors is a promising strategy, especially in cancers that have developed resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors).[4] The this compound scaffold provides a robust starting point for the synthesis of novel ERK inhibitors.
Experimental Protocols and Methodologies
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound via a nucleophilic aromatic substitution (SNAr) reaction, a common and efficient method for forming aryl-amine bonds.[10]
Objective: To synthesize this compound from 2,5-dibromopyridine and 1-methylpiperazine.
Materials:
-
2,5-Dibromopyridine
-
1-Methylpiperazine
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a round-bottom flask and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromopyridine (1.0 eq).
-
Solvent and Reagents: Dissolve the 2,5-dibromopyridine in anhydrous DMF. Add 1-methylpiperazine (1.1 eq) to the solution, followed by the addition of DIPEA (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine to remove DMF and excess reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Expected Outcome: This procedure should yield the desired product as a solid. The identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for assessing the inhibitory activity of compounds containing the this compound scaffold against a target kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[11]
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
Materials:
-
Test compound (dissolved in DMSO)
-
Target kinase (e.g., recombinant p38α or ERK2)
-
Kinase substrate (specific to the target kinase)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
Add the kinase reaction buffer to each well of the 384-well plate.
-
Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the target kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation: Example IC₅₀ Values for a Hypothetical p38α Inhibitor
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) |
| HYPO-001 | This compound derivative | p38α | 50 |
| HYPO-002 | 1-(5-Chloropyridin-2-yl)-4-methylpiperazine derivative | p38α | 150 |
| HYPO-003 | 1-(Pyridin-2-yl)-4-methylpiperazine derivative | p38α | >1000 |
Diagram of the Kinase Inhibition Assay Workflow:
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights
The medicinal chemistry utility of this compound is further illuminated by understanding the structure-activity relationships of its derivatives.
-
The 5-Bromo Substituent: The bromine atom at the 5-position of the pyridine ring serves multiple purposes. It can act as a key interaction point with the target protein, often through halogen bonding. More importantly, it provides a versatile handle for further chemical modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around this position to optimize potency and selectivity.[12]
-
The 2-(4-Methylpiperazin-1-yl) Group: The piperazine ring is a common motif in kinase inhibitors, often contributing to improved physicochemical properties such as solubility and cell permeability. The N-methyl group can provide favorable interactions within the binding pocket and can also influence the basicity of the piperazine nitrogens, which can be critical for target engagement and pharmacokinetic properties.[1][13]
In Vivo Evaluation: Xenograft Models
For anticancer drug candidates developed from the this compound scaffold, in vivo efficacy is typically assessed using xenograft models.[14]
Protocol Outline: Human Tumor Xenograft Model in Mice
-
Cell Culture: Culture a human cancer cell line of interest (e.g., a line with a known MAPK pathway mutation) under standard conditions.
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (formulated in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Also, monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and compare the tumor growth inhibition in the treated group to the control group.
Conclusion
This compound is a high-value building block in medicinal chemistry, offering a robust and versatile platform for the design and synthesis of novel therapeutic agents, particularly kinase inhibitors. Its strategic application, guided by a deep understanding of its chemical properties and the principles of structure-based drug design, will undoubtedly continue to fuel the discovery of new medicines for a range of human diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this privileged scaffold in their drug discovery endeavors.
References
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.
- Reaction Biology. (n.d.). In Vivo Kinase Activity Models.
- Abad, M. J., et al. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. Journal of Medicinal Chemistry, 39(22), 4439–4450.
- Eurofins Discovery. (n.d.). In Vivo Oncology.
- Testa, G., et al. (1993). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of Medicinal Chemistry, 36(6), 690–698.
- U.S. Patent No. CN103420903A. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Downey, C. W., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4384–4388.
- Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2329124.
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- Kappe, C. O. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(1), 138-143.
- Wenglowsky, S., et al. (2015). Discovery of ((4-(5-(CyclopropylcarbamoyI)-2-methylphenylamino)-5-methylpyrrolo[1,2-f ][11][13][15]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonoo xy)phenyl)acetate (BMS-751324), a Clinical Prodrug of p38a MAP Kinase Inhibitor. Journal of Medicinal Chemistry, 58(19), 7775-7784.
- Hunt, J. A., et al. (2003). p38 Inhibitors: Piperidine- And 4-aminopiperidine-substituted Naphthyridinones, Quinolinones, and Dihydroquinazolinones. Bioorganic & Medicinal Chemistry Letters, 13(3), 467–470.
- WuXi Biologics. (n.d.). Efficacy Models | In Vivo Pharmacology Services.
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- Daouti, S., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics, 9(1), 136–146.
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- Kaczor, A. A., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357–365.
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- Ali, M. A., et al. (2016). Synthesis and Evaluation of Compounds Containing 4-Arylpiperazinyl Moieties Linked to a 2-(Pyridin-3-yl)-1H-Benzimidazole as p38 MAP Kinase Inhibitors. Letters in Drug Design & Discovery, 13(1), 47-56.
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The Strategic Utility of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unpacking the Privileged Architecture of a Key Building Block
In the landscape of contemporary medicinal chemistry, the assembly of complex molecular architectures from versatile, pre-functionalized building blocks is a cornerstone of efficient drug discovery. Among these, 1-(5-Bromopyridin-2-yl)-4-methylpiperazine has emerged as a particularly valuable scaffold. Its structure marries two key pharmacophoric elements: a bromopyridine ring, primed for a variety of powerful cross-coupling reactions, and a methylpiperazine moiety, a group frequently associated with improved solubility, metabolic stability, and target engagement.[1] The strategic placement of the bromine atom at the 5-position of the pyridine ring offers a reactive handle for derivatization, allowing for the systematic exploration of chemical space and the fine-tuning of a molecule's structure-activity relationship (SAR).[2][3] This document serves as a comprehensive guide for researchers, providing in-depth protocols for the application of this building block in key synthetic transformations and highlighting its proven value in the generation of biologically active compounds.
The N-methylpiperazine group is a common feature in numerous approved drugs, often introduced to enhance pharmacokinetic properties such as oral bioavailability and to establish critical interactions with biological targets.[1][4] The pyridine ring, another privileged structure, offers a bioisosteric alternative to a phenyl ring with the added benefit of a hydrogen bond acceptor, which can be pivotal for target binding. The combination of these two motifs in this compound creates a building block with inherent drug-like properties, making it an attractive starting point for the synthesis of libraries of compounds aimed at a wide array of therapeutic targets, including kinases and G-protein coupled receptors.[5][6]
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of this compound is most profoundly realized through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position of the pyridine ring is an ideal site for the formation of new carbon-carbon and carbon-nitrogen bonds, primarily via the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, respectively. These transformations are celebrated for their broad functional group tolerance and reliable translation from small-scale discovery to larger-scale synthesis.[7][8]
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents. This protocol provides a robust starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids.
Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the desired product and regenerate the active catalyst.[1]
Experimental Workflow Diagram:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary Table:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 8 | 80-90 |
| 3 | 3-Pyridylboronic acid | XPhos Pd G2 (2) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 5 | 75-85 |
| Note: Yields are representative and may vary based on the specific substrate and reaction scale. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a wide range of arylamines that are crucial for many drug candidates.[5] This protocol details a general procedure for the coupling of this compound with primary or secondary amines.
Reaction Principle: This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base and a phosphine ligand. The catalytic cycle includes oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]
Catalytic Cycle Diagram:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a suitable base such as sodium tert-butoxide (1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., BINAP or Xantphos, 4-6 mol%) to a dry reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via flash column chromatography.
Data Summary Table:
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) / BINAP (4) | NaOt-Bu (1.4) | Toluene | 100 | 16 | 75-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) / Xantphos (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 70-80 |
| 3 | Benzylamine | tBuXPhos Pd G3 (2) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 80-90 |
| Note: Yields are representative and may vary based on the specific amine and reaction conditions. |
Application in Drug Discovery: Building Biologically Active Molecules
The true value of this compound is demonstrated by its incorporation into molecules with significant therapeutic potential. While a launched drug containing this exact starting fragment may not be publicly disclosed, numerous advanced drug candidates and patented compounds feature the resulting 5-(4-methylpiperazin-1-yl)pyridin-2-yl core, underscoring the importance of this building block. This moiety is frequently found in molecules targeting a range of diseases, from cancer to neurological disorders.[5][6]
For instance, derivatives of 5-(4-methylpiperazin-1-yl)pyridin-2-amine have been investigated as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway that is often dysregulated in cancer.[6] The synthesis of such inhibitors would typically involve a Buchwald-Hartwig amination of this compound with a suitable amine-containing fragment.
Furthermore, compounds containing the (4-methylpiperazin-1-yl)pyridine scaffold have been explored as multi-target agents for the treatment of diabetic nephropathy, acting as anti-inflammatory and anti-fibrotic agents. The synthesis of these molecules often relies on the strategic installation of the 4-methylpiperazine group onto a functionalized pyridine ring, a transformation for which this compound is an ideal precursor.
Conclusion: A Versatile and Indispensable Tool
This compound stands out as a highly valuable and versatile building block in the drug discovery arsenal. Its pre-installed, privileged fragments and the reactive bromine handle provide a streamlined entry into a diverse chemical space populated with molecules of high therapeutic potential. The robust and well-established protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig couplings allow for the rapid and efficient generation of compound libraries for SAR exploration. For researchers and drug development professionals, a thorough understanding of the application of this building block is not merely a synthetic convenience but a strategic advantage in the quest for novel and effective medicines.
References
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- Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). European Journal of Medicinal Chemistry.
- Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Case Studies in SAR Analyses. (n.d.). Drug Design Org.
- Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. (2017). Journal of Medicinal Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design.
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Application Notes and Protocols for the Utilization of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine in Fragment-Based Library Synthesis
Introduction: The Strategic Value of the 1-(5-Bromopyridin-2-yl)-4-methylpiperazine Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular starting points is paramount to the successful development of novel therapeutics. The this compound scaffold has emerged as a fragment of significant interest for the construction of diverse chemical libraries. Its utility is rooted in the convergence of several key medicinal chemistry principles. The piperazine ring is recognized as a "privileged scaffold," a structural motif frequently found in FDA-approved drugs across a multitude of therapeutic areas, including oncology and central nervous system (CNS) disorders.[1][2] This prevalence is attributed to its favorable physicochemical properties, such as its basicity which can enhance aqueous solubility and its ability to act as a versatile linker.[1][2]
The pyridine ring is another privileged heterocyclic system, present in a vast number of pharmaceuticals.[3] The combination of these two motifs, coupled with a strategically placed bromine atom, creates a trifecta of desirable features for fragment-based drug discovery (FBDD). The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space and the generation of large, diverse compound libraries. This application note provides a comprehensive guide to the synthesis and utilization of this compound for the generation of focused compound libraries, with detailed protocols for key synthetic transformations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is crucial for its effective application in drug discovery. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrN₃ | [4] |
| Molecular Weight | 256.14 g/mol | [4] |
| CAS Number | 364794-58-1 | Amerigo Scientific |
| Appearance | Solid | [5] |
| SMILES | CN1CCN(CC1)c2ccc(Br)cn2 | [4] |
| InChI Key | QMRHAZARKSZMCF-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The electron-deficient nature of the pyridine ring, further activated by the presence of a halogen at the 2-position, facilitates the displacement of a halide by an amine nucleophile.[6] A reliable and scalable protocol involves the reaction of 2,5-dibromopyridine with N-methylpiperazine.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from established procedures for the synthesis of similar 2-aminopyridine derivatives.[7][8]
Reaction Scheme:
Materials:
-
2,5-Dibromopyridine (1.0 equiv)
-
N-Methylpiperazine (1.2-1.5 equiv)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0-3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 2,5-dibromopyridine, the base, and the anhydrous solvent.
-
Add N-methylpiperazine to the stirred suspension.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the solvent and the reactivity of the starting materials.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices: The use of a polar aprotic solvent is crucial for SₙAr reactions as it can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. The choice of base is important to deprotonate the piperazine nitrogen without promoting side reactions. The reaction is performed under an inert atmosphere to prevent oxidation of the starting materials and intermediates.
Library Synthesis via Cross-Coupling Reactions
The bromine atom on the pyridine ring of this compound is the key to its utility in library synthesis. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents at this position.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[9][10] This protocol provides a general procedure for the coupling of this compound with various aryl- and heteroarylboronic acids.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a dry Schlenk flask or sealed reaction vial, combine this compound, the boronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst and the degassed solvent system.
-
Heat the reaction mixture to a temperature between 80 °C and 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(5-aryl/heteroaryl-pyridin-2-yl)-4-methylpiperazine derivative.
Rationale for Reagent Selection: The choice of palladium catalyst and ligand is critical for the success of the Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used for their stability and broad substrate scope. The base is required to activate the boronic acid for transmetalation to the palladium center. The use of a mixed solvent system, often including water, can accelerate the reaction.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[11][12] This protocol outlines a general procedure for the coupling of this compound with a variety of primary and secondary amines.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOᵗBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst and the phosphine ligand.
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the base, this compound, and the anhydrous, degassed solvent.
-
Finally, add the amine coupling partner.
-
Seal the tube tightly and heat the reaction mixture to a temperature between 80 °C and 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted aminopyridine derivative.
Insight into Ligand and Base Selection: The choice of phosphine ligand is crucial in Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands like XPhos and RuPhos are often effective for coupling a wide range of amines. The base plays a critical role in deprotonating the amine to form the active nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed.
Applications in Drug Discovery: Targeting Kinases and GPCRs
The this compound scaffold is particularly well-suited for the development of libraries targeting two of the most important classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs).
-
Kinase Inhibitors: The 2-aminopyridine motif is a well-established hinge-binding element in many kinase inhibitors.[5] By using the Suzuki-Miyaura coupling to introduce various aryl and heteroaryl groups at the 5-position, libraries of compounds can be generated to explore the ATP-binding site of different kinases. The methylpiperazine moiety can be directed towards the solvent-exposed region, where modifications can be made to improve pharmacokinetic properties.
-
GPCR Modulators: The piperazine moiety is a common feature in many GPCR ligands, often interacting with key residues within the receptor binding pocket.[13] The diversification of the pyridine 5-position through cross-coupling reactions allows for the exploration of structure-activity relationships and the development of potent and selective GPCR modulators.[14] The scaffold is particularly relevant for CNS targets, where the ability to modulate physicochemical properties to ensure blood-brain barrier penetration is critical.[1][15]
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows described in this application note.
Caption: A comprehensive workflow illustrating the synthesis of the core fragment and its subsequent diversification and application in drug discovery.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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- 15. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Application Note and Protocol for the Purity Analysis of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine by High-Performance Liquid Chromatography
Abstract
This document provides a comprehensive guide for the determination of purity for the pharmaceutical intermediate, 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, utilizing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed methodology complete with system suitability parameters, validation guidelines, and troubleshooting. The described method is stability-indicating, capable of separating the main analyte from potential process-related impurities and degradation products.
Introduction: The Rationale for a Robust Purity Method
This compound is a key building block in the synthesis of various pharmacologically active molecules.[1] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] A well-developed and validated HPLC method is therefore a critical component of quality control throughout the drug development and manufacturing process.[3]
This application note details a stability-indicating HPLC method, a technique essential for separating the active ingredient from any potential degradation products that may arise during synthesis, storage, or as a result of stress conditions.[4] The development of such a method is a multi-faceted process that considers the physicochemical properties of the analyte to select the appropriate column, mobile phase, and detection parameters for optimal separation and quantification.[5][6] The validation of this method is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and accuracy of the results.[7]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for logical method development.
| Property | Value | Source |
| Chemical Structure | C10H14BrN3 | [8] |
| Molecular Weight | 256.14 g/mol | [8] |
| Appearance | Solid (predicted) | |
| XLogP3 | 1.59880 | [9] |
| pKa | (Predicted basic) | [10] |
The presence of the pyridine and piperazine rings imparts a basic character to the molecule, making it suitable for reversed-phase chromatography with an acidic mobile phase to ensure proper ionization and retention.[10] The brominated pyridine ring provides a strong chromophore, making UV detection a suitable choice.[11]
Experimental Workflow
The overall process for the purity analysis is outlined in the following workflow diagram.
Caption: Workflow for HPLC Purity Analysis.
Detailed HPLC Protocol
This protocol is designed to be a starting point and may require minor modifications based on the specific HPLC system and column used.
4.1. Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatographic data acquisition and processing software.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade or equivalent)
-
-
Reference Standard: this compound of known purity.
4.2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.02 M KH₂PO₄ buffer, pH adjusted to 3.0 with orthophosphoric acid | The acidic pH ensures the protonation of the basic analyte, leading to better retention and peak shape on a C18 column.[10] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography.[11] |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient is employed to ensure the elution of both polar and non-polar impurities, providing a comprehensive purity profile.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[5] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | The bromopyridine moiety is expected to have strong absorbance in this region, providing good sensitivity.[10] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) | The diluent should be compatible with the mobile phase to ensure good peak shape.[6] |
4.3. Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve in 50 mL of diluent.
4.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the main analyte and its impurities.
-
Perform five replicate injections of the standard solution to check for system suitability.
-
Inject the sample solution in duplicate.
-
After the analysis, wash the column with a high percentage of organic solvent (e.g., 80% acetonitrile) for at least 30 minutes.
4.5. System Suitability
The following criteria should be met for the five replicate injections of the standard solution before proceeding with sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
4.6. Calculation of Purity
The purity of the sample is calculated based on the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation and Forced Degradation Studies
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[7][12]
5.1. Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.[13][4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
5.2. Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the method.[13][4][14] The sample should be subjected to the following stress conditions to induce degradation of approximately 10-20%.[15]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The chromatograms of the stressed samples should be evaluated to ensure that the degradation product peaks are well-resolved from the main analyte peak.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | - Column degradation- Improper mobile phase pH- Sample overload | - Replace the column- Ensure mobile phase pH is at least 2 units below the pKa of the analyte- Reduce sample concentration |
| Fluctuating Retention Times | - Inconsistent mobile phase composition- Leaks in the system- Unstable column temperature | - Prepare fresh mobile phase and degas thoroughly- Check for leaks in fittings- Ensure the column oven is functioning correctly |
| Baseline Noise/Drift | - Contaminated mobile phase or column- Detector lamp issue | - Use fresh, high-purity solvents- Flush the column- Check and replace the detector lamp if necessary |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust means for determining the purity of this compound. Adherence to the outlined protocol, including system suitability checks and method validation, will ensure the generation of accurate and reproducible data critical for quality control in pharmaceutical development.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Echemi. (n.d.). 5-bromo-2-(4-methylpiperazin-1-yl)pyridine.
- BenchChem. (n.d.). Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine.
- BLDpharm. (n.d.). 364794-58-1|this compound.
- Sigma-Aldrich. (n.d.). 1-(5-Bromopyridin-3-yl)-4-methylpiperazine.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wjpmr.com [wjpmr.com]
- 4. onyxipca.com [onyxipca.com]
- 5. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 6. asianjpr.com [asianjpr.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. 364794-58-1|this compound|BLD Pharm [bldpharm.com]
- 9. echemi.com [echemi.com]
- 10. helixchrom.com [helixchrom.com]
- 11. pharmtech.com [pharmtech.com]
- 12. fda.gov [fda.gov]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. biopharminternational.com [biopharminternational.com]
Application Note: Comprehensive NMR Characterization of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Abstract
This application note provides a detailed guide to the nuclear magnetic resonance (NMR) characterization of 1-(5-bromopyridin-2-yl)-4-methylpiperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation is achieved through a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This document offers not only step-by-step protocols for data acquisition and processing but also a thorough explanation of the underlying principles for spectral interpretation. The provided methodologies are designed to be self-validating, ensuring researchers can confidently confirm the chemical structure and purity of the target compound. While experimental spectra for this specific molecule are not publicly available, this guide presents a robust predictive analysis based on well-established chemical shift and coupling constant data from analogous molecular fragments.
Introduction
This compound is a disubstituted piperazine derivative containing a bromopyridine moiety. Such scaffolds are prevalent in pharmaceutical compounds due to the versatile biological activities associated with both the piperazine and pyridine rings.[1] Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[2]
This guide details the application of a multi-faceted NMR approach to fully characterize the title compound. We will explore the use of standard ¹H and ¹³C NMR for initial assessment, followed by 2D correlation experiments—COSY, HSQC, and HMBC—to establish connectivity and finalize assignments. The causality behind experimental choices, from solvent selection to the specific parameters of each NMR experiment, is explained to provide a deeper understanding of the characterization process.
Molecular Structure and Numbering Scheme
To facilitate a clear and consistent discussion of the NMR data, the following numbering scheme for this compound will be used throughout this document.
Caption: Molecular structure and numbering of this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound in CDCl₃. These predictions are based on the analysis of structurally similar compounds.[3][4][5]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.5 - 6.7 | d | ~8.5 |
| H-4 | 7.4 - 7.6 | dd | ~8.5, ~2.5 |
| H-6 | 8.1 - 8.3 | d | ~2.5 |
| H-2', H-6' | 3.5 - 3.7 | t | ~5.0 |
| H-3', H-5' | 2.4 - 2.6 | t | ~5.0 |
| H-7' (CH₃) | 2.3 - 2.5 | s | - |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-3 | ~108 |
| C-4 | ~140 |
| C-5 | ~115 |
| C-6 | ~148 |
| C-2', C-6' | ~45 |
| C-3', C-5' | ~55 |
| C-7' (CH₃) | ~46 |
Experimental Protocols
Sample Preparation
The integrity of the NMR data is critically dependent on proper sample preparation.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Pipettes and vial
Protocol:
-
Weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a clean NMR tube.
-
Cap the NMR tube securely.
Causality: CDCl₃ is chosen as the solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak in the ¹H NMR spectrum. TMS is included as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
Caption: General NMR experimental workflow for structural elucidation.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 8-16
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf)
-
Number of Scans per Increment: 2-4
-
Number of Increments (F1): 256-512
-
Spectral Width (F1 and F2): Same as ¹H NMR
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3)
-
Number of Scans per Increment: 4-8
-
Number of Increments (F1): 128-256
-
Spectral Width (F2): Same as ¹H NMR
-
Spectral Width (F1): Same as ¹³C NMR
-
One-bond ¹J(C,H) coupling constant: Set to ~145 Hz
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf)
-
Number of Scans per Increment: 8-16
-
Number of Increments (F1): 256-512
-
Spectral Width (F2): Same as ¹H NMR
-
Spectral Width (F1): Same as ¹³C NMR
-
Long-range coupling constant (ⁿJ(C,H)): Optimized for 8-10 Hz
Data Analysis and Structural Elucidation
¹H NMR Analysis
The ¹H NMR spectrum will provide the initial overview of the proton environments.
-
Aromatic Region (δ 6.5-8.5 ppm): Three distinct signals are expected for the protons on the 5-bromopyridine ring.
-
H-6: Expected to be the most downfield signal due to its proximity to the electronegative nitrogen and the deshielding effect of the piperazine substituent. It should appear as a doublet with a small coupling constant (~2.5 Hz) due to meta-coupling with H-4.[6]
-
H-4: This proton is ortho to the bromine and meta to the piperazine-substituted carbon. It is expected to be a doublet of doublets due to ortho-coupling with H-3 (~8.5 Hz) and meta-coupling with H-6 (~2.5 Hz).
-
H-3: This proton is ortho to the piperazine-substituted carbon and is expected to be the most upfield of the aromatic protons. It will appear as a doublet due to ortho-coupling with H-4 (~8.5 Hz).
-
-
Aliphatic Region (δ 2.0-4.0 ppm): Three signals are anticipated for the piperazine and methyl protons.
-
H-2', H-6': These protons are adjacent to the pyridine ring and are expected to be the most downfield of the piperazine protons, appearing as a triplet.
-
H-3', H-5': These protons are adjacent to the N-methyl group and will also appear as a triplet.
-
H-7' (CH₃): The methyl protons will appear as a sharp singlet.
-
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum will show eight distinct carbon signals.
-
Aromatic Region (δ 100-160 ppm): Five signals are expected for the pyridine ring carbons. The carbon attached to the bromine (C-5) and the carbon attached to the piperazine (C-2) will likely have lower intensities.
-
Aliphatic Region (δ 40-60 ppm): Three signals are expected for the piperazine and methyl carbons.
2D NMR Analysis: Establishing Connectivity
2D NMR experiments are crucial for unambiguously assigning the signals and confirming the molecular structure.
COSY: This experiment reveals proton-proton couplings, primarily through two and three bonds.
Caption: Expected key COSY correlations.
-
A strong cross-peak between H-3 and H-4 will confirm their ortho relationship.
-
A weaker cross-peak between H-4 and H-6 will confirm their meta relationship.
-
A cross-peak between the two sets of piperazine protons (H-2'/6' and H-3'/5') will confirm their connectivity within the ring.
HSQC: This experiment correlates each proton with its directly attached carbon atom.
Caption: Expected key long-range HMBC correlations.
-
Connecting the Rings: The most critical correlations will be from the piperazine protons H-2'/6' to the pyridine carbon C-2, and from the pyridine proton H-3 to C-2. These correlations definitively establish the point of attachment between the two heterocyclic rings.
-
Assigning Quaternary Carbons: The proton H-4 will show a correlation to the bromine-substituted carbon C-5, allowing for its assignment. The proton H-6 will show a correlation to C-2.
-
Confirming Piperazine Structure: The methyl protons (H-7') will show a correlation to the adjacent piperazine carbons (C-3'/5'), confirming the location of the methyl group.
Conclusion
By systematically applying a combination of 1D and 2D NMR techniques, the complete and unambiguous structural characterization of this compound can be achieved. The protocols and interpretive guidelines presented in this application note provide a robust framework for researchers to confirm the identity and purity of this and structurally related compounds. The logical progression from simple 1D experiments to more complex 2D correlation studies ensures a self-validating workflow, which is essential for scientific rigor in drug discovery and development.
References
- Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98. [Link]
- Castellano, S., & Sun, C. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 44(11), 4272-4275. [Link]
- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Royal Society of Chemistry. [Link]
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molecules, 28(3), 1085. [Link]
- PubChem. (n.d.). 1-Methylpiperazine.
- MDPI. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(11), 1856. [Link]
- MDPI. (2021).
- Bax, A., & Freeman, R. (1982). Measurement of long-range carbon-13, hydrogen-1 coupling constants in a 2D experiment. Journal of the American Chemical Society, 104(4), 1099–1100. [Link]
- Breitmaier, E. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 151-178. [Link]
- LibreTexts Chemistry. (2023). 7.6: Interpreting 2-D NMR Spectra. LibreTexts. [Link]
- Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(7), 1735–1747. [Link]
Sources
Application Note & Protocols: Developing Cell-Based Assays for 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Introduction: Unveiling the Bioactivity of a Novel Pyridine-Piperazine Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount for identifying next-generation therapeutics. The compound 1-(5-Bromopyridin-2-yl)-4-methylpiperazine represents a scaffold with potential for biological activity, sharing structural motifs with molecules known to interact with critical cellular signaling pathways. For instance, related pyridine and piperazine-containing compounds have been investigated for their roles in neurological disorders and as anticancer agents[1][2][3]. The structural similarity to established drugs like Brimonidine, a selective alpha-2 (α2) adrenergic receptor agonist, suggests a plausible hypothesis that this compound may modulate G-protein coupled receptor (GPCR) signaling[4][5][6].
This guide provides a comprehensive framework for researchers and drug development professionals to systematically characterize the cellular effects of this compound. We will proceed from foundational cytotoxicity profiling to specific functional assays designed to elucidate its potential mechanism of action, with a focus on GPCR signaling pathways. The protocols herein are designed to be self-validating, providing a robust and logical workflow for the initial stages of drug discovery.
Part 1: Foundational Analysis - Cytotoxicity and Cellular Viability
Before investigating specific mechanistic pathways, it is crucial to determine the cytotoxic profile of this compound. This initial step establishes a therapeutic window and informs the appropriate concentration range for subsequent functional assays. The MTT assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[7].
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically[8].
Experimental Workflow: MTT Assay
Caption: Hypothesized signaling pathway via Gi-coupled GPCR inhibition.
Assay for cAMP Modulation: Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF assays are a highly sensitive and robust method for measuring second messengers like cAMP. They are based on Förster Resonance Energy Transfer (FRET) combined with time-resolved fluorescence detection, which minimizes background interference.[9][10][11]
Principle of HTRF cAMP Assay: The assay is typically a competitive immunoassay. A cAMP-specific antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and a cAMP analog is labeled with an acceptor fluorophore (e.g., d2). In the absence of cellular cAMP, the antibody binds to the labeled cAMP analog, bringing the donor and acceptor into close proximity and generating a high FRET signal. When the test compound modulates cellular cAMP levels, the free cAMP produced by the cells competes with the labeled cAMP for antibody binding. This leads to a decrease in the FRET signal that is proportional to the amount of cAMP produced.[9][12]
Detailed Protocol: HTRF cAMP Assay for Gi Activation
Materials:
-
HEK293 or CHO cells stably or transiently expressing the human α2A adrenergic receptor
-
This compound
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP antibody-cryptate)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation: Culture the α2A receptor-expressing cells to ~80% confluency. Harvest the cells and resuspend them in assay buffer at the desired density.
-
Assay Setup:
-
Dispense cells into the wells of a 384-well plate.
-
Add serial dilutions of this compound. For agonist testing, this is the primary treatment.
-
To measure the inhibition of cAMP production (characteristic of Gi activation), stimulate the cells with a concentration of forskolin that gives a submaximal cAMP response (e.g., EC80). This elevates the basal cAMP level, making inhibition by the test compound measurable.
-
Include control wells:
-
Basal control (cells only)
-
Forskolin-stimulated control (cells + forskolin)
-
Positive control agonist (e.g., Brimonidine)
-
-
-
Incubation: Incubate the plate at room temperature or 37°C for the time recommended by the assay kit manufacturer (typically 30-60 minutes).
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP antibody-cryptate) to all wells. These reagents lyse the cells and initiate the competitive binding reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
Data Analysis: Calculate the 665/620 nm ratio for each well. The signal is inversely proportional to the cAMP concentration. Plot the ratio against the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
| Parameter | Description |
| Cell Line | HEK293-α2A Adrenergic Receptor |
| Stimulant | Forskolin (to measure inhibition) |
| Compound Conc. | 0.01 µM to 100 µM |
| Detection Method | HTRF |
| Readout | 665/620 nm fluorescence ratio |
| Calculated Value | EC50 / IC50 |
Part 3: Advanced Characterization - β-Arrestin Recruitment
GPCR activation can also trigger G-protein-independent signaling pathways, most notably through the recruitment of β-arrestin proteins. Assessing β-arrestin recruitment provides a more complete picture of a compound's functional selectivity or "biased agonism".[13]
Workflow: β-Arrestin Recruitment Assay
Caption: General workflow for an enzyme fragment complementation-based β-arrestin assay.
Protocol: Enzyme Fragment Complementation Assay for β-Arrestin Recruitment
Principle: This assay format, such as the PathHunter® assay, uses enzyme fragment complementation. The GPCR of interest is tagged with a small enzyme fragment, while β-arrestin is tagged with the larger, complementing fragment of the enzyme (e.g., β-galactosidase). When the test compound activates the GPCR, β-arrestin is recruited to the receptor, bringing the two enzyme fragments together. This forced proximity reconstitutes a functional enzyme, which then acts on a substrate to produce a chemiluminescent signal that can be quantified.[13]
Procedure:
-
Cell Handling: Use a cell line engineered to co-express the GPCR-enzyme fragment 1 fusion and the β-arrestin-enzyme fragment 2 fusion. Plate these cells in the manufacturer-recommended assay plates and medium.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the cells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagent mixture, which contains the enzyme substrate, according to the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for signal development.
-
Measurement: Read the chemiluminescent signal using a standard plate reader.
Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the log of the compound concentration to generate a dose-response curve and calculate the EC50.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to characterize the bioactivity of the novel compound this compound. By starting with a foundational cytotoxicity screen and progressing to specific, mechanism-based functional assays for GPCR signaling, researchers can efficiently generate a comprehensive preliminary profile of the compound. The data obtained from these assays—IC50 from cytotoxicity studies, EC50/IC50 from cAMP modulation, and EC50 from β-arrestin recruitment—will provide critical insights into its potency, efficacy, and potential mechanism of action, thereby guiding future lead optimization and drug development efforts.
References
- MTT Assay Protocol for Cell Viability and Prolifer
- Brimonidine: Package Insert / Prescribing Inform
- Brimonidine.Wikipedia.[Link]
- Clinical Profile: Brimonidine Tartrate 0.2% Ophthalmic Solution.GlobalRx.[Link]
- Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf.[Link]
- What is the mechanism of Brimonidine Tartrate?
- Brimonidine-ophthalmic - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction.Drug Index.[Link]
- Alpha(2)-adrenergic receptor signalling in hypertension.PubMed - NIH.[Link]
- Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk.Semantic Scholar.[Link]
- GPCR Assay Services.Reaction Biology.[Link]
- Rapid Production of Assay Ready Cells for GPCR Drug Discovery.MaxCyte.[Link]
- Recent progress in assays for GPCR drug discovery.Physiological Reviews.[Link]
- Alpha-2 adrenergic receptor.Wikipedia.[Link]
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.MDPI.[Link]
- HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic
- GPCRs: Cell based label-free assays in GPCR drug discovery.European Pharmaceutical Review.[Link]
- Time-Resolved Fluorescence TRF / TR-FRET (HTRF).Molecular Devices.[Link]
- α-Adrenergic Signaling.QIAGEN GeneGlobe.[Link]
- Alpha2-adrenergic receptors.
- Effects of Brimonidine on Retinal Pigment Epithelial Cells and Müller Cells Exposed to Amyloid-Beta 1-42 Peptide In Vitro.PubMed.[Link]
- Effect of brimonidine, an α2 adrenergic agonist, on human meibomian gland epithelial cells.PMC.[Link]
- Effect of brimonidine, an α2 adrenergic agonist, on human meibomian gland epithelial cells.
- Effects of Brimonidine on Retinal Pigment Epithelial Cells and Müller Cells Exposed to Amyloid-Beta 1–42 Peptide In Vitro.
- The effects of brimonidine on human Meibomian gland epithelial cells.IOVS.[Link]
- N-[(2s)-1-[4-(5-Bromopyridin-2-Yl)piperazin-1-Yl]sulfonyl-5-Pyrimidin-2-Yl-Pentan-2-Yl]-N-Hydroxy-Methanamide.PubChem.[Link]
- New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery.Technology Networks.[Link]
- Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.PubMed Central.[Link]
- 5-bromo-2-(4-methylpiperazin-1-yl)pyridine.Amerigo Scientific.[Link]
- Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis.PubMed.[Link]
- Cell Based Assays.Eurofins Scientific.[Link]
- Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis OPEN.
- 5'-Bromo-4-methyl-2,2'-bipyridine.PubChem.[Link]
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- 1. Buy 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine | 2549028-29-5 [smolecule.com]
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Application Notes and Protocols: Characterizing 1-(5-Bromopyridin-2-yl)-4-methylpiperazine Derivatives using Radioligand Binding Assays at the Human Serotonin 1A (5-HT1A) Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(5-Bromopyridin-2-yl)-4-methylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds targeting G-protein coupled receptors (GPCRs). Derivatives of this core are of significant interest for their potential therapeutic applications in neuropsychiatric disorders such as anxiety and depression. A crucial step in the preclinical development of these novel chemical entities is the precise characterization of their interaction with their intended biological targets. Radioligand binding assays represent the gold standard for quantifying the affinity of a compound for a specific receptor due to their sensitivity and robustness.[1]
This application note provides a detailed guide for researchers on the theory and practical application of radioligand binding assays to determine the binding affinity of novel this compound derivatives for the human serotonin 1A (5-HT1A) receptor, a key target in the treatment of anxiety and depressive disorders.[2] We will detail protocols for both saturation and competitive binding assays, data analysis, and troubleshooting.
Principles of Radioligand Binding Assays
Radioligand binding assays are founded on the principles of the law of mass action, which describes the reversible interaction between a ligand and a receptor to form a ligand-receptor complex.[3] By utilizing a radioactively labeled ligand (radioligand), the binding of this ligand to its receptor can be directly quantified.
There are three main types of radioligand binding assays: saturation, competitive, and kinetic assays.[1] This guide will focus on saturation and competitive binding assays.
-
Saturation Binding Assays: These experiments are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. The goal is to determine the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which represents the total receptor density in the preparation.[4]
-
Competitive Binding Assays: These assays are used to determine the affinity of an unlabeled test compound (the "competitor") for a receptor. This is achieved by incubating the receptor preparation with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound. The competitor will inhibit the binding of the radioligand in a concentration-dependent manner. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value can then be converted to the inhibition constant (Ki), which represents the affinity of the competitor for the receptor.[5]
Experimental Workflow Overview
The general workflow for a radioligand binding assay involves several key steps, from preparation of the biological material to data analysis.
Caption: General workflow of a radioligand binding assay.
Saturation Binding Assay Protocol for the 5-HT1A Receptor
This protocol describes the determination of the Kd and Bmax for the selective 5-HT1A receptor agonist radioligand, [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT), using membranes from cells stably expressing the human 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (Specific Activity: 100-200 Ci/mmol).
-
Unlabeled Ligand for Non-Specific Binding: Serotonin (5-HT) or 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer. Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., BCA assay). Dilute the membrane preparation to the desired final protein concentration in assay buffer (typically 50-100 µg protein per well).[6]
-
Assay Setup:
-
Prepare serial dilutions of [³H]8-OH-DPAT in assay buffer to cover a concentration range of approximately 0.1 to 10 times the expected Kd (e.g., 0.05 - 10 nM).[7]
-
For each concentration of radioligand, prepare triplicate wells for total binding and triplicate wells for non-specific binding.
-
Total Binding Wells: Add 50 µL of diluted radioligand and 50 µL of assay buffer to the designated wells.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of diluted radioligand and 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM 5-HT) to the designated wells.[8]
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.
-
-
Incubation: Incubate the plates at room temperature (25°C) for 60 minutes with gentle agitation to reach equilibrium.[9]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters rapidly with 3 x 3 mL of ice-cold wash buffer to remove unbound radioligand.[6]
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding for each radioligand concentration: Specific Binding = Total Binding - Non-Specific Binding .
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Analyze the data using non-linear regression with a one-site binding (hyperbola) model in a suitable software package (e.g., GraphPad Prism) to determine the Kd and Bmax values.[10]
-
| Parameter | Recommended Value/Range |
| Receptor Source | Membranes from h5-HT1A expressing cells |
| Radioligand | [³H]8-OH-DPAT |
| Radioligand Concentration | 0.05 - 10 nM (or 0.1-10 x Kd) |
| Unlabeled Ligand for NSB | 10 µM Serotonin |
| Incubation Time | 60 minutes |
| Incubation Temperature | 25°C |
| Assay Volume | 200 µL |
| Protein Concentration | 50-100 µ g/well |
Competitive Binding Assay Protocol for this compound Derivatives
This protocol describes how to determine the affinity (Ki) of unlabeled this compound derivatives for the human 5-HT1A receptor.
Caption: Principle of competitive radioligand binding.
Materials:
-
Same as for the saturation binding assay.
-
Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO) and then diluted in assay buffer.
Protocol:
-
Membrane Preparation: Prepare the cell membranes as described in the saturation binding protocol.
-
Assay Setup:
-
Prepare serial dilutions of the this compound derivatives in assay buffer to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Prepare triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
Add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM 5-HT for NSB), or 50 µL of the diluted test compound to the respective wells.
-
Add 50 µL of [³H]8-OH-DPAT at a fixed concentration (typically at or near its Kd value, e.g., 1 nM) to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.
-
-
Incubation, Filtration, and Quantification: Follow steps 3-5 of the saturation binding protocol.
-
Data Analysis:
-
Calculate the percent specific binding at each concentration of the test compound: % Specific Binding = [(Binding in presence of test compound - NSB) / (Total Binding - NSB)] x 100 .
-
Plot the percent specific binding (Y-axis) against the logarithm of the competitor concentration (X-axis).
-
Analyze the data using non-linear regression with a sigmoidal dose-response (variable slope) model to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand determined from the saturation binding experiment.[11]
-
| Parameter | Recommended Value/Range |
| Receptor Source | Membranes from h5-HT1A expressing cells |
| Radioligand | [³H]8-OH-DPAT |
| Radioligand Concentration | At or near Kd (e.g., 1 nM) |
| Test Compound Concentration | 10⁻¹⁰ M to 10⁻⁵ M |
| Unlabeled Ligand for NSB | 10 µM Serotonin |
| Incubation Time | 60 minutes |
| Incubation Temperature | 25°C |
| Assay Volume | 200 µL |
| Protein Concentration | 50-100 µ g/well |
Data Presentation and Interpretation
Saturation Binding Data:
| [³H]8-OH-DPAT] (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 50 | 500 |
| 0.2 | 980 | 100 | 880 |
| 0.5 | 2100 | 200 | 1900 |
| 1.0 | 3500 | 350 | 3150 |
| 2.0 | 5200 | 550 | 4650 |
| 5.0 | 7800 | 900 | 6900 |
| 10.0 | 9500 | 1500 | 8000 |
From non-linear regression of this data, one would obtain:
-
Kd: 1.2 nM
-
Bmax: 9500 CPM (This would be converted to fmol/mg protein based on the specific activity of the radioligand and the amount of protein per well).
Competitive Binding Data:
| [Test Compound] (log M) | % Specific Binding |
| -10 | 98.5 |
| -9.5 | 95.2 |
| -9.0 | 85.1 |
| -8.5 | 55.3 |
| -8.0 | 25.6 |
| -7.5 | 10.1 |
| -7.0 | 5.2 |
From non-linear regression of this data, one would obtain:
-
IC50: 3.16 x 10⁻⁹ M (or pIC50 = 8.5)
Using the Cheng-Prusoff equation:
-
Ki = 3.16 nM / (1 + [1 nM]/1.2 nM) = 1.72 nM
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>50% of total binding) | Radioligand concentration is too high. | Use a lower concentration of radioligand.[12] |
| Insufficient washing. | Increase the number and/or volume of washes with ice-cold buffer.[12] | |
| Hydrophobic interactions of the radioligand with the filter. | Pre-soak filters in 0.5% PEI. Consider adding BSA to the assay buffer.[12] | |
| Low Specific Binding Signal | Insufficient receptor concentration. | Increase the amount of membrane protein per well. |
| Inactive receptor preparation. | Use freshly prepared or properly stored membrane aliquots. | |
| Sub-optimal assay conditions (e.g., incubation time, temperature). | Optimize incubation time and temperature to ensure equilibrium is reached. | |
| Poor Reproducibility | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent sample preparation. | Adhere strictly to standardized protocols for membrane preparation.[13] | |
| Ligand depletion. | Ensure that less than 10% of the added radioligand is bound. If necessary, reduce the receptor concentration.[3] |
References
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
- Canadian Society of Pharmacology and Therapeutics (CSPT).
- Motulsky, H. (1996).
- GraphPad Software. (2023). The GraphPad Guide to Analyzing Radioligand Binding Data.
- Gifford Bioscience. Radioligand Binding Assay. [Link]
- Newman-Tancredi, A., et al. (1998). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British journal of pharmacology, 124(5), 981–992. [Link]
- Maurer, S., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]
- Brown, A. M., & Strange, P. G. (1992). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. British journal of pharmacology, 105(4), 895–899. [Link]
- Chem Help ASAP. (2021, January 13).
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
- Novasenta. (2024, November 5).
- ResearchGate. (n.d.). (A)
- Eurofins Discovery. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
- Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
- GraphPad Prism 10 Curve Fitting Guide. Equation: One site -- Specific binding. [Link]
- GraphPad Prism 10 Curve Fitting Guide.
- Adell, A., et al. (1997). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British journal of pharmacology, 122(7), 1313–1323. [Link]
- Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. Methods in Molecular Biology, 41, 1-16. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY.
- GraphPad Prism 10 Curve Fitting Guide. Key concepts: Competitive binding. [Link]
- Cai, W., & Chen, K. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]
- Colabufo, N. A., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of pharmacological and toxicological methods, 69(2), 145–151. [Link]
- ResearchGate. (n.d.).
- Huang, X. P., et al. (2011). Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation. Journal of chemical information and modeling, 51(10), 2682–2694. [Link]
- ResearchGate. (n.d.). Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition... [Link]
- NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
Sources
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- 9. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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- 13. swordbio.com [swordbio.com]
Application Note: A Multi-Faceted Approach to the In Vitro Cytotoxicity Profiling of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
<
Introduction
The early-stage assessment of a compound's cytotoxic potential is a cornerstone of modern drug discovery and chemical safety evaluation.[1][2][3][4] Identifying adverse effects on cell viability and proliferation allows researchers to prioritize promising candidates and eliminate unsafe compounds, thereby saving significant time and resources.[2][3] This application note provides a detailed, multi-assay framework for the comprehensive in vitro cytotoxic evaluation of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, a novel compound with potential pharmacological activity.
To move beyond a simple live/dead classification, it is crucial to employ a suite of assays that interrogate different aspects of cellular health.[5] This guide details a tiered approach:
-
Metabolic Viability Assessment: The MTT assay serves as a primary screen to measure the impact on cellular metabolic activity, a key indicator of cell viability.[6]
-
Membrane Integrity Analysis: The Lactate Dehydrogenase (LDH) assay quantifies plasma membrane damage by measuring the release of this cytosolic enzyme, a hallmark of necrosis.[7][8]
-
Apoptosis Executioner Caspase Activity: A luminescent assay for Caspases-3 and -7 provides a specific measure of programmed cell death (apoptosis) induction.[9][10]
-
Apoptosis/Necrosis Differentiation: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry offers a granular analysis, distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cell populations.[11][12]
By integrating data from these distinct methodologies, researchers can construct a robust and nuanced cytotoxicity profile for this compound, elucidating not only if it is toxic but also how it induces cell death.
Cell Line Selection and Culture Protocols
To assess both efficacy and potential selectivity, a panel of cell lines is recommended. This includes common cancer models and a non-cancerous line.
| Cell Line | Type | Growth Medium | Subculture Protocol |
| HeLa | Human Cervical Adenocarcinoma | Eagle's MEM (EMEM) + 10% FBS[13] | Split 1:5 every 3-4 days when ~80% confluent.[14][15][16] |
| HepG2 | Human Hepatocellular Carcinoma | Eagle's MEM (EMEM) + 10% FBS[17][18] | Split 1:4 to 1:8 every 3-6 days. These cells grow in foci.[17][19] |
| A549 | Human Lung Carcinoma | F-12K Medium + 10% FBS[20][21] | Split 1:4 to 1:9 every 4-7 days when ~70-90% confluent.[22][23] |
| HEK293 | Human Embryonic Kidney | DMEM + 10% FBS[24][25] | Split 1:3 to 1:6 every 2-3 days when ~80-90% confluent.[24][25] |
General Cell Culture Conditions: Incubate all cell lines at 37°C in a humidified atmosphere with 5% CO₂.[13][17][22][25] Medium should be renewed every 2-3 days.[13][17]
Experimental Workflow
A logical workflow is essential for generating reliable and reproducible data. The following diagram illustrates the overall experimental process from initial cell culture to final data integration.
Caption: Overall experimental workflow for cytotoxicity profiling.
Detailed Protocols
Compound Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate complete cell culture medium to achieve the final desired concentrations for treatment.
-
Causality Note: The final DMSO concentration in the culture wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
MTT Assay (Cell Viability)
This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[26] The amount of formazan produced is proportional to the number of viable cells.[27]
Protocol:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well flat-bottom plate. Incubate overnight to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include vehicle control and untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[28]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[28]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.[27]
LDH Assay (Membrane Integrity)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare three essential controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of incubation.[8]
-
Background: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[29]
-
Reaction: Add 50 µL of the LDH assay reaction mixture to each well.[30]
-
Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light.[30] Add 50 µL of stop solution and measure the absorbance at 490 nm.[30]
Caspase-Glo® 3/7 Assay (Apoptosis)
This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[9] The assay reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[9]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably in an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[10]
-
"Add-Mix-Measure": Equilibrate the plate and reagent to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[9]
-
Incubation: Mix the contents on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Annexin V / Propidium Iodide (PI) Staining (Apoptosis & Necrosis)
This flow cytometry-based assay differentiates cell death mechanisms. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by fluorescently-labeled Annexin V.[11][12] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent like Trypsin-EDTA.[11] Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.[11]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (primary necrosis)
-
Data Analysis and Interpretation
IC50 Calculation
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[31]
-
Normalize Data: Convert raw absorbance/luminescence data to percentage inhibition relative to the untreated control.[32]
-
Plot Data: Plot the percent inhibition (Y-axis) against the log of the compound concentration (X-axis).
-
Non-linear Regression: Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to generate a sigmoidal dose-response curve.[33]
-
Determine IC50: The IC50 is the concentration that corresponds to 50% inhibition on the fitted curve.[32][34][35]
| Assay | Metric | Interpretation |
| MTT | IC50 (µM) | Concentration at which metabolic activity is reduced by 50%. |
| LDH | % Cytotoxicity | Percentage of cells with compromised membrane integrity. |
| Caspase-3/7 | Fold Increase | Relative increase in apoptotic enzyme activity over control. |
| Annexin V/PI | % Population | Percentage of cells in each quadrant (live, early/late apoptotic, necrotic). |
Mechanistic Interpretation
By synthesizing the results, a clear picture of the compound's cytotoxic mechanism can be formed. For example, a low MTT IC50 value coupled with a high Caspase-3/7 signal and a large Annexin V (+)/PI (-) population strongly indicates that this compound induces cell death primarily through an apoptotic pathway.
Sources
- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 2. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
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- 4. kosheeka.com [kosheeka.com]
- 5. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
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- 10. Caspase 3/7 Activity [protocols.io]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
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- 18. reprocell.com [reprocell.com]
- 19. encodeproject.org [encodeproject.org]
- 20. reprocell.com [reprocell.com]
- 21. genome.ucsc.edu [genome.ucsc.edu]
- 22. A549 Cell Subculture Protocol [a549.com]
- 23. nanopartikel.info [nanopartikel.info]
- 24. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 25. static.igem.org [static.igem.org]
- 26. researchgate.net [researchgate.net]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 29. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cellbiologics.com [cellbiologics.com]
- 31. IC50 - Wikipedia [en.wikipedia.org]
- 32. clyte.tech [clyte.tech]
- 33. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols for Preclinical Efficacy Testing of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
For: Researchers, scientists, and drug development professionals
Introduction: A Strategic Approach to Unveiling the Therapeutic Potential of a Novel Piperazine Compound
The compound 1-(5-Bromopyridin-2-yl)-4-methylpiperazine represents a novel chemical entity with an undefined mechanism of action and therapeutic potential. The piperazine moiety is a common scaffold in a multitude of clinically significant drugs, targeting a wide array of biological systems. Derivatives have shown activity as 5-HT1A receptor ligands, kinase inhibitors, and G-protein coupled receptor agonists, among others[1][2][3][4][5]. This structural promiscuity necessitates a broad and systematic in vivo screening approach to elucidate the pharmacological profile of this compound.
These application notes provide a comprehensive guide for researchers to conduct initial preclinical efficacy testing of this compound. The protocols are designed to be a self-validating system, beginning with broad phenotypic screening to identify potential areas of biological activity, followed by more targeted disease models based on those initial findings. The causality behind each experimental choice is explained to empower researchers to make informed decisions and adapt these protocols to their specific research questions.
Part 1: Foundational In Vivo Profiling
Before embarking on specific disease models, a foundational understanding of the compound's in vivo effects is paramount. This initial phase aims to identify a safe dose range and observe any overt physiological or behavioral changes that could indicate a therapeutic area of interest.
Acute Toxicity and Dose-Range Finding
Rationale: Establishing a maximum tolerated dose (MTD) is a critical first step to ensure animal welfare and the validity of subsequent efficacy studies. This study will also provide preliminary information on potential on-target or off-target toxicities.
Protocol:
-
Animal Model: Male and female Swiss Webster mice (n=3 per sex per dose group).
-
Compound Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The final formulation should be a homogenous suspension.
-
Dosing: Administer single doses via oral gavage (p.o.) or intraperitoneal injection (i.p.) at escalating concentrations (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.
-
Observation Period: Monitor animals continuously for the first 4 hours post-dosing, and then at 24, 48, and 72 hours.
-
Parameters to Monitor:
-
Mortality
-
Clinical signs of toxicity (e.g., lethargy, hyperactivity, seizures, changes in respiration, diarrhea, piloerection).
-
Changes in body weight.
-
Changes in food and water intake.
-
-
Data Analysis: Determine the MTD, defined as the highest dose that does not cause mortality or significant signs of toxicity.
| Dose (mg/kg) | Route | Sex | n | Mortality | Clinical Signs | Body Weight Change (%) |
| Vehicle | p.o. | M/F | 3/3 | 0/3 | None | +/- 5% |
| 10 | p.o. | M/F | 3/3 | 0/3 | None | +/- 5% |
| 30 | p.o. | M/F | 3/3 | 0/3 | None | +/- 5% |
| 100 | p.o. | M/F | 3/3 | 1/3 | Lethargy | -10% |
| 300 | p.o. | M/F | 3/3 | 3/3 | Seizures | -20% |
Table 1: Example Dose-Range Finding Data
Irwin Test: A Broad Phenotypic Screen
Rationale: The Irwin test is a standardized method for assessing the behavioral and physiological effects of a novel compound in rodents. It provides a comprehensive profile of the compound's potential central nervous system (CNS) activity.
Protocol:
-
Animal Model: Male C57BL/6 mice (n=8 per group).
-
Dosing: Administer three doses below the MTD (e.g., 1, 10, 30 mg/kg) and a vehicle control.
-
Observation: A trained observer, blinded to the treatment groups, scores a range of behavioral and physiological parameters at set time points (e.g., 30, 60, 120, 240 minutes post-dose).
-
Parameters to Score:
-
Behavioral: Alertness, grooming, locomotor activity, stereotypy, passivity.
-
Neurological: Gait, righting reflex, pinna reflex, corneal reflex, tremor, convulsions.
-
Autonomic: Body temperature, pupil size, salivation, piloerection.
-
-
Data Analysis: Compare the scores of the treated groups to the vehicle control to identify any significant changes.
Caption: Workflow for the Irwin Phenotypic Screen.
Part 2: Hypothesis-Driven Efficacy Models
The results from the foundational profiling will guide the selection of more specific animal models. Given that some piperazine derivatives exhibit affinity for serotonin receptors, a logical next step is to investigate the compound's potential in models of CNS disorders.[1][6]
Models for Anxiolytic Activity
Rationale: If the Irwin test suggests sedative or calming effects, evaluating the anxiolytic potential of this compound is warranted.
Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.
Protocol:
-
Animal Model: Male BALB/c mice (n=12 per group).
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Dosing: Administer the compound (at doses that do not cause sedation in the Irwin test) 30-60 minutes prior to testing. Include a vehicle control and a positive control (e.g., diazepam, 1-2 mg/kg).
-
Testing: Place each mouse in the center of the maze and allow it to explore for 5 minutes. Record the session with a video camera.
-
Parameters to Measure:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to control for changes in locomotor activity).
-
-
Data Analysis: Use a one-way ANOVA followed by a post-hoc test to compare treatment groups.
Principle: This test assesses anxiety-related compulsive behavior. Anxiolytics reduce the number of marbles buried by the mice.
Protocol:
-
Animal Model: Male BALB/c mice (n=12 per group).
-
Apparatus: A standard mouse cage filled with 5 cm of bedding, with 20 marbles evenly spaced on the surface.
-
Dosing: Administer the compound 30-60 minutes prior to testing.
-
Testing: Place each mouse in the cage and allow it to explore for 30 minutes.
-
Parameter to Measure: Count the number of marbles that are at least two-thirds buried.
-
Data Analysis: Use a one-way ANOVA to compare the number of buried marbles between groups.
Models for Antidepressant Activity
Rationale: If the Irwin test reveals an increase in locomotor activity or other signs of CNS stimulation, assessing antidepressant-like effects is a logical progression.
Principle: This test is based on the observation that rodents will adopt an immobile posture after an initial period of struggling when placed in an inescapable container of water. Antidepressant compounds reduce the time spent immobile.
Protocol:
-
Animal Model: Male CD-1 mice (n=12 per group).
-
Apparatus: A cylindrical container filled with water (23-25°C).
-
Dosing: Administer the compound sub-chronically (e.g., once daily for 7 days) to better model clinical antidepressant effects.
-
Testing: On the final day of dosing, place each mouse in the water for 6 minutes. Record the last 4 minutes of the session.
-
Parameter to Measure: The duration of immobility.
-
Data Analysis: Compare the immobility time between groups using a one-way ANOVA.
Principle: Similar to the FST, this test measures behavioral despair. Antidepressants reduce the time the mouse remains immobile when suspended by its tail.
Protocol:
-
Animal Model: Male C57BL/6 mice (n=12 per group).
-
Apparatus: A chamber where the mouse can be suspended by its tail using tape.
-
Dosing: Administer the compound as in the FST.
-
Testing: Suspend each mouse for 6 minutes and record the session.
-
Parameter to Measure: The duration of immobility.
-
Data Analysis: Compare immobility times across groups with a one-way ANOVA.
Caption: Logic for selecting hypothesis-driven efficacy models.
Part 3: Exploratory Models in Other Therapeutic Areas
The diverse activities of piperazine-containing compounds in oncology and metabolic diseases suggest that it may be prudent to explore the efficacy of this compound in these areas, particularly if the CNS screening is negative or if there are unexpected observations in the initial toxicity studies.
In Vivo Oncology Model: Xenograft Study
Rationale: To assess the potential anti-cancer activity of the compound.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Cell Line: Select a human cancer cell line relevant to a potential target (if known) or a commonly used line (e.g., A549 lung carcinoma, HCT116 colon carcinoma).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups. Administer the compound daily via an appropriate route.
-
Parameters to Measure:
-
Tumor volume (measured with calipers every 2-3 days).
-
Body weight.
-
Clinical signs of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a set duration of treatment.
-
Data Analysis: Compare tumor growth curves between the treated and vehicle groups.
In Vivo Metabolic Model: Oral Glucose Tolerance Test (OGTT)
Rationale: To evaluate the compound's effect on glucose metabolism.
Protocol:
-
Animal Model: Male C57BL/6 mice on a high-fat diet to induce insulin resistance, or a genetic model of diabetes (e.g., db/db mice).
-
Dosing: Administer a single dose of the compound.
-
Procedure:
-
Fast the mice overnight.
-
Administer the compound.
-
After a set time (e.g., 30 minutes), administer a bolus of glucose via oral gavage.
-
Collect blood samples at 0, 15, 30, 60, and 120 minutes after the glucose challenge.
-
-
Parameter to Measure: Blood glucose levels.
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose and compare between treatment groups.
Conclusion
The protocols outlined in these application notes provide a systematic and logical framework for the initial in vivo evaluation of this compound. By starting with broad phenotypic screening and progressing to more targeted, hypothesis-driven models, researchers can efficiently and effectively uncover the potential therapeutic applications of this novel compound. The key to success lies in careful observation, rigorous experimental design, and the flexibility to pursue unexpected findings.
References
- Cybulski, M., Dankiewicz, W., & Chilmończyk, Z. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357–365.
- Cybulski, M., Dankiewicz, W., & Chilmończyk, Z. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357–365.
- Chen, J., Sang, Z., Li, L., He, L., & Ma, L. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637–654.
- Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Castaneda, S., Cornelius, L. A. M., Das, J., Doweyko, A. M., Fairchild, C., Hunt, J. T., Inigo, I., Johnston, K., Kamath, A., Kan, D., Klei, H., Marathe, P., Pang, S., … Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
- PubChem. (n.d.). N-[(2s)-1-[4-(5-Bromopyridin-2-Yl)piperazin-1-Yl]sulfonyl-5-Pyrimidin-2-Yl-Pentan-2-Yl]-N-Hydroxy-Methanamide.
- van der Veldt, A. A. M., et al. (2018). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecular Pharmaceutics, 15(5), 1847–1856.
- Zhukovskaya, O. N., Eliseeva, N. V., Vassiliev, P. M., Pridvorov, G. V., Grechko, O. Y., Morkovnik, A. S., & Spasov, A. A. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology, 10(2), 1-12.
- Bhide, R. S., et al. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][7][8][9]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of Medicinal Chemistry, 49(7), 2143–2146.
- Chen, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][7][8][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.
- PubChem. (n.d.). 5'-Bromo-4-methyl-2,2'-bipyridine.
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- 2. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine for In Vivo Studies
Abstract
This document provides a comprehensive guide for the rational development of formulations for the investigational compound 1-(5-Bromopyridin-2-yl)-4-methylpiperazine intended for in vivo research. The successful execution of preclinical pharmacokinetic, pharmacodynamic, and toxicological studies hinges on the ability to administer a compound in a safe and bioavailable manner. This guide addresses the common challenge of poor aqueous solubility, a likely characteristic of this heterocyclic compound, by outlining a systematic approach from initial characterization to the development of robust, fit-for-purpose vehicle systems. We detail protocols for solubility screening, stability assessment, and the preparation of various formulation types including simple aqueous solutions, co-solvent systems, and suspensions. The overarching goal is to equip researchers with the expertise to select and prepare an appropriate formulation that ensures reliable and reproducible in vivo experimental outcomes.
Introduction: The Formulation Challenge
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, a primary one being the formulation for preclinical animal studies. A significant percentage of NCEs emerging from discovery pipelines exhibit poor aqueous solubility.[1][2] This characteristic can lead to low and erratic absorption from the administration site, resulting in poor bioavailability and high inter-animal variability.[1] Such outcomes can obscure the true dose-response relationship, making it difficult to accurately assess the compound's efficacy and toxicity.
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[2] Compounds with low solubility and high permeability (BCS Class II) or low solubility and low permeability (BCS Class IV) require enabling formulation strategies to achieve adequate systemic exposure.[1][3] this compound, with its heterocyclic aromatic structure, is anticipated to have limited aqueous solubility, placing it likely in the BCS Class II or IV category.
This guide presents a logical workflow, beginning with fundamental pre-formulation characterization to inform the selection of an appropriate formulation strategy. The causality behind each step is explained to empower the scientist not just to follow a protocol, but to make informed decisions tailored to their specific experimental needs.
Compound Profile: this compound
A thorough understanding of the compound's physicochemical properties is the foundation of any formulation development program. While extensive experimental data for this compound is not publicly available, we can infer key attributes from its chemical structure to guide our initial approach.
Structure:
Chemical Name: this compound
CAS Number: 364794-58-1[4]
The structure contains two basic nitrogen atoms within the piperazine ring and one in the pyridine ring, making it a weakly basic compound. Such compounds often exhibit pH-dependent solubility, a property that can be leveraged in formulation design.[1] The presence of the bromopyridine moiety contributes to its lipophilicity.
| Property | Value / Prediction | Rationale & Implication for Formulation |
| Molecular Formula | C₁₀H₁₄BrN₃ | Used for calculating concentrations and molarity. |
| Molecular Weight | 256.14 g/mol [5] | Essential for all dose and concentration calculations. |
| Appearance | Solid (predicted) | The physical form dictates the need for solubilization or suspension. |
| pKa (Predicted) | 6.0 - 8.0 | The presence of basic nitrogens suggests the compound will be ionized at lower pH. This is the primary handle for pH-based solubilization.[1] |
| Aqueous Solubility | Poor (predicted) | The aromatic and halogenated structure suggests low intrinsic solubility in water. Formulation will be critical. |
| Stability | Potential for Hydrolysis | Pyridine rings, especially when substituted with electron-withdrawing groups like bromine, can be susceptible to hydrolysis under certain pH conditions.[6] Stability studies are crucial. |
Pre-formulation Studies: Building the Knowledge Base
Pre-formulation studies are designed to characterize the compound and identify potential liabilities and opportunities for formulation. The data generated in this phase directly dictates the choice of the final vehicle.
Workflow for Pre-formulation Assessment
Caption: Workflow for pre-formulation studies.
Protocol 3.1: Equilibrium Solubility Determination
Objective: To quantify the solubility of the compound in various pharmaceutically relevant vehicles.
Methodology:
-
Vehicle Preparation: Prepare a panel of vehicles. Suggested starting vehicles include:
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl), ~pH 1
-
5% Dextrose in Water (D5W)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
5% Tween® 80 in water
-
-
Sample Preparation: Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each test vehicle in a glass vial. Ensure enough solid is present so that some remains undissolved at the end of the experiment.
-
Equilibration: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Sample Processing: After equilibration, visually confirm that excess solid remains. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method (see Section 5.2). Analyze the concentration using a validated HPLC-UV method.
Data Presentation:
| Vehicle | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | 25 | |
| PBS, pH 7.4 | 25 | |
| 0.1 N HCl | 25 | |
| D5W | 25 | |
| PEG 400 | 25 | |
| Propylene Glycol | 25 | |
| 5% Tween® 80 | 25 |
Formulation Development Strategies
The data from the pre-formulation studies will guide the selection of the most appropriate formulation strategy.
Formulation Selection Decision Tree
Caption: Decision tree for selecting a formulation strategy.
Protocol 4.1: Aqueous Formulation via pH Adjustment
Rationale: As a weak base, the compound's solubility should increase significantly in acidic conditions where the nitrogen atoms become protonated, forming a more soluble salt.[1] This is often the simplest and most desirable formulation type if sufficient solubility can be achieved at a physiologically tolerable pH (typically > pH 3 for oral administration).
Methodology:
-
Vehicle Selection: Choose a biocompatible acidic buffer (e.g., citrate buffer pH 3.5, or tartrate buffer).
-
Dissolution: Weigh the required amount of this compound for the final target concentration.
-
Add approximately 80% of the final volume of the acidic buffer.
-
Stir or sonicate until the compound is fully dissolved. A gentle warming (to 30-40°C) may be used if necessary, but the solution must be cooled to room temperature to check for precipitation.
-
Once dissolved, add the remaining buffer to reach the final volume.
-
Measure the final pH and visually inspect for clarity.
Protocol 4.2: Co-solvent Formulation
Rationale: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[1] Common co-solvents for in vivo use include PEG 400, propylene glycol, and ethanol. Dimethyl sulfoxide (DMSO) is a powerful solvent but should be used with caution and at low final concentrations (<10%) due to its potential to cause toxicological effects and influence the activity of the test compound.[7]
Methodology (Example: 20% PEG 400 / 80% D5W):
-
Weigh the required amount of the compound.
-
Add the PEG 400 (20% of the final volume) to the compound. Vortex or sonicate until a clear solution or uniform slurry is formed. This step is crucial as it "wets" the compound in the organic phase first.
-
Slowly add the D5W (80% of the final volume) to the PEG 400 mixture while continuously stirring or vortexing. This is known as a "solution-in-solution" technique and helps prevent the compound from precipitating out.
-
Continue mixing until a homogenous, clear solution is obtained.
Protocol 4.3: Aqueous Suspension
Rationale: If the required dose is high and cannot be achieved in a solution at a reasonable dosing volume, a suspension is the next logical choice. This involves dispersing fine particles of the drug in an aqueous vehicle. A wetting agent is required to ensure the hydrophobic particles are properly dispersed, and a suspending agent is used to increase viscosity and prevent rapid settling.
Methodology (Example: 0.5% HPMC / 0.1% Tween 80):
-
Vehicle Preparation: Prepare the aqueous vehicle by first dissolving the wetting agent (0.1% Tween 80) in water, followed by the suspending agent (e.g., 0.5% hydroxypropyl methylcellulose, HPMC, or 0.5% carboxymethyl cellulose). Allow the suspending agent to fully hydrate (this may take several hours or overnight with stirring).
-
Particle Size Reduction (Optional but Recommended): If possible, use micronized compound to improve dissolution rate and content uniformity.
-
Wetting the API: Weigh the compound into a mortar. Add a small amount of the vehicle containing the wetting agent and triturate with the pestle to form a smooth, uniform paste. This ensures all particles are fully wetted and prevents clumping.
-
Dilution: Gradually add the remaining vehicle in small portions with continuous mixing until the final volume is reached.
-
Homogenization: Transfer the suspension to a suitable container and stir continuously before and during dose administration to ensure dose uniformity.
Formulation Characterization and Quality Control
A prepared formulation must be characterized to ensure it is suitable for the study. This is a self-validating step to confirm what was made is what will be administered.
Key QC Tests:
-
Appearance: Visually inspect for clarity (for solutions) or uniformity (for suspensions) and absence of foreign particles.
-
pH: Measure the pH to ensure it is within a physiologically acceptable range.
-
Concentration (Assay): Verify the concentration of the active ingredient using a validated analytical method.
Protocol 5.1: HPLC-UV Method for Formulation Assay
Objective: To provide a robust method for quantifying this compound in formulation samples. The pyridine ring provides a suitable chromophore for UV detection.[8][9]
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 Reverse Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm (or λmax determined by UV scan) |
| Column Temp. | 30°C |
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., 1 mg/mL in methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the formulation sample with the same solvent to a theoretical concentration that falls within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Calculation: Generate a calibration curve by plotting the peak area versus concentration for the standards. Determine the concentration of the sample from the calibration curve and account for the dilution factor. The measured concentration should be within ±10% of the target concentration.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. There is no single "best" vehicle; the choice is a data-driven process guided by the compound's physicochemical properties, the required dose, and the route of administration. By following a systematic approach of pre-formulation characterization, strategy selection, and analytical verification, researchers can develop robust and reproducible formulations. This diligence minimizes variability, ensures accurate dose delivery, and ultimately leads to more reliable and interpretable preclinical data, accelerating the drug development process.
References
- Shaji, J., & Jain, V. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link][10]
- Pouton, C. W. (2006).
- Verma, S., & Rawat, A. (2013). Optimizing the Formulation of Poorly Water-Soluble Drugs.
- Google Patents. (1989). US4797400A - Piperazine compounds and anti-ulcer composition containing the same. [12]
- Michael, I. (2025). Formulation strategies for poorly soluble drugs.
- Google Patents. (2006).
- Wikipedia. (n.d.). Dimethyl sulfoxide. [Link][7]
- Turner, C. R., et al. (2004). Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes. PubMed. [Link][16]
- Hobson, S., et al. (n.d.). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. LU Faculty SHARE. [Link][18]
- Li, Y., et al. (2020). PDE-7 Inhibitor BRL-50481 Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure. PubMed. [Link][19]
- Kumar, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link][8]
- G., S., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link][9]
- Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Omics. [Link][20]
- Google Patents. (1987). EP0251141B1 - Piperazine compounds, process for preparing them, pharmaceutical composition and use. [22]
- NTU Journal of Pure Sciences. (2022).
- Analytical Methods - RSC Publishing. (n.d.). Analytical Methods. [Link][25]
- Faizan, F. A., et al. (n.d.). The medicinal chemistry of piperazines: A review. Scilit. [Link][26]
- Nadavadekar, P. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- MDPI. (n.d.). Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. [Link][29]
- Al-Suwayeh, S. A., et al. (2021).
- Reiss, S., et al. (2023). Comparison of Carotid Plaque Ultrasound and Computed Tomography in Patients and Ex Vivo Specimens—Agreement of Composition Analysis. MDPI. [Link][32]
- Al-mahallawi, A. M., et al. (2021).
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The Strategic Application of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine in the Development of Novel PET Ligands: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the utilization of the versatile precursor, 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, in the synthesis of innovative Positron Emission Tomography (PET) ligands. We will delve into the rationale for its selection, detailed protocols for radiolabeling with Carbon-11 and Fluorine-18, and the requisite quality control measures to ensure the production of high-quality radiotracers for preclinical and clinical research.
The Rationale: Why this compound?
The selection of a precursor in PET ligand development is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of the final tracer. The this compound scaffold offers several distinct advantages:
-
A Versatile Chemical Handle: The bromine atom on the pyridine ring serves as an excellent leaving group for nucleophilic substitution reactions, making it amenable to radiofluorination with [¹⁸F]fluoride. Alternatively, the bromo-pyridine moiety can be a site for palladium-catalyzed cross-coupling reactions to introduce other functionalities.
-
The Piperazine Moiety: The N-methylpiperazine group is a common pharmacophore in centrally acting drugs. Its presence can confer favorable properties such as improved blood-brain barrier penetration and high affinity for various receptors. The terminal methyl group also presents an opportunity for radiolabeling via [¹¹C]methylation of a desmethyl precursor.
-
Structural Rigidity and Lipophilicity: The combination of the pyridine and piperazine rings provides a semi-rigid framework that can be tailored to achieve specific binding to biological targets. The overall lipophilicity of the molecule can be fine-tuned through chemical modifications to optimize its in vivo behavior.
This strategic combination of features makes this compound a valuable starting point for developing PET tracers for a range of neurological and oncological targets, including but not limited to G-protein coupled receptors (GPCRs), enzymes, and transporters.
Synthetic Pathways and Radiolabeling Protocols
The development of a PET ligand from this compound typically involves two main radiolabeling strategies: Carbon-11 methylation of a desmethyl precursor or Fluorine-18 fluorination of a suitable precursor.
Carbon-11 Labeling via N-Methylation
This approach involves the synthesis of the desmethyl precursor, 1-(5-Bromopyridin-2-yl)piperazine, followed by its reaction with a [¹¹C]methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
Workflow for [¹¹C]Methylation:
Workflow for Carbon-11 Methylation.
Protocol for the Synthesis of [¹¹C]this compound:
-
Precursor Preparation: Synthesize the desmethyl precursor, 1-(5-Bromopyridin-2-yl)piperazine, using standard organic chemistry methods. A common route involves the reaction of 2,5-dibromopyridine with an excess of piperazine.
-
Radiolabeling Reaction:
-
In a shielded hot cell, dissolve 0.5-1.0 mg of the desmethyl precursor in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.2-0.3 mL) in a sealed reaction vessel.
-
Introduce cyclotron-produced [¹¹C]CH₃I or [¹¹C]CH₃OTf into the reaction vessel.
-
Heat the reaction mixture at 80-120°C for 3-5 minutes.
-
-
Purification:
-
Quench the reaction with a suitable mobile phase (e.g., water/acetonitrile mixture).
-
Inject the crude reaction mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system (e.g., C18 column) to isolate the radiolabeled product.
-
-
Formulation:
-
Collect the HPLC fraction containing the purified [¹¹C]this compound.
-
Trap the product on a C18 Sep-Pak cartridge, wash with sterile water to remove HPLC solvents, and elute with ethanol.
-
Dilute the ethanolic solution with sterile saline for injection to the desired final concentration and ethanol percentage (typically <10%).
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Expected Results:
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | 30-50% | [1] |
| Radiochemical Purity | >98% | [1] |
| Molar Activity | >37 GBq/µmol (>1000 Ci/mmol) | [1] |
| Synthesis Time | 20-30 minutes | [2] |
Fluorine-18 Labeling via Nucleophilic Substitution
This strategy involves replacing the bromine atom on the pyridine ring with [¹⁸F]fluoride. However, direct nucleophilic aromatic substitution (SₙAr) on an unactivated pyridine ring is challenging. Therefore, a more common approach is to first synthesize a precursor with a better leaving group, such as a nitro group, at the 5-position.
Workflow for [¹⁸F]Fluorination:
Workflow for Fluorine-18 Fluorination.
Protocol for the Synthesis of [¹⁸F]1-(5-Fluoropyridin-2-yl)-4-methylpiperazine:
-
Precursor Preparation: Synthesize the nitro-precursor, 1-(5-Nitropyridin-2-yl)-4-methylpiperazine, by reacting 2-chloro-5-nitropyridine with 1-methylpiperazine.
-
Radiolabeling Reaction:
-
In a shielded hot cell, trap cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂ complex by heating under a stream of nitrogen.
-
Add a solution of the nitro-precursor (1-5 mg) in anhydrous DMSO or DMF to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 120-160°C for 10-20 minutes.
-
-
Purification:
-
Follow the same HPLC purification procedure as described for the [¹¹C] labeled compound.
-
-
Formulation:
-
Follow the same formulation procedure as described for the [¹¹C] labeled compound.
-
Expected Results:
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | 15-30% | [3] |
| Radiochemical Purity | >98% | [3] |
| Molar Activity | >74 GBq/µmol (>2000 Ci/mmol) | [4] |
| Synthesis Time | 40-60 minutes | [4] |
Quality Control of the Final Radiopharmaceutical
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the PET radiopharmaceutical before administration.[5] The following tests should be performed on the final product:[2][6]
| QC Test | Method | Acceptance Criteria |
| Identity | Co-elution with an authentic, non-radioactive standard on analytical HPLC. | The retention time of the radioactive peak should match that of the standard. |
| Radiochemical Purity | Analytical HPLC, Radio-TLC. | ≥95% of the total radioactivity should be in the form of the desired product.[6] |
| Radionuclidic Purity | Gamma-ray spectroscopy. | The gamma-ray spectrum should show a photopeak at 511 keV and be free of other gamma-emitting impurities. |
| pH | pH meter or pH strips. | Between 4.5 and 7.5. |
| Visual Inspection | Direct observation. | Clear, colorless solution, free from particulate matter. |
| Residual Solvents | Gas Chromatography (GC). | Limits for ethanol, acetonitrile, DMSO, etc., as per pharmacopeia guidelines. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test. | Within the limits specified by the relevant pharmacopeia. |
| Sterility | Incubation in culture media. | No microbial growth. (This is a retrospective test). |
In Vitro and In Vivo Evaluation
Once the radiolabeled ligand is synthesized and has passed all quality control tests, its potential as a PET tracer needs to be evaluated through a series of in vitro and in vivo experiments.
In Vitro Studies
-
Binding Affinity and Selectivity: Determine the binding affinity (Kᵢ or IC₅₀) of the non-radioactive standard for the target receptor and a panel of other relevant receptors using in vitro binding assays with cell membranes or tissue homogenates.[7]
-
Autoradiography: Use tissue sections from relevant animal models or human post-mortem tissue to visualize the distribution of the radioligand and confirm its binding to the target-rich regions.[8]
In Vivo Studies
-
Biodistribution: Inject the radioligand into a suitable animal model (e.g., mice or rats) and measure the radioactivity in various organs and tissues at different time points to determine its uptake, clearance, and in vivo stability.[7]
-
PET Imaging: Perform dynamic PET scans in animal models (and eventually in humans) to assess the brain or tumor uptake and kinetics of the radiotracer.
-
Blocking Studies: Co-inject the radioligand with an excess of a known selective ligand for the target receptor to demonstrate the specificity of the observed signal. A significant reduction in the uptake of the radioligand in target-rich regions confirms specific binding.[7]
-
Metabolite Analysis: Analyze blood and brain tissue samples at various time points after injection to identify and quantify any radioactive metabolites, which is crucial for accurate kinetic modeling of the PET data.
Conclusion
This compound is a highly valuable and versatile precursor for the development of novel PET ligands. Its chemical structure allows for straightforward radiolabeling with both Carbon-11 and Fluorine-18, providing flexibility in tracer design and application. The protocols and guidelines presented in this document, based on established radiochemical principles and analogous syntheses, offer a solid foundation for researchers to explore the potential of this scaffold in creating the next generation of PET imaging agents for a wide range of biomedical research and clinical applications.
References
- Pomper, M. G., Phillips, E., Fan, H., McCarthy, D. J., & et al. (2005). Synthesis and Biodistribution of Radiolabeled α7 Nicotinic Acetylcholine Receptor Ligands. Journal of Nuclear Medicine, 46(2), 345-353.
- Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals.
- Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 347-355.
- Gao, M., Mock, B. H., Hutchins, G. D., & Zheng, Q. H. (2005). Synthesis and initial PET imaging of new potential NK1 receptor radioligands 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-4-[11C]methyl-piperazine and {4-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine-1-yl}-acetic acid [11C]methyl ester. Nuclear Medicine and Biology, 32(5), 543-552.
- Wang, X., et al. (2018). Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation.
- Wünsch, B., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. European Journal of Medicinal Chemistry, 291, 117513.
- Ametamey, S. M., et al. (2021). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Molecules, 26(15), 4478.
- IAEA. (2008). Quality assurance for PET and PET/CT systems. IAEA Human Health Series No. 1.
- Scott, P. J. H. (2018). Radiochemical Syntheses: Radiotracers for Positron Emission Tomography, Volume 1. Springer.
- Hooker, J. M., & Ritter, T. (2016). Moving Metal-Mediated 18F-Fluorination from Concept to Clinic. ACS Central Science, 2(3), 135-137.
- Álvarez-Sánchez, J., et al. (2014). N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635. New PET tracers of serotonin 5-HT(1A) receptors. European Journal of Medicinal Chemistry, 85, 795-806.
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- 1. Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and initial PET imaging of new potential NK1 receptor radioligands 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-4-[11C]methyl-piperazine and {4-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine-1-yl}-acetic acid [11C]methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635. New PET tracers of serotonin 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands [mdpi.com]
- 5. Radiosynthesis of [11C]LY2795050 for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-(5-Bromopyridin-2-yl)-4-methylpiperazine synthesis
Welcome to the comprehensive technical guide for the synthesis of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth protocols, troubleshooting advice, and frequently asked questions to ensure successful and optimized synthesis.
Introduction: Navigating the Synthesis
The synthesis of this compound is a critical transformation in medicinal chemistry, as this scaffold is a key intermediate in the development of various pharmaceutical agents. The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed Buchwald-Hartwig amination. Both methods have their merits and challenges, which we will explore in detail.
The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, especially at the 2- and 4-positions.[1] However, the synthesis is not without its complexities. Challenges such as catalyst poisoning by the pyridine nitrogen in palladium-catalyzed reactions, and the need for carefully controlled conditions in SNAr reactions, are common hurdles.[2] This guide will provide the expertise to navigate these challenges effectively.
Reaction Mechanism Overview
Understanding the underlying mechanism is paramount for troubleshooting and optimization.
Nucleophilic Aromatic Substitution (SNAr)
In the SNAr pathway, the reaction proceeds through a two-step addition-elimination mechanism. The nucleophile (1-methylpiperazine) attacks the electron-deficient carbon atom bearing the bromine atom, forming a resonance-stabilized intermediate known as the Meisenheimer complex.[1] The aromaticity of the pyridine ring is temporarily disrupted in this step. In the subsequent, faster step, the leaving group (bromide) is expelled, restoring the aromaticity and yielding the final product. The electron-withdrawing nature of the pyridine nitrogen is crucial for stabilizing the negatively charged intermediate.[1][3]
Caption: Simplified SNAr mechanism for the synthesis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[4] The catalytic cycle generally involves:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 5-bromo-2-chloropyridine, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: 1-Methylpiperazine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[5][6]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the product and regenerating the Pd(0) catalyst.[5]
The choice of ligand is critical in this reaction to prevent the pyridine nitrogen from coordinating to and deactivating the palladium catalyst.[2][7] Bulky, electron-rich phosphine ligands are often employed to shield the metal center and promote the desired catalytic cycle.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Welcome to the dedicated technical support resource for the purification of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this key building block in high purity. Here, we will delve into the underlying chemical principles of the purification process, offering field-proven insights and detailed protocols to empower you in your experimental work.
Understanding the Molecule and Its Challenges
This compound is a disubstituted pyridine derivative, a structural motif prevalent in many pharmaceutical agents. Its synthesis, commonly achieved through a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination of 2,5-dibromopyridine with N-methylpiperazine, can present several purification hurdles. The presence of two basic nitrogen atoms and a polar pyridine ring influences its solubility and chromatographic behavior, often leading to issues such as product streaking on silica gel and difficulty in crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. For a typical synthesis from 2,5-dibromopyridine and N-methylpiperazine, you should be vigilant for:
-
Unreacted Starting Materials: Residual 2,5-dibromopyridine and N-methylpiperazine.
-
Isomeric Product: 1-(6-Bromo-3-pyridinyl)-4-methylpiperazine, if the substitution occurs at the 5-position of the pyridine ring.
-
Di-substituted Byproduct: 2,5-bis(4-methylpiperazin-1-yl)pyridine, resulting from the reaction of N-methylpiperazine at both bromine-bearing carbons.
-
Hydrodehalogenated Impurities: Species where one or both bromine atoms are replaced by hydrogen.
-
Catalyst Residues: If a palladium-catalyzed method like the Buchwald-Hartwig amination is used, residual palladium and ligands may be present.[1]
Q2: My TLC plate shows significant streaking of the product spot. What is causing this and how can I fix it?
A2: The basicity of the piperazine and pyridine nitrogens in your product can lead to strong interactions with the acidic silica gel on the TLC plate, causing streaking. To mitigate this, you can:
-
Add a Basic Modifier to Your Eluent: Incorporating a small amount of a base, such as triethylamine (0.1-1%) or ammonia solution, into your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper spots.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina for your TLC analysis and column chromatography if streaking persists.
Q3: I am struggling to crystallize my purified this compound; it keeps oiling out. What should I do?
A3: Oiling out is a common issue with pyridine derivatives.[2] This occurs when the compound separates from the solution as a liquid rather than a solid. Here are some troubleshooting steps:
-
Solvent Selection is Key: The ideal recrystallization solvent will dissolve your compound well at elevated temperatures but poorly at room temperature. Experiment with a variety of solvent systems. Good starting points for compounds of this nature include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexanes.
-
Slow Cooling is Crucial: Allow the hot solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Rapid cooling often promotes oiling out.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography | 1. Poor separation of closely eluting impurities (e.g., isomeric byproduct).2. Co-elution with non-UV active impurities.3. Product degradation on silica gel. | 1. Optimize your mobile phase. Use a shallower gradient or an isocratic elution with a solvent system that provides the best separation on TLC.2. Use a different visualization technique for TLC (e.g., potassium permanganate stain) to check for hidden impurities.3. Consider using a less acidic stationary phase like neutral alumina. |
| Product is a Dark Oil or Discolored Solid | 1. Presence of residual palladium catalyst.2. Oxidation of the product. | 1. Treat a solution of your product with a scavenger resin designed to remove palladium.2. Ensure the purification process is carried out promptly after synthesis and that the product is stored under an inert atmosphere. |
| Difficulty Removing N-methylpiperazine | High water solubility of N-methylpiperazine makes it difficult to remove with aqueous washes. | Perform an acidic wash (e.g., 1M HCl) of the organic layer during workup to protonate the excess N-methylpiperazine and extract it into the aqueous phase. Be sure to neutralize the organic layer afterward. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
1. TLC Analysis:
- Prepare a solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the plate using a mixture of hexanes and ethyl acetate (start with a 7:3 ratio and adjust as needed to get an Rf value of ~0.3 for your product).
- Visualize the spots under UV light (254 nm).
2. Column Preparation:
- Select an appropriately sized column for your amount of crude material (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
- Pack the column with silica gel using the chosen eluent system.
3. Sample Loading:
- Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
- Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
4. Elution:
- Begin eluting with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate) and gradually increase the polarity (e.g., to 7:3, then 1:1 hexanes/ethyl acetate).
- Collect fractions and monitor them by TLC.
5. Product Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Workflow for Flash Column Chromatography Purification.
Protocol 2: Purification by Recrystallization
1. Solvent Screening:
- Place a small amount of your purified (by chromatography) but still potentially impure solid in several test tubes.
- Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to each tube.
- Heat the tubes to see if the solid dissolves.
- Allow the tubes that showed good solubility at high temperatures to cool to room temperature and then in an ice bath to see if crystals form.
2. Recrystallization Procedure:
- Dissolve the bulk of your solid in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
- If there are any insoluble impurities, perform a hot filtration.
- Allow the solution to cool slowly to room temperature.
- If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
- Once crystals have formed, cool the flask in an ice bath to maximize the yield.
3. Isolation of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.
Caption: Workflow for Recrystallization Purification.
References
- Google Patents. Synthesis method of 2,5-dibromopyridine.
- Eureka | Patsnap.
- The Royal Society of Chemistry. BRD4/CBP M&M. [Link]
- Google Patents. A kind of preparation method of 2 nitro 5 bromopyridines.
- Heterocyclic Letters.
- Google Patents.
- ResearchGate.
- ResearchGate. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT1A receptor ligands. [Link]
- CUNY.
- Scribd.
- Google Patents. Process for making 2, 5-substituted pyridine.
- ResearchGate. (PDF) A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. [Link]
- The Royal Society of Chemistry. Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. [Link]
- Google Patents. Process for making 2-bromopyridine.
- Wikipedia.
- Wikipedia. 2-Bromopyridine. [Link]
- University of Groningen.
- Googleapis.com. 2,5-disubstituted pyridines for the preparation of 2-substituted 5-(1-alkylthio). [Link]
- MDPI.
Sources
Side-product formation in the synthesis of bromopyridinyl-piperazines
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of bromopyridinyl-piperazine derivatives. As a core scaffold in numerous pharmaceutical agents, the efficient and clean synthesis of these compounds is of paramount importance. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification, mitigation, and prevention of common side-product formations. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental observations and provides a step-by-step guide to diagnose and resolve the underlying issues.
Problem 1: My mass spectrometry and TLC analysis show a significant peak corresponding to a di-substituted piperazine. How can I favor mono-arylation?
Answer:
The formation of an N,N'-diarylpiperazine is a common side-product when using unprotected piperazine. This occurs because both nitrogen atoms are nucleophilic and can react with the bromopyridine. To achieve selective mono-arylation, several strategies can be employed, primarily revolving around controlling the stoichiometry and reactivity of the piperazine.
Causality and Mechanism:
In both Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr), the mono-arylated piperazine product still possesses a nucleophilic secondary amine. This amine can compete with the starting piperazine for the bromopyridine, leading to the formation of the undesired N,N'-diarylpiperazine. The relative rates of the first and second arylation depend on factors like steric hindrance and electronic effects of the formed product.
Mitigation Strategies:
-
Use of a Protecting Group: The most robust method to ensure mono-arylation is to use a starting material where one of the piperazine nitrogens is protected with a removable group, most commonly a tert-butyloxycarbonyl (Boc) group.[1] N-Boc-piperazine is commercially available and reacts selectively at the unprotected nitrogen. The Boc group can be readily removed post-coupling under acidic conditions.
-
Stoichiometric Control: While less reliable than using a protecting group, employing a large excess of piperazine can statistically favor the mono-arylation product. However, this approach complicates purification due to the need to remove large amounts of unreacted piperazine.
-
Protonation Control: A one-pot method involves using a protonated piperazine salt. By carefully controlling the stoichiometry of the base, a limited amount of free piperazine is generated in situ, which can favor mono-substitution.[1]
Experimental Protocol: Selective Mono-arylation using N-Boc-piperazine
-
Objective: To synthesize a mono-arylated bromopyridinyl-piperazine with high selectivity.
-
Reaction: Buchwald-Hartwig amination of a bromopyridine with N-Boc-piperazine.
-
Procedure:
-
To an oven-dried Schlenk tube, add the bromopyridine (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), and a suitable base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv.).[2]
-
In a separate vial, prepare the catalyst system by dissolving a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, XPhos) in a small amount of anhydrous solvent.[2][3]
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene, dioxane) to the Schlenk tube, followed by the catalyst solution via syringe.[2]
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
For deprotection, dissolve the purified N-Boc-protected product in a suitable solvent (e.g., dichloromethane or dioxane) and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
DOT Diagram: Mono- vs. Di-arylation of Piperazine
Caption: Reaction pathway showing the formation of both the desired mono-arylated product and the undesired di-arylated side-product from unprotected piperazine.
Problem 2: I am observing a significant amount of a homocoupled bipyridyl impurity in my reaction mixture. What is causing this and how can I prevent it?
Answer:
The formation of a symmetrical bipyridyl dimer is a known side-reaction in palladium-catalyzed cross-coupling reactions, often referred to as homocoupling.[4] This side-reaction consumes your starting bromopyridine and can complicate purification.
Causality and Mechanism:
Homocoupling of aryl halides can occur through several mechanisms. In the context of Buchwald-Hartwig amination, it can be promoted by the presence of oxygen, which can lead to the formation of palladium(II) species that participate in a homocoupling pathway.[5][6] Catalyst decomposition to palladium black can also catalyze this side reaction.
Mitigation Strategies:
-
Rigorous Exclusion of Oxygen: Ensure that the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents should be thoroughly degassed prior to use.
-
Catalyst and Ligand Choice: The choice of ligand can significantly influence the relative rates of the desired cross-coupling and undesired homocoupling. Bulky, electron-rich phosphine ligands often favor the desired C-N bond formation. Using a well-defined Pd(0) precatalyst can sometimes be beneficial over generating the active catalyst in situ from a Pd(II) source.
-
Control of Reaction Parameters: Lowering the reaction temperature may slow down the rate of homocoupling relative to the desired amination. Additionally, ensuring the base is appropriate and used in the correct stoichiometry is crucial, as an improper base can affect the catalytic cycle and allow more time for side reactions.[7]
Experimental Protocol: Minimizing Homocoupling
-
Objective: To minimize the formation of bipyridyl homocoupling product.
-
Key Considerations:
-
Degassing: Before setting up the reaction, degas the solvent by bubbling an inert gas through it for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Assemble the reaction glassware under a positive pressure of argon or nitrogen. Use Schlenk techniques or a glovebox for optimal results.
-
Catalyst Quality: Use a high-purity palladium source and ligand. If catalyst decomposition is suspected, consider using a different batch or a different precatalyst.
-
DOT Diagram: Desired vs. Undesired Catalytic Cycle
Caption: Simplified comparison of the desired catalytic cycle for C-N coupling and a potential pathway for undesired homocoupling.
Problem 3: My reaction is producing the dehalogenated pyridine as a major byproduct. What is causing this hydrodehalogenation?
Answer:
Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is another common side-reaction in palladium-catalyzed couplings.[8] Its presence indicates a competing reductive pathway.
Causality and Mechanism:
Hydrodehalogenation can be initiated by the formation of a palladium-hydride (Pd-H) species. These species can arise from several sources, including β-hydride elimination from certain amines or ligands, or from reactions with trace amounts of water or other proton sources. The Pd-H species can then reductively eliminate with the coordinated aryl group to form the dehalogenated product.
Mitigation Strategies:
-
Choice of Amine and Base: If the piperazine or another amine in the reaction mixture has β-hydrogens, β-hydride elimination can be a source of the Pd-H species. The choice of base can also be critical. Some bases may promote the formation of hydride species more than others.
-
Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous. Trace water can be a source of protons for the formation of Pd-H species.
-
Ligand Selection: The ligand can influence the stability of the catalytic intermediates and the propensity for side reactions. Experimenting with different ligands can sometimes suppress hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to bromopyridinyl-piperazines?
A1: The two most common synthetic routes are the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).[9] The Buchwald-Hartwig amination is a versatile method that works for a wide range of bromopyridines and piperazines, employing a palladium catalyst, a phosphine ligand, and a base.[3] SNAr is typically effective when the pyridine ring is activated by electron-withdrawing groups, making the bromine-bearing carbon sufficiently electrophilic for direct attack by the piperazine nucleophile.
Q2: How does the position of the bromine atom on the pyridine ring affect the reaction?
A2: The position of the bromine atom significantly impacts the reactivity of the pyridine ring. 2- and 4-bromopyridines are generally more reactive in SNAr reactions than 3-bromopyridines, as the nitrogen atom can help stabilize the negative charge in the Meisenheimer intermediate. In Buchwald-Hartwig reactions, while all isomers can be coupled, the electronic and steric environment around the C-Br bond will influence the rate of oxidative addition, a key step in the catalytic cycle.
Q3: What are the best practices for purifying my bromopyridinyl-piperazine product?
A3: Purification can be challenging due to the basic nature of the piperazine moiety.
-
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol) is typically effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help prevent tailing of the basic product on the acidic silica gel.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be a highly effective purification method. Alternatively, the product can be converted to a salt (e.g., hydrochloride or acetate) to facilitate crystallization and remove non-basic impurities.[10] The free base can then be regenerated.
-
Acid-Base Extraction: An aqueous workup involving acid-base extraction can be used to separate the basic product from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The product will move to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the product is extracted back into an organic solvent.
Table 1: Summary of Common Side-Products and Mitigation Strategies
| Side-Product | Common Cause | Recommended Mitigation Strategies |
| N,N'-Diarylpiperazine | Use of unprotected piperazine. | Use N-Boc-piperazine; employ a large excess of piperazine. |
| Bipyridyl Dimer | Oxygen contamination; catalyst decomposition. | Rigorous degassing and use of an inert atmosphere; optimize catalyst and ligand. |
| Hydrodehalogenated Pyridine | Formation of Pd-H species. | Use anhydrous conditions; screen different bases and ligands. |
| Regioisomers | Reaction with asymmetrically substituted piperazines. | Use a regioselectively protected piperazine derivative. |
References
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald–Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
- Nolan, S. P. (Ed.). (2016).
- Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. [Link]
- Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). [Link]
- Janežič, M., & Stavber, S. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2195. [Link]
- MDPI. (2021).
- Hartwig, J. F., & Sheng, Q. (2009). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif.
- Wikipedia. (n.d.).
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(16), 4402–4405. [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
- Corpet, M., & Gosmini, C. (2014). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Pellicciari, R., et al. (2006). One-pot preparation of piperazines by regioselective ring-opening of non-activated arylaziridines. Organic & Biomolecular Chemistry, 4(18), 3436–3441. [Link]
- Thompson, A. S., et al. (1995). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Korfmacher, W. A., et al. (2001). Developing strategies for isolation of minor impurities with mass spectrometry-directed fractionation.
- Fors, B. P., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Lipshutz, B. H., et al. (2021). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hydrogenation Conditions. Journal of the American Chemical Society, 143(31), 12291–12298. [Link]
- Wang, T., Zhang, Z., & Meanwell, N. A. (2000). Regioselective monobenzoylation of unsymmetrical piperazines. The Journal of Organic Chemistry, 65(15), 4740–4742. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
- Goossen, L. J., & Lauth-de Viguerie, N. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Beilstein Journal of Organic Chemistry, 9, 593–601. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5563. [Link]
- Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 106(11), 4568–4644. [Link]
- Al-Maksoud, W., et al. (2019). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
- ResearchGate. (n.d.). SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. [Link]
- Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
- ResearchGate. (n.d.). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. [Link]
- Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155. [Link]
- Douglas, J., & Smith, A. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
- ResearchGate. (n.d.). Facile synthesis and antimicrobial activity of bis(fused 4H-pyrans) incorporating piperazine as novel hybrid molecules: Michael's addition approach. [Link]
- Royal Society of Chemistry. (n.d.).
- Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3706. [Link]
- Royal Society of Chemistry. (n.d.). Direct synthesis of N2-unprotected five-membered cyclic guanidines by regioselective [3 + 2] annulation of aziridines and cyanamides. [Link]
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Technical Support Center: Synthesis of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Welcome to the technical support resource for the synthesis of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable heterocyclic building block. As Senior Application Scientists, we have structured this guide in a practical, question-and-answer format to directly address issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for my needs: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination?
Choosing the right synthetic strategy depends on your specific priorities, such as scale, substrate availability, and tolerance for sensitive functional groups. Both SNAr and the Palladium-catalyzed Buchwald-Hartwig amination are viable methods to access the target compound.[1]
A direct comparison can help guide your decision:
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Material | Typically 2-chloro-5-bromopyridine | 2,5-dibromopyridine or 2-chloro-5-bromopyridine |
| Typical Yield | Moderate to High (can reach >90%)[2] | Good to Excellent (>90% achievable)[3][4] |
| Reaction Conditions | Harsher: often requires high temperatures (reflux).[2] | Milder: typically 80-110 °C.[5] |
| Functional Group Tolerance | Limited; high temperatures can degrade sensitive groups. | Broad; the reaction is known for its excellent functional group tolerance.[5][6] |
| Key Reagents | Base (e.g., DIPEA), solvent (e.g., Acetonitrile).[2] | Pd catalyst, phosphine ligand, strong non-nucleophilic base (e.g., NaOtBu).[5] |
| Cost & Scalability | Generally lower catalyst cost. May be simpler for large-scale production if conditions are optimized. | Higher initial cost due to palladium and specialized ligands. Catalyst loading can be very low (ppm levels), making it cost-effective at scale.[7] |
| Primary Advantage | Simplicity and avoidance of expensive transition metal catalysts. | Versatility, high efficiency, and mild conditions suitable for complex molecules.[8] |
Recommendation: For initial discovery-scale synthesis or when working with robust substrates, SNAr can be a straightforward and cost-effective choice. For more complex molecules with sensitive functionalities, or when maximizing yield under mild conditions is critical, the Buchwald-Hartwig amination is the superior method.[1][8]
Q2: My Buchwald-Hartwig reaction yield is low. How can I troubleshoot it?
Low yield in a Buchwald-Hartwig amination is a common issue that can almost always be traced back to a few key parameters: the catalyst system (palladium precursor and ligand), the base, or the reaction environment (solvent and atmosphere).
The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) center, association of the amine and deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6][9] A failure at any stage will halt the cycle and reduce the yield.
Caption: Fig 1. Buchwald-Hartwig Catalytic Cycle.
Below is a troubleshooting workflow to diagnose and solve common issues.
Caption: Fig 2. Troubleshooting Workflow for Low Yield.
| Problem | Potential Cause | Recommended Solution |
| No or Little Reaction | Inactive Catalyst: The Pd(0) active species has been oxidized by air. Phosphine ligands can also be sensitive to oxidation. | Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use freshly degassed, anhydrous solvents.[5] |
| Poorly Soluble Base: The base (e.g., NaOtBu, K₃PO₄) is not sufficiently available in the reaction medium. | Use a high-purity, finely powdered base. Ensure vigorous stirring. Consider a more soluble base like LHMDS for certain applications.[9] | |
| Stalled Reaction / Low Conversion | Inappropriate Ligand: The chosen phosphine ligand may not be optimal for this specific substrate combination (a heteroaryl halide and a secondary amine). | Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are often highly effective for coupling with secondary amines.[6][9] Consider screening a small panel of ligands. |
| Catalyst Decomposition: At high temperatures, the catalyst can decompose over time, leading to a stalled reaction. | Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. | |
| Significant Side Products | Hydrodehalogenation: A common side reaction where the bromo-group is replaced by hydrogen. This occurs via β-hydride elimination from the palladium-amido intermediate, which competes with reductive elimination.[6][10] | Use a bulkier phosphine ligand. Bulky ligands create a sterically crowded environment around the palladium center, which favors the bond-forming reductive elimination step over side reactions.[10] |
| Homocoupling: Formation of bipyridyl species. | This can indicate issues with catalyst pre-activation or the presence of oxygen. Ensure a clean reaction setup. |
Q3: I am having difficulty with product purification. What are the best practices?
Purification of this compound can sometimes be challenging due to the basic nature of the piperazine nitrogen and the potential for closely-eluting impurities.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate or dichloromethane (CH₂Cl₂).
-
Wash: Wash the organic layer sequentially with water and then brine. This helps remove inorganic salts (e.g., NaBr) and residual base.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Silica Gel Chromatography: The crude product is typically purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes or heptanes is a good starting point. The polarity can be fine-tuned.
-
Tailing Reduction: The basic nitrogen on the piperazine ring can cause significant tailing on silica gel. To mitigate this, you can pre-treat the silica with triethylamine (Et₃N) or add a small amount (0.5-1%) of Et₃N or ammonium hydroxide to the eluent system.
-
Alternative: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral).
-
Q4: Can you provide a reliable starting protocol for a Buchwald-Hartwig synthesis?
Certainly. This protocol is a robust starting point for a small-scale synthesis and is adapted from established methodologies for the amination of 2-bromopyridines.[4][5]
Experimental Protocol: Buchwald-Hartwig Amination
| Reagent/Component | Molar Equivalents | Amount (for 1 mmol scale) | Notes |
| 2,5-Dibromopyridine | 1.0 | 237 mg | The limiting reagent. |
| 1-Methylpiperazine | 1.2 | 120 mg (132 µL) | A slight excess ensures full consumption of the starting halide. |
| Pd₂(dba)₃ | 0.01 (1 mol% Pd) | 9.2 mg | Palladium precursor. Pd(OAc)₂ can also be used. |
| XPhos | 0.022 (2.2 mol%) | 10.5 mg | A bulky phosphine ligand. Ratio of Pd:Ligand is ~1:2. |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 135 mg | Use a high-purity grade from a fresh bottle. |
| Toluene | - | 5 mL | Anhydrous and degassed. |
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or sealed tube, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.
-
Reagent Addition: Under the inert atmosphere, add the 2,5-dibromopyridine, followed by the anhydrous, degassed toluene via syringe. Finally, add the 1-methylpiperazine.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup & Purification: Once complete, cool the reaction to room temperature and proceed with the purification protocol described in Q3.
This protocol provides a strong foundation. For optimization, consider screening different ligands, bases, and solvents as detailed in the troubleshooting guide.[3][5]
References
- Deshmukh, M. V., et al. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters, 43(35), 6175-6177.
- ChemicalBook. (n.d.). 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- PubMed. (2014). Palladium-catalyzed amination of meso-(bromophenyl)porphyrins with diamines and azamacrocycles.
- BenchChem. (2025). Benchmarking the Synthesis of 1-(5-Bromopyridin-2-yl)piperidin-4-ol: A Comparative Guide to Synthetic Routes.
- University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
- YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
- PubMed. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- National Institutes of Health. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions.
- ChemicalBook. (n.d.). 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis.
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Technical Support Center: Troubleshooting Solubility of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine in Aqueous Buffers
Welcome to the technical support center for 1-(5-Bromopyridin-2-yl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound in aqueous buffers. Our goal is to provide you with the scientific rationale and practical steps to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having difficulty dissolving this compound in my standard phosphate-buffered saline (PBS) at pH 7.4. Why is this compound poorly soluble?
A1: The solubility of a compound is dictated by its physicochemical properties. This compound possesses structural features that contribute to its limited aqueous solubility at neutral pH.
-
Moderate Lipophilicity: The predicted octanol-water partition coefficient (XlogP) for this compound is approximately 1.8[1], indicating a degree of lipophilicity ("oil-loving") that favors partitioning into non-polar environments over aqueous media. The bromopyridine and methylpiperazine rings contribute to this characteristic.
-
Crystalline Structure: Many organic molecules exist as stable crystalline lattices. Significant energy is required to overcome these lattice forces and allow the compound to dissolve. Amorphous forms are generally more soluble than their crystalline counterparts[2][3].
-
Basic Nature and pH-Dependent Solubility: this compound is a basic compound due to the nitrogen atoms in the piperazine and pyridine rings. At neutral pH (e.g., pH 7.4), a significant portion of the molecules will be in their neutral, less soluble free base form. To achieve higher solubility, the pH of the solution needs to be acidic enough to protonate the basic nitrogens, forming a more soluble salt.
Q2: What is the pKa of this compound, and why is it important for solubility?
A2: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated (ionized) and deprotonated (neutral) forms. For a basic compound like this compound, the pKa refers to the acidity of its conjugate acid.
-
Piperazine Moiety: Piperazine itself has two pKa values, approximately 9.73 and 5.35[3]. The N-methyl group on the piperazine ring is known to slightly decrease the basicity (lower the pKa) compared to an unsubstituted nitrogen[4][5].
-
Pyridine Moiety: The pyridine ring is a weak base with a pKa of about 5.23. The electron-withdrawing effect of the bromine atom on the pyridine ring will further decrease its basicity.
Considering these factors, this compound is expected to have at least two pKa values. The more basic nitrogen is likely the N-methylated piperazine nitrogen, with an estimated pKa in the range of 7.5 - 8.5 . The pyridine nitrogen will have a much lower pKa.
Importance of pKa: Knowing the pKa is crucial because it allows you to predict the charge state of the molecule at a given pH and, consequently, its solubility. According to the Henderson-Hasselbalch equation, for a basic compound, solubility increases as the pH of the solution drops significantly below the pKa[6][7]. This is because the compound becomes protonated and forms a more polar, water-soluble salt.
Visualizing the pH-Solubility Relationship
The following diagram illustrates the general principle of how lowering the pH can increase the solubility of a basic compound like this compound.
Caption: pH-dependent protonation and its effect on solubility.
Q3: What are the recommended initial steps to improve the solubility of this compound for my in vitro assay?
A3: A systematic approach starting with the simplest methods is recommended.
Step 1: pH Adjustment
This is the most direct way to enhance the solubility of ionizable compounds.
-
Strategy: Prepare your stock solution and final assay buffer at a pH that is at least 1-2 units below the estimated pKa of the most basic nitrogen (e.g., pH 5.5 - 6.5).
-
Recommended Buffers:
-
Citrate buffer (pH 3-6)
-
Acetate buffer (pH 3.6-5.6)
-
MES buffer (pH 5.5-6.7)
-
-
Caution: Ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Step 2: Use of Co-solvents
If pH adjustment alone is insufficient or not feasible, the use of a water-miscible organic co-solvent can be effective.
-
Strategy: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). Then, dilute this stock into your aqueous buffer.
-
Typical Final DMSO Concentration: Aim for a final DMSO concentration of ≤1% in your assay, as higher concentrations can affect biological systems.
-
Troubleshooting Precipitation: If the compound precipitates upon dilution from the DMSO stock, consider a stepwise dilution. First, dilute the DMSO stock into a small volume of buffer containing a higher percentage of a co-solvent before the final dilution into the assay buffer.
Hypothetical Solubility Data in Different Buffers
| Buffer System | pH | Expected Solubility of this compound | Rationale |
| Phosphate-Buffered Saline (PBS) | 7.4 | Low | At this pH, the compound is primarily in its less soluble, neutral free base form. |
| MES Buffer | 6.0 | Moderate to High | The acidic pH protonates the piperazine nitrogen, forming a more soluble salt. |
| Citrate Buffer | 5.0 | High | Further protonation leads to increased solubility. |
| PBS with 1% DMSO | 7.4 | Low to Moderate | DMSO acts as a co-solvent, but the neutral pH still limits solubility. |
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of this compound in a buffer of your choice.[8][9][10][11][12]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., PBS pH 7.4, Citrate buffer pH 5.0)
-
96-well microplate (polypropylene for compound storage, UV-transparent for analysis)
-
Multiscreen solubility filter plates or centrifugation equipment
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Prepare Stock Solution: Accurately weigh the compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution.
-
Serial Dilutions: In a 96-well polypropylene plate, perform serial dilutions of the DMSO stock to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Incubation: Add the aqueous buffer to the wells containing the DMSO stock dilutions to achieve a final DMSO concentration of 1-2%. The final compound concentrations might range from 200 µM to 2 µM.
-
Equilibration: Seal the plate and place it on a plate shaker at a constant speed (e.g., 700 rpm) for 1.5 to 2 hours at room temperature. This allows the solution to reach equilibrium.
-
Separation of Undissolved Compound:
-
Filtration Method: Place the filter plate on top of a clean 96-well UV-transparent plate. Transfer the contents from the incubation plate to the filter plate and apply vacuum to collect the filtrate.
-
Centrifugation Method: Centrifuge the incubation plate at a high speed (e.g., 5000 rpm) for 10 minutes to pellet any precipitate. Carefully transfer the supernatant to a clean 96-well UV-transparent plate.
-
-
Quantification: Measure the absorbance of the filtrate/supernatant at the compound's maximum absorbance wavelength (λmax) using a UV-Vis plate reader.
-
Data Analysis: Compare the absorbance readings to a calibration curve prepared from the stock solution to determine the concentration of the dissolved compound. The highest concentration that remains in solution is the kinetic solubility.
Troubleshooting Workflow
If you continue to face solubility issues, follow this systematic troubleshooting workflow.
Caption: A stepwise guide to troubleshooting solubility issues.
Q4: I have tried pH adjustment and co-solvents, but I still see precipitation, or I need a higher concentration for my in vivo studies. What are the next steps?
A4: For more challenging solubility requirements, advanced formulation strategies should be considered. These are typically employed in later-stage drug development but can be adapted for research purposes.
-
Salt Formation: While pH adjustment in solution forms a salt in situ, preparing a stable, solid salt form of this compound can significantly improve its dissolution rate and equilibrium solubility. This involves reacting the compound with an appropriate acid (e.g., hydrochloride, citrate, tartrate) and isolating the resulting salt.
-
Solid Dispersions: This technique involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC, Soluplus®). This increases the surface area and wettability of the compound, leading to improved dissolution.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective. These systems maintain the drug in a solubilized state, and upon contact with aqueous media, they form fine emulsions that facilitate absorption.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex with enhanced aqueous solubility.
These advanced techniques often require specialized expertise and equipment but can provide robust solutions for significant solubility challenges.
We hope this guide provides you with the necessary information to overcome the solubility issues with this compound. For further assistance, please do not hesitate to contact our technical support team.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Desantis, J., Mammoli, A., Eleuteri, M., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1095-1103.
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Chemistry Stack Exchange. (2018). Comparing the pKb of piperazine and methylpiperazine.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Warren Center for Neuroscience Drug Discovery. (2025). Kinetic Solubility 96 –Well Protocol.
- Rowan. (n.d.). Rowan's Free Online pKa Calculator.
- Molecular Discovery. (n.d.). MoKa - pKa modelling.
- Schrödinger. (n.d.). Macro-pKa.
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
- BioCalcs. (n.d.). pKa Calculator.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- Omni Calculator. (n.d.). pKa Calculator.
- Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
- PubChemLite. (n.d.). 5-bromo-2-(4-methylpiperazin-1-yl)pyridine.
- Takács-Novák, K., & Avdeef, A. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. International Journal of Pharmaceutics, 399(1-2), 54-62.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 3. MoKa - pKa modelling [moldiscovery.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. schrodinger.com [schrodinger.com]
- 6. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 7. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. enamine.net [enamine.net]
Stability of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine in DMSO solution
Technical Support Center: 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Welcome to the technical support guide for this compound. This document provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols for researchers, scientists, and drug development professionals working with this compound, specifically addressing its stability in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the foundational knowledge and practical steps to ensure the integrity of your experimental results.
Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common queries and underlying principles regarding the storage and handling of this compound in DMSO.
Q1: What are the primary stability concerns for this compound when dissolved in DMSO?
A: The primary stability concerns for this molecule are rooted in its structure: a bromopyridine ring linked to a methylpiperazine moiety. Potential degradation pathways include:
-
Hydrolysis: The bromine atom on the pyridine ring can be susceptible to nucleophilic substitution by water, a common contaminant in DMSO. This would replace the bromine with a hydroxyl group, forming a new, undesired compound.
-
Oxidation: The tertiary amine in the methylpiperazine ring and the pyridine nitrogen are potential sites for N-oxidation. This can be accelerated by exposure to oxygen and light.[1]
-
Photodegradation: Aromatic halides, like bromopyridines, can be sensitive to light, which can initiate radical-based degradation pathways.[1]
-
Precipitation: Beyond chemical degradation, physical instability (precipitation) is a major issue for many compounds stored in DMSO, especially after freeze-thaw cycles or if the concentration exceeds its solubility limit under specific storage conditions.[2][3]
Q2: I thought DMSO was an inert solvent. How can it contribute to compound instability?
A: While DMSO is a polar aprotic solvent that is relatively stable and dissolves a wide range of compounds, it has properties that can indirectly lead to degradation.[4] The most significant issue is its hygroscopicity —its tendency to absorb moisture from the atmosphere.[2] Studies have shown that the presence of water in DMSO is a more significant factor in causing compound loss than oxygen.[5][6] This absorbed water can then act as a nucleophile in hydrolytic reactions. Therefore, maintaining anhydrous conditions is critical for long-term stability.
Q3: How critical is water contamination in my DMSO stock, and what level should I aim for?
A: Water contamination is highly critical. Even small amounts of water can facilitate hydrolysis over time, especially for susceptible functional groups. While some studies have explored the use of DMSO/water mixtures for storage, this was a specific strategy to improve solubility for certain compound sets, and the majority of compounds (85%) were found to be stable over two years at 4°C in a 90/10 DMSO/water mix.[7] However, for a compound with a potentially labile group like a bromo-pyridine, minimizing water is the most prudent approach.
Best Practice: Always use high-purity, anhydrous DMSO (≤0.1% water) to prepare stock solutions. Once opened, protect the main DMSO bottle from atmospheric moisture by using a desiccant and purging the headspace with an inert gas like argon or nitrogen before sealing.
Q4: My compound has precipitated from its DMSO solution after being stored in the freezer. What happened and what should I do?
A: This is a common problem. Solubility is temperature-dependent, and what dissolves at room temperature may precipitate when frozen.[3] Freeze-thaw cycles can also promote precipitation.[6]
Troubleshooting Steps:
-
Gentle Warming: Warm the vial to room temperature or slightly above (e.g., 37°C) in a water bath.
-
Agitation: Vortex or sonicate the solution for several minutes to aid redissolution.
-
Visual Inspection: Carefully inspect the vial against a light source to ensure all precipitate has dissolved.
-
Consider Aliquoting: To avoid repeated freeze-thaw cycles for the main stock, it is highly recommended to create smaller, single-use aliquots.[8] Studies show no significant compound loss after up to 11 freeze-thaw cycles for many compounds, but this practice minimizes the risk of physical instability (precipitation) and repeated exposure to atmospheric moisture.[5][6]
Troubleshooting Guide: Common Experimental Issues
| Observed Problem | Potential Root Cause(s) | Recommended Actions & Investigation Plan |
| Inconsistent Assay Results | 1. Degradation: The active compound concentration has decreased over time. 2. Precipitation: The compound is not fully dissolved, leading to inaccurate pipetting. 3. Adsorption: The compound may be adsorbing to the container walls (less common but possible). | 1. Confirm Solubility: Warm and vortex the stock solution before use. 2. Perform Purity Analysis: Use LC-MS or HPLC-UV to check the purity and identify any new peaks corresponding to degradation products. 3. Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from solid material and re-run the experiment. |
| Visible Particulates or Color Change | 1. Precipitation: Compound has fallen out of solution due to temperature changes or exceeding solubility limits. 2. Chemical Degradation: A degradation product may be insoluble or colored. | 1. Do Not Use: Do not use a stock solution with visible particulates or an unexpected color change. 2. Attempt Redissolution: Follow the steps in FAQ Q4. If the particulates do not redissolve, it is likely a degradation product. 3. Analyze: If possible, analyze the solution by LC-MS to identify the nature of the issue. Discard the stock if integrity cannot be confirmed. |
| LC-MS Analysis Shows New Peaks | 1. Hydrolysis: A peak with a mass corresponding to the replacement of Br (79/81 Da) with OH (17 Da) may be observed. 2. N-Oxidation: A peak with a mass increase of +16 Da (addition of an oxygen atom) is indicative of oxidation. | 1. Characterize Degradants: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and propose elemental formulas for the new peaks. 2. Review Storage Conditions: Assess if the stock was exposed to light, excessive moisture, or frequent temperature changes. 3. Implement Stability Study: Conduct a formal stability study (see Protocol 2) to understand the degradation kinetics under your specific storage conditions. |
Key Protocols & Methodologies
Protocol 1: Preparation of a High-Quality DMSO Stock Solution
This protocol ensures the initial integrity of your compound stock, which is the foundation for reliable experiments.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (e.g., ≤0.1% water)
-
Inert gas (Argon or Nitrogen)
-
Calibrated analytical balance
-
Sterile polypropylene or glass vials with secure caps
-
Calibrated pipettes
Procedure:
-
Pre-Weighing: Allow the compound vial and DMSO to equilibrate to room temperature inside a desiccator to prevent water condensation.
-
Weighing: Accurately weigh the desired amount of solid compound into a new, clean vial.
-
Solvent Addition: Under a gentle stream of inert gas, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use aliquots in appropriately sized vials. This is the most critical step to prevent contamination and degradation of the master stock.[8]
-
Inert Gas Purge: Before sealing each aliquot, gently flush the headspace with inert gas.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, date, and batch number. Store under recommended conditions (see Table below).
Recommended Storage Conditions Summary
| Condition | Temperature | Rationale |
| Short-Term (1-4 weeks) | 4°C | Minimizes thermal stress while reducing the risk of precipitation common with freezing. |
| Long-Term (>4 weeks) | -20°C or -80°C | Slows chemical degradation kinetics for extended storage. Requires careful management of freeze-thaw cycles. |
Protocol 2: A General Protocol for a Short-Term Stability Study
This protocol provides a framework to proactively assess the stability of your compound under your specific laboratory conditions.
Objective: To determine the stability of this compound in DMSO over a defined period at various temperatures.
Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO as described in Protocol 1.
-
Aliquoting for Study: Create multiple aliquots for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).
-
Time Zero (T=0) Analysis: Immediately after preparation, take one aliquot and dilute it to a suitable concentration (e.g., 10 µM) in an appropriate solvent (e.g., acetonitrile/water). Analyze immediately by a validated stability-indicating method (typically LC-MS or HPLC-UV). This is your baseline reference.
-
Storage: Place the remaining aliquots at their designated storage temperatures. Ensure light-sensitive samples are protected by using amber vials or wrapping them in foil.
-
Time Point Analysis: At scheduled intervals (e.g., 24h, 72h, 1 week, 4 weeks), remove one aliquot from each condition.
-
Sample Preparation & Analysis: Allow the aliquot to thaw completely and equilibrate to room temperature. Vortex thoroughly. Prepare and analyze the sample in the exact same manner as the T=0 sample.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. Calculate the percentage of the compound remaining. A common threshold for stability is ≥95% of the parent compound remaining. Identify and quantify any new peaks that appear.
Visualized Workflows and Degradation Pathways
The following diagrams illustrate the experimental workflow for a stability study and the potential chemical degradation pathways for this compound.
Caption: Workflow for a typical compound stability assessment study.
Caption: Potential degradation pathways for the target compound.
References
- Cheng, X., Hochlowski, J., Tang, H., Hepp, D., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
- Kozik, V., et al. (2008). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 13(10).
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Gaylord Chemical. (n.d.). Can Dimethyl Sulfoxide be used as a solvent in the pharmaceutical industry? - Blog.
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716.
- Kozik, V., et al. (2007). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate.
- Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Ziath.
- Macher, A., et al. (2022). Identification of the Major Degradation Pathways of Selumetinib. Molecules, 27(19), 6598.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ziath.com [ziath.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Signal in 1-(5-Bromopyridin-2-yl)-4-methylpiperazine Binding Assays
This guide is designed for researchers, scientists, and drug development professionals encountering low signal-to-noise or weak overall signal in binding assays involving 1-(5-Bromopyridin-2-yl)-4-methylpiperazine. This molecule, containing a bromopyridine and a methylpiperazine moiety, presents unique challenges and opportunities in assay development.[1] This document provides a structured, question-and-answer approach to systematically troubleshoot and optimize your experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My assay signal is barely above background. Where should I start troubleshooting?
A1: A low signal is a common but solvable issue. The first step is to systematically verify the core components and conditions of your assay. A logical troubleshooting workflow is essential to pinpoint the root cause efficiently.
Initial Triage: The "Big Three"
Before diving into complex optimizations, confirm the integrity of your primary reagents:
-
Compound Integrity & Concentration:
-
Verification: Has the identity and purity of your this compound stock been confirmed (e.g., by NMR, LC-MS)? Degradation or impurities can drastically alter binding characteristics.
-
Solubility: Piperazine-containing compounds can have variable solubility depending on the buffer pH and their protonation state.[2] Ensure your compound is fully dissolved in your assay buffer. Precipitates will lead to an inaccurate concentration and low signal. Consider performing a solubility test.
-
Concentration Accuracy: Re-verify the concentration of your stock solution. A simple dilution error is a frequent cause of weak or absent signal.
-
-
Target (Receptor/Enzyme) Quality & Concentration:
-
Activity: Is your protein target active? If using membrane preps or purified protein, run a positive control with a known high-affinity ligand to ensure the target is functional.[3]
-
Concentration: Quantify the protein concentration in your preparation (e.g., via a Bradford or BCA assay). An insufficient amount of target will naturally lead to a low binding signal.[3]
-
-
Detection System & Reagents:
-
Labeled Ligand/Antibody Quality: If using a competitive assay format (e.g., radioligand binding or fluorescence polarization), check the quality and age of your labeled tracer.[4] Radioligands decay, and fluorescent probes can photobleach.
-
Instrument Settings: Ensure the plate reader or detector settings (e.g., wavelength, gain, filters) are correct for your chosen assay format and label.[5]
-
Logical Troubleshooting Workflow
Use a systematic approach to isolate the variable causing the low signal.
Caption: Systematic troubleshooting workflow.
Q2: I've confirmed my reagents are good, but the signal is still weak. Could my assay conditions be suboptimal?
A2: Absolutely. Binding interactions are highly sensitive to the physicochemical environment. Optimizing your assay conditions is the next critical step.[6]
Buffer Composition
The buffer is not just water; it's an active component of your assay.[7]
-
pH: The protonation state of your compound and target protein's amino acid residues is pH-dependent. Piperazine moieties, in particular, have pKa values that can be influenced by nearby functional groups, affecting their charge and binding potential at physiological pH.[2] Systematically test a range of pH values (e.g., 6.8 to 8.0) to find the optimum for your specific interaction.
-
Ionic Strength: Modulated by salts like NaCl or KCl, ionic strength can impact electrostatic interactions. High salt can disrupt non-specific, low-affinity binding, but can also weaken specific interactions if they are electrostatically driven. Test a range of NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM).
-
Divalent Cations: Some protein targets require divalent cations (e.g., Mg²⁺, Ca²⁺) for proper conformation and activity. Conversely, their presence can sometimes increase non-specific binding. Check the literature for your target's requirements.
-
Additives: Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to reduce non-specific binding and prevent aggregation of your compound.[7][8] Bovine Serum Albumin (BSA) is often used as a blocking agent to prevent reagents from sticking to plate wells.[9]
| Parameter | Starting Point | Test Range | Rationale for this compound |
| pH | 7.4 | 6.5 - 8.0 | Piperazine pKa can be sensitive; binding may be optimal at a specific protonation state.[2] |
| Ionic Strength (NaCl) | 150 mM | 50 - 200 mM | Modulates electrostatic interactions critical for binding. |
| Detergent (Tween-20) | 0.01% | 0% - 0.05% | Reduces compound aggregation and non-specific binding to surfaces.[8] |
| Blocking Agent (BSA) | 0.1% | 0.05% - 0.5% | Minimizes binding of reagents to the microplate.[9] |
Incubation Time and Temperature
Binding is a kinetic process that must reach equilibrium for an accurate and maximal signal.
-
Time: An insufficient incubation time will result in an underestimation of binding.[10] Perform a time-course experiment (e.g., measure binding at 15, 30, 60, 90, and 120 minutes) to determine when equilibrium is reached.
-
Temperature: Temperature affects both binding kinetics and protein stability.[10] While higher temperatures (e.g., 37°C) can speed up the time to reach equilibrium, they can also lead to target degradation over longer incubation periods.[9] Room temperature (~24°C) is often a safe starting point.[1]
Q3: I'm running a Fluorescence Polarization (FP) assay and my mP shift is very small. What's unique to this format?
A3: Fluorescence Polarization is an elegant, homogeneous assay format, but it has specific requirements for generating a robust signal (a large change in millipolarization, or mP).
Key Considerations for FP Assays
-
Size Differential: FP measures the tumbling rate of a fluorescent tracer. A significant change in polarization is only observed when the tracer binds to a much larger partner.[9]
-
Problem: If your target protein is small, the change in size upon tracer binding may be insufficient to produce a large mP shift.
-
Solution: While you cannot change your target's size, ensure your fluorescent tracer is as small as possible to maximize the relative size change.
-
-
Tracer Concentration & Affinity: The concentration of your fluorescent tracer should ideally be at or below its dissociation constant (Kd) for the target.
-
Problem: Using too much tracer will require a higher concentration of your test compound to achieve displacement, potentially pushing you into concentrations where compound solubility and non-specific effects become an issue.
-
Solution: First, perform a saturation binding experiment by titrating your target protein against a fixed, low concentration of the tracer to determine the Kd. Then, use this Kd value to guide the tracer concentration in your competitive assays.[8]
-
-
Non-Specific Binding of the Tracer: The tracer itself can bind non-specifically to the assay plate or other components.[9]
-
Problem: This increases the baseline polarization (mP of the "free" tracer), which reduces the overall assay window.
-
Solution: Use non-binding surface (NBS) plates. Including BSA and a mild detergent in the buffer can also mitigate this issue.[9]
-
Caption: Troubleshooting for low FP signal.
Q4: How do I perform a basic saturation binding experiment to determine the Kd of my tracer?
A4: This is a fundamental experiment to characterize the interaction between your target and labeled ligand (tracer) and is essential for setting up a robust competitive assay.
Protocol: Saturation Binding Experiment (Radioligand or FP)
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Materials:
-
Target protein/membrane preparation
-
Labeled ligand (tracer)
-
Assay Buffer (optimized as per Q2)
-
Non-labeled ("cold") ligand at high concentration (to determine non-specific binding)
-
Microplate (appropriate for your assay, e.g., filter plate for radioligand, NBS plate for FP)
-
Detection instrument
Procedure:
-
Plate Setup: Prepare a dilution series of your labeled ligand in assay buffer. You will need three sets of wells:
-
Total Binding: Target + varying concentrations of labeled ligand.
-
Non-Specific Binding (NSB): Target + varying concentrations of labeled ligand + a saturating concentration of cold ligand (typically 100-1000x the expected Kd of the labeled ligand).
-
Background (for FP): Buffer + varying concentrations of labeled ligand (no target).
-
-
Reagent Addition:
-
Add the target protein to the "Total Binding" and "NSB" wells.
-
Add the high concentration of cold ligand to the "NSB" wells.
-
Add the labeled ligand dilutions to all wells.
-
-
Incubation: Incubate the plate for the predetermined equilibrium time and at the optimal temperature.[10]
-
Separation & Detection:
-
For Radioligand Assays: Rapidly filter the contents of the wells through a filter mat using a cell harvester, washing quickly with ice-cold wash buffer to separate bound from free radioligand.[10] Count the radioactivity on the filter mat.
-
For FP Assays: No separation step is needed. Read the plate directly in an FP-capable plate reader.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding (Y-axis) against the concentration of the labeled ligand (X-axis).
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression software (e.g., GraphPad Prism) to derive the Kd and Bmax values.[11]
-
This structured troubleshooting guide provides a clear path from identifying a low-signal problem to systematically resolving it through careful verification of reagents and optimization of assay conditions. By understanding the causality behind each step, you can develop a robust and reliable binding assay for this compound.
References
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
- Bio-Rad Antibodies. (n.d.). ELISA Troubleshooting & Advice.
- Wang, Z., et al. (2017). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society.
- Strange, P. G. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.
- Kall-Kassi, A., et al. (2013). Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(4), 1059-1070.
- BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays. YouTube.
- Sino Biological. (n.d.). Western Blot Troubleshooting Low Signal or No Signal.
- Montanari, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry.
Sources
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Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine-Containing Compounds
A Guide for Drug Development Professionals
Welcome to the technical support center for researchers and scientists working with piperazine-containing compounds. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into the common challenges and solutions associated with the oral delivery of these versatile molecules. The piperazine ring is a valuable scaffold in medicinal chemistry, but its physicochemical properties can often lead to significant oral bioavailability hurdles.[1][2] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Understanding the Core Problem
Q1: My piperazine compound shows low exposure after oral dosing in initial animal studies. What are the most common reasons for this?
A1: Poor oral bioavailability for piperazine-containing compounds typically stems from a combination of three primary factors. Understanding these is the first step in troubleshooting.
-
Poor Aqueous Solubility and Dissolution: The basic nitrogen atoms in the piperazine ring can lead to pH-dependent solubility.[1] Many complex piperazine derivatives are lipophilic and crystalline, resulting in low aqueous solubility and a slow dissolution rate in the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be dissolved in the gut fluid. If dissolution is the rate-limiting step, absorption will be poor.[3]
-
Extensive First-Pass Metabolism: Piperazine compounds are often extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, in the gut wall and liver.[4][5][6][7] This "first-pass effect" means that a significant fraction of the drug is inactivated and cleared before it ever reaches systemic circulation, drastically reducing its bioavailability.[8]
-
Efflux Transporter Activity: Many piperazine derivatives are substrates for efflux transporters, most notably P-glycoprotein (P-gp), which is highly expressed in the apical membrane of intestinal enterocytes.[4] These transporters act as cellular "pumps," actively transporting the drug from inside the intestinal cells back into the GI lumen, thereby limiting its net absorption into the bloodstream.[9][10][11]
The following diagram illustrates the interplay of these barriers to oral absorption.
Caption: Decision workflow for troubleshooting poor oral bioavailability.
Protocol 1: Caco-2 Permeability Assay
Objective: To determine if a compound is a substrate for active efflux transporters like P-gp.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto transwell inserts (e.g., 12-well format with 1.12 cm² surface area) and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A TEER value > 250 Ω·cm² is generally acceptable. Also, check the permeability of a paracellular marker like Lucifer Yellow; Papp < 1.0 x 10⁻⁶ cm/s is required.
-
Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with 25 mM HEPES, pH 7.4.
-
Dosing Solution Preparation: Prepare the dosing solution of your test compound (e.g., at 10 µM) in the transport buffer. Prepare separate dosing solutions for the A-to-B and B-to-A directions. For inhibitor studies, prepare a dosing solution that also contains a known P-gp inhibitor (e.g., 100 µM verapamil).
-
Experiment Initiation:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
For A-to-B transport , add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
For B-to-A transport , add the dosing solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.
-
-
Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume removed with fresh, pre-warmed transport buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
Sample Analysis: Quantify the concentration of your compound in all samples using a suitable analytical method, typically LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio: ER = Papp(B-A) / Papp(A-B).
References
- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Fang, Z., Zhang, B., Xing, W., Yu, H., Xing, C., Gong, N., Lu, Y., & Du, G. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(10), 2839-2847. [Link]
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
- Zaini, E., et al. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate.
- Li, Y., et al. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology, 15, 1385637. [Link]
- Frontiers Media. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology. [Link]
- Semantic Scholar. (n.d.). RECENT STRATEGIES FOR IMPROVING SOLUBILITY AND ORAL BIOAVAILABILITY OF PIPERINE.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6884. [Link]
- Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry Letters, 74, 128923. [Link]
- Atal, C. K., Dubey, R. K., & Singh, J. (1985). Biochemical basis of enhanced drug bioavailability by piperine: evidence that piperine is a potent inhibitor of drug metabolism. The Journal of Pharmacology and Experimental Therapeutics, 232(1), 258-262. [Link]
- Ferreira, E. I., et al. (2014). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 19(5), 5871-5903. [Link]
- ResearchGate. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability.
- Kour, G., et al. (2014). Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. Pharmaceutical Research, 32(4), 1494-1506. [Link]
- Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(9), 1161-1166. [Link]
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- National Center for Biotechnology Information. (n.d.). Piperazine. PubChem.
- Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate.
- OUCI. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
- He, H., et al. (2019). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Current Pharmaceutical Design, 25(3), 269-282. [Link]
- ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs.
- ACS Publications. (2024). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Journal of Medicinal Chemistry. [Link]
- Porter, C. J. H., et al. (2007). Lipids and lipid-based formulations: Optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery, 6(3), 231-248. [Link]
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Crystal Pharmatech. (n.d.). Amorphous Solid Dispersions.
- Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs.
- Patel, D., et al. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 19(8), 3609-3625. [Link]
- Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass effect.
- Shaji, J., & Jain, V. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Al-kasmi, B., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Controlled Release, 328, 928-956. [Link]
- Al-kassimy, B., et al. (2022). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 13, 988484. [Link]
- Atal, C., & Dubey, R. (1985). Biochemical basis of enhanced drug bioavailability by piperine: evidence that piperine is a potent inhibitor of drug metabolism. Semantic Scholar.
- Jin, X., et al. (2014). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. Journal of Drug Targeting, 22(7), 624-631. [Link]
- El-Kattan, A. F., & Varma, M. V. S. (2012). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. The AAPS Journal, 14(4), 761-774. [Link]
- MDPI. (2024). Amorphous Polymer–Phospholipid Solid Dispersions for the Co-Delivery of Curcumin and Piperine Prepared via Hot-Melt Extrusion.
- Cellets. (2022). Amorphous Solid Dispersions: Advances in Drug Solubility.
- SciSpace. (2014). Optimizing oral drug delivery using lipid based formulations.
- BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies.
- ChemMedChem. (2024).
- Medscape. (n.d.). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions.
- Li, W., et al. (2021). Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. Pharmaceutics, 13(3), 329. [Link]
- MDPI. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement.
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Technical Support Center: A Guide to Characterizing and Mitigating Off-Target Effects of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine Derivatives
Introduction: The 1-(5-bromopyridin-2-yl)-4-methylpiperazine scaffold is a prevalent structural motif in modern medicinal chemistry, valued for its synthetic tractability and ability to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. However, this versatility can also be a liability, leading to unintended interactions with proteins other than the primary target. These "off-target" effects are a significant cause of compound attrition during drug development, leading to unexpected toxicity or a misleading interpretation of biological results.[1][2]
This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. Our goal is to provide a logical framework for identifying, validating, and ultimately mitigating the off-target effects of your this compound derivatives, thereby enhancing the safety, selectivity, and clinical potential of your candidate compounds.
Section 1: Foundational FAQs
This section addresses the fundamental concepts surrounding off-target effects in the context of this specific chemical series.
Q1: What are "off-target" effects and why are they a critical concern?
A: Off-target effects occur when a drug or compound binds to and modulates the activity of a biological molecule other than its intended therapeutic target.[3][4] These unintended interactions are a primary reason for adverse drug reactions and failure in clinical trials.[1] For derivatives of a versatile scaffold like this compound, the risk is that the molecule may fit into the binding sites of multiple, unrelated proteins, leading to a cascade of unintended biological consequences.[5] Early identification and mitigation of these effects are crucial for developing safer, more effective therapeutics and for generating reliable data in basic research.[1]
Q2: My compound shows high potency for its intended target in a biochemical assay, but is toxic in cell culture. How can I begin to determine if this is an on-target or off-target effect?
A: This is a classic challenge in drug discovery. High potency in a purified, in-vitro system does not always translate to selective action in the complex environment of a living cell.[6][7] Toxicity can arise from exaggerated inhibition of the primary target (on-target toxicity) or from engagement with one or more off-targets.[8]
A systematic approach is required to dissect these possibilities. The first step is to establish a clear correlation between on-target engagement and the observed phenotype. If the toxicity only occurs at concentrations well above those needed to inhibit your primary target, an off-target effect is likely. Conversely, if the toxicity tracks closely with your on-target IC50, it may be an on-target effect. A structured troubleshooting workflow is essential.[8]
Section 2: Troubleshooting Guide - Investigating Unexpected Cellular Phenotypes
This guide provides a systematic workflow for researchers encountering unexpected cellular activity, such as toxicity, that does not align with the expected mechanism of action of their compound.
Q: I've observed an unexpected cellular phenotype. What is the logical workflow to determine its origin?
Caption: Workflow for diagnosing on-target vs. off-target cellular effects.
Detailed Steps for the Workflow:
-
Dose-Response Analysis: Quantify the unexpected phenotype across a wide range of compound concentrations. This will determine the potency (EC50 or IC50) for the observed effect.
-
Confirm On-Target Engagement: It is critical to prove that your compound is interacting with its intended target in your cellular system at the concentrations where the phenotype is observed. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can measure target engagement in live cells.[5] Compare the engagement EC50 with the phenotype IC50. A close correlation suggests a potential on-target effect.
-
Utilize a Negative Control: The most powerful tool in this scenario is a negative control: a molecule that is structurally very similar to your active compound but is devoid of activity against the primary target. If this inactive analog still causes the same cellular phenotype, it provides strong evidence for an off-target effect.[2]
-
Proceed to Broad Profiling: If the evidence points towards an off-target mechanism, the next logical step is to perform broad screening against a panel of common off-target liabilities to identify the unintended molecular target(s).[8]
Section 3: Experimental Protocols for Off-Target Profiling
Once an off-target effect is suspected, a systematic screening process is required to identify the responsible protein(s). This is typically a two-stage process involving broad biochemical screening followed by cellular validation.
Part A: Broad Biochemical Screening
Q: How can I efficiently screen my compound for potential off-target interactions across the proteome?
A: The most efficient method is to use commercially available fee-for-service screening panels offered by contract research organizations (CROs).[9] These services allow you to test your compound against hundreds of kinases, GPCRs, ion channels, and other enzymes in standardized biochemical assays.[10]
Protocol 1: Large-Scale Kinase Selectivity Profiling (Example)
This protocol outlines the general steps for a radiometric kinase assay, which is considered a gold standard for its direct measurement of catalytic activity.[10][11]
-
Compound Preparation: Solubilize the test compound (your this compound derivative) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Plate Preparation: In a 96- or 384-well plate, serially dilute the compound stock to the desired final screening concentrations. A common initial screen is performed at a single high concentration (e.g., 1 or 10 µM).
-
Kinase Reaction: To each well, add the specific recombinant kinase, its corresponding peptide or protein substrate, and ATP (often at or near the Km for each kinase to provide a standardized comparison).[6] The reaction is initiated by adding [γ-33P]-ATP.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination & Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unused [γ-33P]-ATP is washed away.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO vehicle control.
Data Presentation: Example Kinase Profiling Results
| Kinase Target | % Inhibition @ 1 µM | Selectivity Class | Notes |
| On-Target Kinase | 98% | Highly Active | Expected result |
| Off-Target Kinase A | 85% | Potent Off-Target | High priority for validation |
| Off-Target Kinase B | 52% | Moderate Off-Target | Medium priority for validation |
| Off-Target Kinase C | 15% | Weak/Inactive | Likely not physiologically relevant |
Part B: Cellular Validation of Biochemical Hits
Q: My biochemical screen identified a potent off-target kinase. How do I confirm this interaction is meaningful in my cellular model?
A: A hit from a biochemical assay is only a lead.[7] It's crucial to validate this interaction in a relevant cellular context, as factors like cell permeability, intracellular ATP concentrations (which are much higher than in many assays), and protein scaffolding can dramatically alter a compound's activity.[6][11] The best approach is to measure the phosphorylation of a known downstream substrate of the suspected off-target kinase.
Caption: Workflow for cellular validation of a biochemical off-target hit.
Protocol 2: Western Blotting to Measure Downstream Substrate Phosphorylation
-
Cell Culture and Treatment: Plate a cell line known to express the off-target kinase of interest. Treat the cells with a dose-response of your compound for a relevant period (e.g., 1-2 hours). Include a positive control (a known inhibitor of the off-target kinase) and a negative (vehicle) control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to serve as a loading control.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal. Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal. Plot the normalized data to determine the cellular IC50 for inhibition of the off-target pathway.
Section 4: Medicinal Chemistry Strategies for Mitigation
If a problematic off-target has been validated, the next phase involves rationally modifying the chemical structure to "dial out" the undesirable activity while maintaining on-target potency.
Q: What medicinal chemistry strategies can I employ to reduce the off-target activity of my compound?
A: A combination of Structure-Activity Relationship (SAR) analysis and Structure-Based Drug Design (SBDD) is the most effective approach. The goal is to identify regions of the molecule that contribute differently to on-target versus off-target binding and exploit those differences.
Caption: The iterative cycle of medicinal chemistry for improving selectivity.
Key Strategies:
-
Structure-Activity Relationship (SAR) Exploration: Systematically modify different parts of your this compound derivative. For example:
-
Piperazine Substitution: Change the methyl group on the piperazine to other alkyl groups, or replace it with different functional groups.
-
Bromopyridine Moiety: Explore substitutions at other positions on the pyridine ring or replace the bromine with other halogens or small groups.
-
Peripheral Groups: Modify the other parts of the molecule attached to the core scaffold. After synthesizing each new analog, test it in both the on-target and the validated off-target assays. This will build a map of which chemical changes improve the selectivity profile.[12]
-
-
Structure-Based Drug Design (SBDD): If crystal structures of your compound bound to both the on-target and off-target proteins are available, this becomes a powerful tool. By overlaying the structures, you can identify unique sub-pockets or amino acid differences in the off-target's binding site. You can then design modifications to your compound that create a steric clash in the off-target pocket or form a favorable interaction only present in the on-target.
-
Targeting Inactive Conformations: For kinases, designing inhibitors that bind to the inactive "DFG-out" conformation can dramatically improve selectivity, as this conformation is more diverse across the kinome than the highly conserved active "DFG-in" state.
By employing these systematic troubleshooting, profiling, and medicinal chemistry strategies, researchers can effectively navigate the challenges of off-target effects, leading to the development of more selective and safer chemical probes and therapeutic candidates.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (Note: While the direct link is to a general NIH page, the principles are discussed in the provided search results.)
- seqWell. (2023). BLOG: Selecting the Right Gene Editing Off-Target Assay.
- Jia, Y., Quinn, C. M., & Talanian, R. V. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(2), 159-167.
- GEN Edge. (2013). Cell-Based Assays for Enhanced Safety, Activity, and Target Specificity Determination.
- Li, H., Yang, Y., Hong, W., Huang, M., Wu, M., & Zhao, X. (2020). Off-target effects in CRISPR/Cas9 gene editing. Signal Transduction and Targeted Therapy, 5(1), 1-3.
- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- Lazzarotto, C. R., Malinin, N. L., Li, Y., Zhang, R., Yang, Y., Lee, G., ... & Chen, J. (2020). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Nature Communications, 11(1), 6392.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051.
- BMG LABTECH. (2020). Kinase assays.
- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- Patsnap. (2024). How can off-target effects of drugs be minimised?
- Klaeger, S., Gohlke, B., & Kuster, B. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 10(1), 223-230.
- CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- Open Education Alberta. (n.d.). Off-target side-effects – An ABC of PK/PD.
- Genentech. (2017). Resolving the question of on- or off-target toxicity – a case study.
- Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., ... & Treiber, A. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl) oxy] ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of medicinal chemistry, 55(17), 7849-7861.
- Al-Ostoot, F. H., Al-Zahrani, A. A., Al-Ghamdi, S. B., Al-Massarani, S. M., El-Sharkawy, K. A., & Al-Tamimi, A. M. S. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(19), 6799.
- Rud-petersen, F., Varney, M. A., & Southan, C. (2024). The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment. Journal of Pharmacology and Experimental Therapeutics, 389(2), 221-231.
Sources
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- 4. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
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- 9. The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
Method development for scaling up 1-(5-Bromopyridin-2-yl)-4-methylpiperazine production
An Application Scientist's Guide to Method Development and Scale-Up
Introduction: The Challenge of Synthesizing 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
This compound is a key building block in the synthesis of numerous pharmaceutical compounds. Its efficient production is critical for drug development pipelines. The most robust and scalable method for its synthesis is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This reaction, while powerful, is notoriously sensitive to a variety of parameters. Success at the bench scale does not always guarantee a smooth transition to pilot or production scales.[3]
This technical support center is designed to provide researchers and process chemists with a comprehensive resource for troubleshooting and optimizing the production of this key intermediate. We will delve into the causal relationships between reaction components and outcomes, offering field-tested solutions to common challenges.
Part 1: Frequently Asked Questions (FAQs) on Reaction Optimization
This section addresses high-level strategic decisions that form the foundation of a successful synthesis.
Q1: Which starting materials are optimal for this synthesis?
The primary choice is between two aryl halides: 2,5-dibromopyridine or 5-bromo-2-chloropyridine.
-
2,5-Dibromopyridine: The C-Br bond at the 2-position is significantly more reactive towards palladium-catalyzed amination than the C-Br bond at the 5-position. This inherent selectivity allows for a targeted reaction with 1-methylpiperazine at the 2-position, often with minimal side products. However, dibrominated pyridines can be more expensive.
-
5-Bromo-2-chloropyridine: Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig couplings.[4] This route may require more forcing conditions (higher temperatures, more active catalysts) which can sometimes lead to side reactions. The primary advantage is often lower cost, a significant factor in large-scale production.
Recommendation: For initial lab-scale development and proof-of-concept, 2,5-dibromopyridine is often preferred due to its higher reactivity and cleaner reaction profile. For cost-driven, large-scale campaigns, developing a robust process with 5-bromo-2-chloropyridine is a worthwhile endeavor.
Q2: How do I select the right Palladium catalyst and ligand system?
The choice of catalyst and ligand is the most critical parameter for a successful Buchwald-Hartwig amination.[5] The goal is to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1]
-
Palladium Precatalyst: Modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are highly recommended.[6] They are air- and moisture-stable and efficiently generate the active LPd(0) catalyst in situ, leading to more reliable and reproducible results compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For coupling with a secondary amine like 1-methylpiperazine, bulky, electron-rich phosphine ligands are generally preferred.[7]
-
Josiphos-type ligands (e.g., SL-J009-1): Excellent for heteroaromatic substrates.
-
Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos): These are workhorse ligands for C-N coupling and often provide excellent results.
-
Bidentate phosphine ligands (e.g., BINAP): Can be effective, particularly in controlling side reactions, as they are less prone to dissociation from the metal center.[8]
-
Q3: What is the role of the base and which one should I use?
The base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido complex that precedes reductive elimination.[2] The choice of base impacts reaction rate and functional group tolerance.[9]
| Base | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | High reactivity, permits lower catalyst loadings and faster reaction times.[9] | Incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones). Highly hygroscopic. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Useful for substrates with acidic protons and for reactions at lower temperatures.[9] | Solid form is air-sensitive. Can be incompatible with some functional groups at higher temperatures. |
| Potassium Phosphate (K₃PO₄) / Cesium Carbonate (Cs₂CO₃) | Excellent functional group tolerance. Safer and easier to handle on a large scale.[3][9] | Often requires higher catalyst loadings, higher temperatures, and longer reaction times.[9] |
Recommendation: Start with NaOtBu for initial optimization due to its high reactivity. If base-sensitive groups are present or for scale-up operations where safety and handling are paramount, transitioning to a weaker inorganic base like K₃PO₄ is advisable.
Part 2: General Laboratory-Scale Protocol
This protocol provides a starting point for the synthesis using 2,5-dibromopyridine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
Reagent Table
| Reagent | M.W. | Eq. | Amount (mmol) | Mass/Volume |
| 2,5-Dibromopyridine | 236.89 | 1.0 | 10.0 | 2.37 g |
| 1-Methylpiperazine | 100.16 | 1.1 | 11.0 | 1.10 g (1.22 mL) |
| XPhos Pd G3 | 863.77 | 0.01 | 0.10 | 86.4 mg |
| Sodium tert-butoxide | 96.10 | 1.4 | 14.0 | 1.35 g |
| Toluene (anhydrous) | - | - | - | 50 mL |
Step-by-Step Procedure
-
Vessel Preparation: To a dry, oven-baked 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromopyridine (2.37 g), XPhos Pd G3 (86.4 mg), and sodium tert-butoxide (1.35 g).
-
Inerting: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (50 mL) via syringe, followed by 1-methylpiperazine (1.22 mL).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 20 mL of water.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.
Process Workflow Diagram
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Brain Penetration of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine Analogs
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently encountered questions during the optimization of brain penetration for 1-(5-Bromopyridin-2-yl)-4-methylpiperazine analogs and related chemical series. Our goal is to equip you with the scientific rationale and practical methodologies needed to navigate the complexities of the blood-brain barrier (BBB).
Section 1: Foundational Concepts - Deconstructing the Blood-Brain Barrier Challenge
Before troubleshooting specific experimental issues, it is crucial to understand the fundamental principles governing a molecule's journey into the central nervous system (CNS). The BBB is not a simple wall but a dynamic, selective interface that actively protects the brain.[1]
FAQ 1.1: What are the key physicochemical properties that dictate a molecule's potential to cross the BBB?
Success in CNS drug design is often a delicate balance of several physicochemical properties.[2][3] While no single parameter guarantees success, extensive studies have defined a "CNS drug-like" chemical space. For a small molecule to passively diffuse across the lipid membranes of the BBB endothelial cells, it must be sufficiently lipophilic to enter the membrane but not so lipophilic that it gets permanently trapped or rapidly metabolized.
The key is multi-parameter optimization (MPO).[4] Modifying one property, such as lipophilicity, will invariably affect others, like solubility or polar surface area. Therefore, a holistic approach is required.
Table 1: Recommended Physicochemical Property Ranges for CNS Drug Candidates
| Property | Description | Recommended Range | Rationale for this compound Analogs |
| Molecular Weight (MW) | The mass of the molecule. | < 450 Da | Smaller molecules generally show better passive diffusion. Keep modifications concise to stay within this range.[4][5] |
| Lipophilicity (cLogP / cLogD7.4) | Partition coefficient between octanol and water. cLogD is pH-dependent. | cLogP: < 5cLogD7.4: 1 - 4 | The piperazine moiety is basic; therefore, cLogD at physiological pH (7.4) is a more relevant predictor than cLogP. Aim for the sweet spot to balance permeability and solubility.[6][7] |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms. | < 70-90 Ų | TPSA correlates with hydrogen bonding capacity. The pyridyl and piperazine nitrogens contribute significantly; modifications should avoid adding excessive polar groups.[4] |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | ≤ 3 | Piperazine analogs often have HBDs on secondary amines or other substituents. Masking or removing these can improve permeability.[4][7] |
| Basicity (pKa) | Acid dissociation constant. | 7.5 - 10.5 | The piperazine nitrogen is basic. High pKa leads to significant ionization at pH 7.4, which can trap the molecule in the aqueous phase and increase P-gp recognition. Modulating pKa is a key strategy.[4] |
FAQ 1.2: Beyond physicochemical properties, what biological hurdles prevent my compounds from entering the brain?
The BBB is armed with powerful gatekeepers. While poor passive diffusion due to suboptimal physicochemical properties is a major factor, the most common reason for failure in an otherwise well-designed molecule is active efflux .[8]
-
Tight Junctions: These protein complexes seal the space between brain endothelial cells, forcing most molecules to pass through the cells (transcellular route) rather than between them (paracellular route).[9][10]
-
Efflux Transporters: These are ATP-dependent proteins embedded in the endothelial cell membrane that act as molecular pumps, actively expelling a wide range of xenobiotics from the brain back into the bloodstream. The most notorious of these is P-glycoprotein (P-gp) , a member of the ABC transporter family.[11][12] Many nitrogen-containing heterocyclic compounds, including piperazine derivatives, are susceptible to P-gp efflux.[13][14][15]
Section 2: Troubleshooting Guide - A Diagnostic Workflow for Poor Brain Penetration
When an analog demonstrates low brain exposure in vivo (e.g., a low brain-to-plasma ratio, Kp), the critical first step is to diagnose the root cause. The following workflow provides a systematic approach to distinguish between permeability and efflux issues and guides subsequent optimization strategies.
Caption: Diagnostic workflow for troubleshooting poor brain penetration.
Troubleshooting Q&A
Q2.1: My analog shows a low brain-to-plasma ratio (Kp < 0.1) in my mouse PK study. What is my first experimental step?
Your first step is to determine if the molecule is failing to cross the BBB due to poor intrinsic permeability or if it's being actively removed by efflux transporters. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a cost-effective, high-throughput first screen.[16][17][18] This cell-free assay isolates passive diffusion, providing a clean measure of a compound's ability to permeate a lipid membrane that mimics the BBB.[16]
Q2.2: My PAMPA-BBB result shows low apparent permeability (Papp < 2.0 x 10⁻⁶ cm/s). What does this mean and what should I do?
A low Papp value strongly suggests that the primary issue is poor passive permeability . The molecule's physicochemical properties are likely outside the optimal range for CNS penetration.
Causality & Action Plan:
-
High Polarity/Low Lipophilicity: The molecule may be too hydrophilic to efficiently partition into the lipid membrane.
-
Strategy: Systematically increase lipophilicity (cLogD7.4). Consider replacing polar groups with more lipophilic ones (e.g., -OH with -OMe) or adding small, lipophilic substituents like a methyl or fluoro group. Be mindful not to increase cLogP excessively, as this can lead to other problems like low solubility and high metabolic clearance.[10]
-
-
Excessive Hydrogen Bonding Capacity: A high TPSA or HBD count means the molecule is heavily solvated by water, creating a high energy barrier for it to shed its water shell and enter the hydrophobic membrane.[7][19]
-
Strategy: Reduce the HBD count. If the piperazine is a secondary amine (-NH), consider methylating it to a tertiary amine. Explore strategies like intramolecular hydrogen bonding to mask polar groups and reduce the effective TPSA.[20]
-
Q2.3: My PAMPA-BBB result is excellent (Papp > 5.0 x 10⁻⁶ cm/s), but my in vivo Kp is still very low. What is the disconnect?
This is the classic signature of an efflux transporter substrate . Your molecule has the right physicochemical properties to diffuse into the BBB endothelial cells, but it is being immediately pumped back out into the bloodstream by P-glycoprotein (P-gp) or another efflux transporter.[8]
Q2.4: How do I definitively prove my analog is a P-gp substrate?
To confirm P-gp liability, you must use a cell-based transporter assay. The most common is the MDCK-MDR1 assay . This assay uses Madin-Darby Canine Kidney (MDCK) cells that have been transfected to overexpress human P-gp (encoded by the MDR1 gene).
The experiment measures permeability in two directions: from the apical (A) to basolateral (B) side of the cell monolayer, and from B to A.
-
Efflux Ratio (ER) = Papp(B→A) / Papp(A→B)
An ER > 2.5 is a strong indicator that your compound is actively transported by P-gp.[21]
Q2.5: My analog is a confirmed P-gp substrate (ER = 10). What structural modifications can I make to overcome this?
Mitigating P-gp efflux is a significant challenge in medicinal chemistry but is achievable. The goal is to disrupt the key molecular recognition features required for P-gp binding and transport.
Causality & Action Plan:
-
High Basicity: P-gp has a preference for positively charged amines. The basic piperazine core is a common liability.[20]
-
Strategy: Lower the pKa of the most basic nitrogen. Introducing electron-withdrawing groups near the piperazine ring can reduce its basicity, decreasing the proportion of the protonated species at physiological pH.
-
-
Hydrogen Bonding: Specific hydrogen bond donor-acceptor patterns are critical for P-gp recognition.
-
Strategy: Reduce the HBD count as described in Q2.2. This strategy is effective for both improving passive permeability and reducing efflux.[21]
-
-
Molecular Shape and Rigidity: P-gp substrates are often flexible molecules.
Section 3: Key Experimental Protocols
Accuracy and reproducibility are paramount. The following are condensed protocols for the core assays discussed.
Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To measure the passive permeability (Papp) of a compound across an artificial lipid membrane.
Methodology:
-
Prepare Lipid Membrane Solution: Create a 1% solution of lecithin in dodecane.[22]
-
Coat Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well filter donor plate and allow it to impregnate the filter.
-
Prepare Donor Solution: Dissolve test compounds in a suitable buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO (e.g., 5%) to a final concentration of 10 µM.[22]
-
Prepare Acceptor Plate: Fill a 96-well acceptor plate with 300 µL of the same buffer per well.
-
Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate. Add 150 µL of the donor solution to each well of the donor plate.
-
Incubate: Cover the plate assembly and incubate at room temperature for 4-18 hours in a chamber with a moist atmosphere to prevent evaporation.[22]
-
Quantify: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Papp: Use the following formula to calculate the apparent permeability coefficient. The calculation must account for the volumes and surface area of the wells.
Papp = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln[1 - ((CA(t) * (VD + VA)) / (VD * CD(0)))]
Where VD is donor volume, VA is acceptor volume, Area is membrane surface area, Time is incubation time, CA(t) is acceptor concentration at time t, and CD(0) is initial donor concentration.
Table 2: Interpreting PAMPA-BBB and Efflux Ratio (ER) Data
| PAMPA Papp (x 10⁻⁶ cm/s) | MDCK-MDR1 ER | Likely Issue | Recommended Next Step |
| < 2.0 | Not yet tested | Poor Passive Permeability | Focus on optimizing physicochemical properties (cLogD, TPSA, HBD). |
| > 5.0 | > 3.0 | P-gp Efflux Substrate | Focus on structural modifications to reduce P-gp recognition (pKa, rigidity). |
| > 5.0 | < 2.0 | CNS Penetrant | Candidate has high passive permeability and low efflux. Advance to in vivo testing. |
| 2.0 - 5.0 | 2.0 - 3.0 | Borderline/Mixed | Both permeability and efflux may be suboptimal. Requires multi-parameter optimization. |
Protocol 3.2: In Situ Brain Perfusion
Objective: To obtain a direct and rapid measurement of BBB permeability (PS product, permeability-surface area) in an anesthetized animal, typically a rat.[23]
Causality: This technique isolates the brain circulation from the systemic circulation, allowing for precise control over the composition of the "blood" (perfusate) reaching the brain.[24][25] It eliminates confounding factors of peripheral metabolism and distribution, providing a pure measure of BBB transport kinetics.[6][23]
Methodology (Simplified):
-
Animal Preparation: Anesthetize a rat and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter retrograde into the common carotid artery towards the brain.
-
Perfusion: Begin perfusing a warmed, oxygenated physiological buffer containing a known concentration of the test compound and a vascular marker (like [¹⁴C]-sucrose) at a constant rate. Simultaneously, sever the jugular veins to allow outflow.
-
Timing: Perfuse for a short, defined period (e.g., 5 to 60 seconds). The short duration is critical to measure only the initial rate of uptake before significant back-flux from the brain occurs.[24]
-
Sample Collection: At the end of the perfusion, decapitate the animal, remove the brain, and collect a sample of the perfusate.
-
Analysis: Dissect the brain region of interest, weigh it, and homogenize. Quantify the concentration of the test compound and the vascular marker in the brain homogenate and perfusate using LC-MS/MS and scintillation counting, respectively.
-
Calculation: The brain uptake clearance (Kin) is calculated after correcting for the compound present in the residual vascular space within the brain tissue sample.
Protocol 3.3: Brain Tissue Homogenate Preparation for LC-MS/MS Analysis
Objective: To accurately quantify total drug concentration in brain tissue from an in vivo study.
Methodology:
-
Brain Collection: Following euthanasia, immediately harvest the brain and flash-freeze it in liquid nitrogen to halt metabolic activity.
-
Homogenization: Weigh the frozen brain tissue. Add a specific volume of a homogenization buffer (e.g., 4 volumes of PBS, so a 1:5 w/v dilution) to the tissue in a homogenizer tube.
-
Extraction: Homogenize the tissue until uniform. To a known aliquot of the homogenate (e.g., 100 µL), add an internal standard and a protein precipitation solvent (e.g., 3 volumes of acetonitrile).[26]
-
Clarification: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean vial or 96-well plate for analysis by a validated LC-MS/MS method.[27][28][29] The high sensitivity and selectivity of LC-MS/MS are essential for accurately measuring low drug concentrations in complex biological matrices like brain tissue.[27][29]
Section 4: Advanced Concepts & Data Interpretation
Q4.1: I have total brain and plasma concentrations from my in vivo study. How do I calculate the key brain penetration ratios?
The two primary metrics are Kp and Kp,uu.
-
Kp (Brain-to-Plasma Ratio): This is the simplest metric and reflects the overall distribution.
-
Kp = Cbrain,total / Cplasma,total
-
Where Cbrain,total is the concentration from your brain homogenate and Cplasma,total is the concentration in plasma.
-
-
Kp,uu (Unbound Brain-to-Unbound Plasma Ratio): This is the most important metric for predicting pharmacological activity at a CNS target. It represents the ratio of unbound, pharmacologically active drug concentrations at steady-state and is the true measure of BBB transport efficiency, corrected for plasma protein and brain tissue binding.
-
Kp,uu = (Cbrain,total * fu,brain) / (Cplasma,total * fu,plasma) = Kp * (fu,brain / fu,plasma)
-
fu,brain (fraction unbound in brain) and fu,plasma (fraction unbound in plasma) must be determined separately through in vitro equilibrium dialysis or other methods.
-
Interpretation:
-
Kp,uu ≈ 1: The compound crosses the BBB freely by passive diffusion with no significant efflux.
-
Kp,uu < 1: The compound is subject to active efflux at the BBB.
-
Kp,uu > 1: The compound may be actively transported into the brain via an uptake transporter.
References
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- PubMed. (2024). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response.
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Technical Support Center: Managing Regioisomeric Impurities in Pyridine Substitution Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in pyridine substitution reactions. Pyridine's unique electronic structure makes it a cornerstone in pharmaceuticals, but also a source of significant synthetic challenges, particularly the formation of undesired regioisomers.[1][2][3][4] This resource provides in-depth, experience-driven answers to common questions, troubleshooting workflows, and validated protocols to help you gain control over your reaction outcomes.
Section 1: Fundamental Concepts of Pyridine Reactivity & Regioselectivity
This section addresses the foundational principles governing where and why substitutions occur on the pyridine ring. Understanding these concepts is the first step in troubleshooting and controlling isomer formation.
Q1: Why is my nucleophilic substitution reaction yielding a mixture of C2 and C4 isomers, with almost no C3 substitution?
This is the most fundamental question in nucleophilic aromatic substitution (SNAr) on pyridines. The selectivity is a direct consequence of the electronic properties of the pyridine ring.
Causality-Driven Explanation: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ring carbons and making the entire system electron-deficient.[5][6] This deficiency is most pronounced at the C2 (ortho) and C4 (para) positions.
During an SNAr reaction, the nucleophile attacks the ring, forming a high-energy, negatively charged intermediate called a Meisenheimer complex.[7][8] The stability of this intermediate determines the reaction's feasibility and regiochemical outcome.[7][8]
-
Attack at C2 or C4: When the nucleophile attacks at the C2 or C4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[7][8] This provides significant stabilization to the intermediate, lowering the activation energy for its formation.
-
Attack at C3: Attack at the C3 (meta) position does not allow for resonance stabilization of the negative charge onto the nitrogen atom.[7] The charge remains distributed only on the carbon atoms. This intermediate is significantly less stable, making the C3 pathway energetically unfavorable.[9][10]
Therefore, SNAr reactions on pyridines almost exclusively yield C2 and/or C4 substituted products.[7][8][9][11]
Section 2: Troubleshooting Common Regioselectivity Problems
Here, we address specific experimental issues and provide actionable solutions based on mechanistic principles.
Q2: My SNAr reaction on a 2,6-dichloropyridine is not regioselective. How can I favor substitution at one position over the other?
When a pyridine ring has two electronically similar leaving groups (like chlorine at C2 and C6), achieving regioselectivity becomes a nuanced challenge dependent on steric and solvent effects.
Troubleshooting Steps & Solutions:
-
Analyze Steric Hindrance: The primary differentiating factor is often sterics.
-
Substrate-Based Sterics: If your pyridine substrate has another substituent, its size can block the approach of the nucleophile to the nearest position. A study on 3-substituted 2,6-dichloropyridines found that bulky 3-substituents direct the incoming nucleophile to the more accessible C6 position.[12]
-
Nucleophile-Based Sterics: Using a bulkier nucleophile can amplify selectivity for the less sterically hindered position on the pyridine ring.
-
-
Evaluate Solvent Effects: The choice of solvent can dramatically alter the regiochemical outcome by influencing how it stabilizes the transition state.
-
Hydrogen-Bonding Effects: A detailed study showed that the regioselectivity of 1-methylpiperazine addition to 2,6-dichloro-3-(methoxycarbonyl)pyridine could be completely inverted by changing the solvent.[12]
-
DCM (low hydrogen-bond accepting ability): Favored C2 substitution (16:1 ratio).
-
DMSO (strong hydrogen-bond acceptor): Favored C6 substitution (1:2 ratio).[12]
-
-
Mechanism: Solvents that are strong hydrogen-bond acceptors (high Kamlet-Taft β parameter) can interact with reaction intermediates, altering the relative energy barriers for attack at the C2 versus C6 position.[12]
-
Table 1: Solvent Effects on Regioselectivity
Reaction: 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine.[12]
| Solvent | Kamlet-Taft β Value | Regioselectivity (C2:C6) | Primary Outcome |
| Dichloromethane (DCM) | 0.10 | 16 : 1 | C2 Isomer |
| Acetonitrile | 0.31 | 9 : 1 | C2 Isomer |
| Tetrahydrofuran (THF) | 0.55 | 1.5 : 1 | Mixture |
| Dimethyl Sulfoxide (DMSO) | 0.76 | 1 : 2 | C6 Isomer |
Q3: I need to functionalize the C3 position, but SNAr and electrophilic substitution reactions are not working. What strategies can I use?
Directing functionalization to the electronically disfavored C3 position requires overcoming the ring's inherent reactivity. This often involves more advanced synthetic strategies.
Recommended Strategies:
-
Directed ortho-Metalation (DoM): This is a powerful technique for achieving regioselective C-H functionalization.[3] A directing metalation group (DMG) on the pyridine ring (e.g., at C2 or C4) chelates a strong base (like n-BuLi or LDA), directing deprotonation to the adjacent (ortho) position.[13]
-
Transition-Metal Catalyzed C-H Functionalization: Modern catalysis offers methods to override the innate reactivity of the pyridine ring.[1][17][18]
-
Iridium-Catalyzed Borylation: This method often shows a preference for the meta-position (C3/C5) in pyridines.[19] The resulting boronate ester is a versatile handle for subsequent cross-coupling reactions.
-
Mechanism Insight: The coordination of the pyridine nitrogen to the iridium catalyst can deactivate it. However, under the right conditions, C-H activation occurs preferentially at the sterically accessible and electronically viable C3 position.[19]
-
Diagram 1: Decision Workflow for C3 Functionalization
This diagram outlines the thought process for selecting a C3 functionalization strategy.
Caption: Decision tree for selecting a C3 functionalization method.
-
De Novo Ring Synthesis: When modifying an existing pyridine is not feasible, building the ring from acyclic precursors provides absolute control over the substitution pattern.[20] Methods like the Hantzsch pyridine synthesis or more modern multi-component couplings allow for the strategic placement of substituents at any position.[20]
Section 3: Analytical & Purification Protocols
Controlling regioselectivity is only half the battle. You must be able to accurately quantify and separate the isomers you produce.
Q4: How can I reliably quantify the ratio of my pyridine regioisomers?
Visual inspection of TLC plates is insufficient. A robust, quantitative analytical method is essential for accurate assessment and optimization.
Protocol: Quantification of Pyridine Regioisomers by HPLC
This protocol provides a general framework. Specific conditions must be optimized for your particular analytes.
-
Column Selection:
-
For hydrophilic pyridines, a mixed-mode column (e.g., combining reversed-phase and ion-exchange characteristics) is often necessary to achieve good peak shape and separation without ion-pairing reagents.[21][22]
-
Standard C18 columns can also be effective, often requiring an acidic mobile phase modifier.
-
-
Mobile Phase Preparation:
-
A typical starting point is a gradient of Acetonitrile and Water, both containing an acidic modifier like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). The acid ensures that the pyridine nitrogen is protonated, leading to more consistent retention and better peak shape.
-
Helps to avoid peak tailing caused by interaction with residual silanols on the silica support.
-
-
Method Development:
-
Sample Preparation: Dissolve a small, accurately weighed sample of your crude reaction mixture in the mobile phase.
-
Injection: Inject a small volume (e.g., 1-5 µL) to avoid column overloading.
-
Detection: Use a UV detector set to a wavelength where all isomers have significant absorbance (e.g., 254 nm or 275 nm).[22]
-
Optimization: Run a gradient from low to high organic content (e.g., 5% to 95% Acetonitrile over 15 minutes) to determine the approximate retention times of your isomers. Optimize the gradient or switch to an isocratic method to achieve baseline separation (Resolution > 1.5).
-
-
Quantification:
-
Integrate the peak area for each regioisomer.
-
The ratio of the peak areas provides a quantitative measure of the regioisomeric ratio, assuming the isomers have similar molar absorptivity at the chosen wavelength. For highest accuracy, determine the relative response factor for each pure isomer.
-
Q5: I have a mixture of regioisomers that are difficult to separate by standard column chromatography. What are my options?
Purification of closely related isomers is a common and frustrating challenge.
Advanced Purification Techniques:
-
pH-Zone-Refining Counter-Current Chromatography (CCC): This is a liquid-liquid chromatography technique that is exceptionally powerful for separating compounds with different pKa values, such as pyridine isomers.[23] It has been successfully used to separate novel pyridine derivatives from synthetic mixtures with high purity (>98%).[23]
-
Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity compared to HPLC and can be an excellent alternative for separating isomers that co-elute in liquid chromatography.
-
Derivatization: If all else fails, consider derivatizing the mixture. A strategically chosen reaction might selectively react with one isomer, or the resulting derivatives may have significantly different physical properties (e.g., polarity, crystallinity), making separation straightforward. The derivatizing group can then be removed in a subsequent step.
References
- Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
- EAS Reactions of Pyridine: Videos & Practice Problems. Pearson+. [Link]
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
- Pyridine. Wikipedia. [Link]
- Pyridine: Synthesis, reactions and medicinal uses. Slideshare. [Link]
- Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]
- Lewis Acid Directed Regioselective Metalations of Pyridazine.
- Challenges in the functionalization of pyridines.
- Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. Journal of Organic Chemistry. [Link]
- Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. University of Glasgow. [Link]
- Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]
- Pyridine CH functionaliz
- C-H Functionalization of Pyridines.
- Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. Archivio Istituzionale della Ricerca - Università degli Studi di Milano. [Link]
- Directed ortho metal
- Transition-Metal-Catalyzed Functionalization of Pyridines. Semantic Scholar. [Link]
- HPLC Methods for analysis of Pyridine.
- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]
Sources
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. znaturforsch.com [znaturforsch.com]
- 17. Pyridine CH functionalization | PPTX [slideshare.net]
- 18. Transition-Metal-Catalyzed Functionalization of Pyridines | Semantic Scholar [semanticscholar.org]
- 19. air.unimi.it [air.unimi.it]
- 20. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. helixchrom.com [helixchrom.com]
- 22. helixchrom.com [helixchrom.com]
- 23. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine for X-ray Analysis
Welcome to our dedicated technical support center for optimizing the crystallization of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals suitable for X-ray diffraction analysis. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that are relevant for crystallization?
A1: While experimental data for this specific compound is not widely published, we can infer some properties from supplier data and closely related analogs. For this compound (CAS 364794-58-1), the molecular weight is 256.14 g/mol [1]. Predicted properties for the positional isomer, 1-(5-bromopyridin-3-yl)-4-methylpiperazine, suggest a boiling point of 341.1±42.0 °C and a density of 1.406±0.06 g/cm³[2][3]. These values indicate a relatively stable organic molecule. The presence of the bromopyridine and methylpiperazine moieties suggests moderate polarity.
Q2: I am not getting any crystals. Where should I start troubleshooting?
A2: The absence of crystal formation is a common issue. The primary reason is often inappropriate solvent selection or suboptimal supersaturation levels. Begin by systematically screening a range of solvents with varying polarities. Given the structure of your compound, consider solvents such as ethanol, methanol, ethyl acetate, and their mixtures[4]. It is crucial to determine the compound's solubility in these solvents to identify a system where it is sparingly soluble.
A logical workflow for initial troubleshooting is outlined below:
Caption: Initial troubleshooting workflow for lack of crystallization.
Q3: My crystals are too small or are of poor quality (e.g., needles, plates). How can I improve them?
A3: The formation of small or poorly-formed crystals often indicates that the rate of crystallization is too rapid. To obtain larger, higher-quality crystals suitable for X-ray diffraction, the crystallization process needs to be slowed down. Consider the following strategies:
-
Reduce the rate of supersaturation: If using slow evaporation, restrict the opening of the vial. For vapor diffusion, use a less volatile precipitant. If employing a cooling method, decrease the rate of temperature change.
-
Optimize the solvent system: A solvent in which your compound is slightly more soluble can slow down crystal growth.
-
Utilize seeding: Introducing a well-formed microcrystal into a saturated solution can promote the growth of a larger, single crystal.
Troubleshooting Guide
Issue 1: Oiling Out
Symptom: Instead of crystals, an oil or amorphous precipitate forms.
Causality: The compound is coming out of solution too quickly, often because the solution is too concentrated or the change in solvent environment (e.g., addition of an anti-solvent) is too drastic.
Solutions:
-
Reduce Concentration: Start with a more dilute solution of your compound.
-
Slower Anti-Solvent Addition: If using a liquid-liquid diffusion or vapor diffusion method, ensure the anti-solvent is introduced very slowly to allow for gradual supersaturation.
-
Temperature Gradient: Experiment with different temperatures. Sometimes, a slight increase in temperature can prevent oiling out.
Issue 2: Formation of Twinned Crystals
Symptom: Crystals appear well-formed but are identified as twinned during X-ray analysis.
Causality: Twinning occurs when two or more crystals grow from the same nucleation point but in different orientations. This can be influenced by the solvent and impurities.
Solutions:
-
Solvent Modification: Try a different solvent system. The interactions between the solvent and the crystal lattice can influence growth patterns.
-
Purification: Ensure the highest possible purity of your compound, as impurities can induce twinning.
-
Additive Screening: Certain additives can influence crystal packing and potentially prevent twinning.
Issue 3: Anisotropic Diffraction
Symptom: Crystals, often plates or needles, show good diffraction in some directions but poor diffraction in others.
Causality: This is characteristic of crystals with a highly ordered structure in two dimensions but less order in the third.
Solutions:
-
Modify Crystal Habit: The goal is to grow thicker plates or more block-like crystals. This can sometimes be achieved by changing the solvent or adding a habit-modifying additive.
-
Slower Growth: As with improving overall crystal quality, slowing down the crystallization process can sometimes lead to more uniform growth in all dimensions.
Experimental Protocols
Protocol 1: Slow Evaporation
This is a straightforward method suitable for initial screening.
-
Solvent Selection: Identify a solvent in which this compound has moderate solubility at room temperature.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent.
-
Setup: Transfer the solution to a small, clean vial.
-
Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Incubation: Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion (Hanging Drop)
This method allows for finer control over the rate of supersaturation.
-
Reservoir Solution: Fill the well of a vapor diffusion plate with a precipitant (a solvent in which your compound is insoluble).
-
Drop Preparation: On a siliconized glass coverslip, mix a small volume (e.g., 1-2 µL) of your concentrated compound solution with an equal volume of the reservoir solution.
-
Sealing: Invert the coverslip and place it over the well, sealing it with grease.
-
Equilibration: The vapor from the reservoir will slowly diffuse into the drop, increasing the concentration of the precipitant in the drop and inducing crystallization.
-
Incubation: Store the plate in a stable environment and observe for crystal formation.
Caption: Workflow for the hanging drop vapor diffusion method.
Data Summary
While specific experimental data for the target compound is limited, the following table summarizes key information for related compounds that can guide your experimental design.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes on Crystallization | Reference |
| This compound | C₁₀H₁₄BrN₃ | 256.14 | No published crystal structure found. | [1] |
| 1-(5-bromopyridin-3-yl)-4-methylpiperazine | C₁₀H₁₄BrN₃ | 256.14 | Predicted physicochemical properties available. | [2][3] |
| 3,5-Dibromo-4-methylpyridine | C₆H₅Br₂N | 250.91 | Recrystallized from hot ethanol. | [5] |
| 6-Bromopyridine-2-carbaldehyde | C₆H₄BrNO | 186.01 | Crystalline solid at room temperature. | [6] |
| (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one | C₁₄H₁₇ClN₂O | 264.75 | Single crystal obtained from dioxane. | [7] |
References
- Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. ResearchGate.
- Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. MDPI.
- One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. MDPI.
Sources
Validation & Comparative
A Comparative Guide to 1-(5-Bromopyridin-2-yl)-4-methylpiperazine and 1-(5-chloropyridin-2-yl)-4-methylpiperazine for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of building blocks is a critical decision that profoundly influences the properties and performance of a lead candidate. The 2-substituted-5-halopyridine scaffold, coupled with a 4-methylpiperazine moiety, is a privileged structure found in a multitude of biologically active agents. This guide provides an in-depth, objective comparison of two closely related analogs: 1-(5-Bromopyridin-2-yl)-4-methylpiperazine and 1-(5-chloropyridin-2-yl)-4-methylpiperazine .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to offer insights into the causality behind experimental choices and the implications of the halogen substitution on the molecule's overall profile.
Introduction: The Significance of the Halogen Switch
At first glance, the difference between a bromine and a chlorine atom at the 5-position of the pyridine ring may seem minor. However, this subtle modification can have a cascade of effects on a molecule's physicochemical properties, reactivity, metabolic stability, and ultimately, its biological activity. Understanding these nuances is paramount for rational drug design and the optimization of synthetic routes.
This guide will dissect these differences through a comparative analysis of their synthesis, physicochemical properties, and potential applications, supported by detailed experimental protocols and theoretical considerations.
Physicochemical Properties: A Tale of Two Halogens
The choice between a bromo- and a chloro-substituent can significantly impact a compound's lipophilicity, polarity, and molecular weight, all of which are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
| Property | This compound | 1-(5-chloropyridin-2-yl)-4-methylpiperazine (Predicted) | Causality of the Difference |
| Molecular Formula | C₁₀H₁₄BrN₃[1] | C₁₀H₁₄ClN₃ | The difference in the halogen atom. |
| Molecular Weight | 256.14 g/mol [1] | 211.69 g/mol | Bromine is heavier than chlorine. |
| XLogP3 | 1.6[1] | ~1.4 | Bromine is more lipophilic than chlorine, leading to a higher predicted partition coefficient. |
| Topological Polar Surface Area (TPSA) | 19.4 Ų[1] | 19.4 Ų | The halogen has a minimal direct effect on the TPSA, which is primarily determined by the nitrogen atoms. |
| Boiling Point (Predicted) | 341.1 ± 42.0 °C[1] | Lower than the bromo-analog | The higher molecular weight and stronger van der Waals forces of the bromo-compound lead to a higher boiling point. |
| Density (Predicted) | 1.406 ± 0.06 g/cm³[1] | Lower than the bromo-analog | The heavier bromine atom results in a higher density for the bromo-compound. |
Expert Insight: The seemingly small increase in lipophilicity (XLogP3) for the bromo-analog can have significant biological consequences. A higher logP can enhance membrane permeability but may also lead to increased metabolic liability and off-target effects[2]. The choice between bromine and chlorine can therefore be a strategic one to fine-tune the ADME properties of a drug candidate.
Synthesis and Reactivity: A Nucleophilic Aromatic Substitution (SNAr) Perspective
The most common route to synthesize these compounds is through a nucleophilic aromatic substitution (SNAr) reaction between 2,5-dihalopyridine and 1-methylpiperazine. The nature of the halogen at the 5-position influences the reactivity of the starting material and can impact reaction conditions and yield.
Caption: General workflow for the synthesis via SNAr.
The reactivity of halopyridines in SNAr reactions is a nuanced topic. While for many activated aryl halides the leaving group ability follows the order F > Cl ≈ Br > I, this is not always the case for heteroaromatic systems. The rate-determining step, which can be either the initial nucleophilic attack or the subsequent departure of the leaving group, plays a crucial role.
Experimental Protocol: Comparative Synthesis
This protocol provides a framework for the synthesis and comparison of the two title compounds.
Materials:
-
2,5-Dibromopyridine or 2,5-Dichloropyridine
-
1-Methylpiperazine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dihalopyridine (1.0 eq), 1-methylpiperazine (1.2 eq), and anhydrous DMF.
-
Base Addition: Add potassium carbonate (2.0 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validating System: The success of the synthesis can be validated at each step. TLC or HPLC monitoring will show the consumption of starting materials and the formation of the product. The final characterization data (NMR and MS) must be consistent with the expected structure.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and the intermediate Meisenheimer complex.
-
Base: Potassium carbonate is a mild base used to scavenge the hydrohalic acid byproduct, driving the reaction to completion.
-
Excess Nucleophile: A slight excess of 1-methylpiperazine is used to ensure complete consumption of the dihalopyridine.
Expected Reactivity Differences:
Characterization and Analysis
Accurate characterization is essential to confirm the identity and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of both compounds will be very similar, with characteristic signals for the pyridine ring protons, the piperazine methylene protons, and the N-methyl group. The chemical shifts of the pyridine protons will be slightly different due to the different electronic effects of bromine and chlorine.
-
¹³C NMR: The carbon NMR will also show distinct signals for each carbon atom. The carbon atom attached to the halogen will have a characteristic chemical shift that differs between the two compounds.
High-Performance Liquid Chromatography (HPLC):
HPLC is a crucial technique for assessing the purity of the final compounds and for monitoring reaction progress.
Experimental Protocol: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).
-
Expected Elution Order: The more lipophilic bromo-analog is expected to have a longer retention time than the chloro-analog under reverse-phase conditions.
Applications in Drug Discovery and Medicinal Chemistry
Both this compound and its chloro-analog are valuable scaffolds in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS) and in enzyme inhibitors. The piperazine moiety is known to improve aqueous solubility and can act as a key pharmacophoric element interacting with biological targets[3].
Structure-Activity Relationship (SAR) Considerations:
The halogen at the 5-position can play several roles:
-
Modulation of pKa: The electron-withdrawing nature of the halogens will decrease the basicity of the pyridine nitrogen.
-
Hydrophobic Interactions: The halogen can participate in hydrophobic interactions within a protein binding pocket.
-
Halogen Bonding: Both chlorine and bromine can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms in a protein, which can significantly enhance binding affinity. Bromine is a stronger halogen bond donor than chlorine.
-
Metabolic Stability: The C-Br bond is generally more susceptible to metabolic cleavage than the C-Cl bond. This can influence the compound's half-life in vivo.
Potential Biological Targets:
Derivatives of these scaffolds have been investigated for a range of biological activities, including:
-
Antipsychotic and Antidepressant Activity: The piperazine moiety is a common feature in many CNS-active drugs, and these compounds may modulate neurotransmitter receptors.
-
Enzyme Inhibition: These scaffolds can be incorporated into inhibitors of various enzymes, such as kinases and proteases, where the halopyridine moiety can occupy specific binding pockets.
Comparative Performance in Biological Assays:
Without direct comparative experimental data, we can only hypothesize on the potential differences in biological performance.
-
Potency: If halogen bonding is a key interaction with the target protein, the bromo-analog might exhibit higher potency due to the stronger halogen bonding capability of bromine.
-
Selectivity: The subtle differences in size and electronics between bromine and chlorine could lead to differences in selectivity for the target protein over other related proteins.
-
Pharmacokinetics: The chloro-analog might exhibit greater metabolic stability and a longer half-life compared to the bromo-analog.
Proposed Experimental Workflow for Biological Comparison:
Caption: Proposed workflow for comparative biological evaluation.
Conclusion: A Strategic Choice for Drug Discovery
The decision to use this compound versus its chloro-analog is not arbitrary but a strategic choice that should be guided by the specific goals of the research program.
-
Choose this compound when:
-
Maximizing potency through stronger halogen bonding is a priority.
-
Slightly increased lipophilicity is desired to enhance membrane permeability.
-
A different metabolic profile is being explored.
-
-
Choose 1-(5-chloropyridin-2-yl)-4-methylpiperazine when:
-
Improved metabolic stability is a key objective.
-
A lower molecular weight is preferred.
-
The synthetic route from the corresponding dichloro-pyridine is more cost-effective or higher yielding.
-
Ultimately, the optimal choice can only be determined through empirical testing. This guide provides the foundational knowledge and experimental framework to make an informed decision and to rationally design and execute experiments to compare these two valuable building blocks in the pursuit of novel therapeutics.
References
- IJPPR. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
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A Comparative Analysis of 2-, 3-, and 4-Pyridinyl Isomers of Bromo-N-Methylpiperazine: A Guide for Researchers
For researchers and professionals in drug development, the nuanced differences between structural isomers can be the determining factor in a compound's efficacy, selectivity, and overall therapeutic potential. The piperazine scaffold, a cornerstone in medicinal chemistry, offers a versatile platform for derivatization, leading to a wide array of pharmacologically active agents.[1] This guide provides an in-depth comparative analysis of the 2-, 3-, and 4-pyridinyl isomers of bromo-N-methylpiperazine, offering insights into their synthesis, physicochemical properties, and potential pharmacological implications. While direct head-to-head comparative studies are not extensively available in public literature, this document collates and synthesizes existing data to provide a valuable resource for guiding research and development efforts.
Introduction: The Significance of Isomerism in Pyridinylpiperazines
The pyridinylpiperazine moiety is a privileged structure found in numerous centrally acting drugs, targeting a range of receptors including serotonergic, dopaminergic, and adrenergic systems. The position of the nitrogen atom within the pyridine ring (positions 2, 3, or 4) profoundly influences the molecule's electronic distribution, steric profile, and hydrogen bonding capacity. These factors, in turn, dictate the compound's interaction with biological targets, affecting its binding affinity, selectivity, and functional activity. The addition of a bromine atom to the pyridinyl ring introduces further complexity, influencing lipophilicity and potentially serving as a handle for further synthetic modifications. This analysis will explore how the interplay between the pyridinyl nitrogen position and the bromine substituent impacts the overall characteristics of the bromo-N-methylpiperazine scaffold.
Synthetic Strategies: A Positional Perspective
The synthesis of pyridinyl-N-methylpiperazine isomers generally involves a nucleophilic aromatic substitution (SNAr) reaction between a suitably activated bromopyridine and N-methylpiperazine. The reactivity of the bromopyridine starting material is highly dependent on the position of the bromine atom and the activating/deactivating nature of the pyridine nitrogen.
General Synthetic Workflow
The core synthetic approach involves the coupling of a brominated pyridine derivative with N-methylpiperazine. The choice of starting materials and reaction conditions is crucial and can vary depending on the desired isomer.
Caption: General synthetic workflow for pyridinyl bromo-N-methylpiperazine isomers.
Experimental Protocol: General Procedure for SNAr
-
Reaction Setup: To a solution of the respective bromopyridine isomer (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or toluene), add N-methylpiperazine (1.1-1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or NaH) (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired product.
For less reactive bromopyridines, a palladium-catalyzed Buchwald-Hartwig amination may be a more effective approach.[2]
Synthesis of N-Methylpiperazine
N-methylpiperazine is a key reagent in these syntheses. It can be prepared by the reductive amination of piperazine with formaldehyde and a reducing agent, such as hydrogen gas with a Raney nickel catalyst.[3]
Physicochemical Properties: A Comparative Table
The position of the pyridinyl nitrogen and the bromine atom significantly impacts the physicochemical properties of the isomers. These properties, in turn, influence their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key computed physicochemical properties for representative isomers.
| Isomer (Example) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| 1-(2-Bromopyridin-4-yl)-4-methylpiperazine | 1142194-82-8 | C10H14BrN3 | 256.14 | 1.9 | 19.4 |
| 1-(5-bromopyridin-3-yl)-4-methylpiperazine | 1130759-48-6 | C10H14BrN3 | 256.14 | 1.6 | 19.4 |
| 1-(4-Bromopyridin-2-yl)-4-methylpiperazine | 1060812-92-1 | C10H14BrN3 | 256.14 | 1.9 | 19.4 |
Data sourced from available chemical databases.[4][5][6] It is important to note that the exact position of the bromo substituent can vary, leading to different isomers and potentially different properties.
Pharmacological Profile: A Structure-Activity Relationship (SAR) Perspective
Caption: The influence of isomerism on pharmacological properties.
2-Pyridinyl Isomers
The nitrogen at the 2-position of the pyridine ring can act as a hydrogen bond acceptor and can also influence the conformation of the molecule through steric interactions with the piperazine ring. This positioning can favor interactions with specific receptor subtypes.
3-Pyridinyl Isomers
With the nitrogen at the 3-position, the electronic and steric environment around the pyridinyl-piperazine linkage is altered. This can lead to a different receptor binding profile compared to the 2- and 4-isomers. The basicity of the pyridinyl nitrogen is also different, which can affect its interaction with acidic residues in a receptor binding pocket.
4-Pyridinyl Isomers
The 4-pyridinyl isomer presents a different vector for potential hydrogen bonding and dipole interactions compared to the other isomers. The nitrogen at the 4-position is less sterically hindered, which might allow for more favorable interactions with certain receptors.
Receptor Binding Affinity: An Inferential Analysis
Predicting the precise receptor binding profile of each isomer without direct experimental data is challenging. However, based on literature for analogous compounds, we can hypothesize potential targets. Pyridinylpiperazines are known to interact with a variety of receptors, including:
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C): Many antipsychotic and antidepressant drugs with a pyridinylpiperazine scaffold target these receptors.[7]
-
Dopamine Receptors (e.g., D2, D3): Antipsychotic activity is often associated with antagonism at D2 receptors.[8]
-
Adrenergic Receptors (e.g., α1, α2): Some pyridinylpiperazines exhibit affinity for adrenergic receptors, which can contribute to both therapeutic effects and side effect profiles.
-
Sigma Receptors (σ1, σ2): These receptors are implicated in a variety of CNS disorders, and pyridinylpiperazines have been shown to be potent ligands.
The specific binding affinities and selectivity profiles of the 2-, 3-, and 4-bromo-N-methylpiperazine isomers would need to be determined experimentally through comprehensive receptor screening panels.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest.
-
Assay Buffer: Prepare an appropriate assay buffer specific to the receptor being studied.
-
Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand and varying concentrations of the test compound (the bromo-N-methylpiperazine isomer).
-
Separation: After incubation, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The positional isomerism of the pyridinyl ring in bromo-N-methylpiperazine derivatives presents a critical area of investigation for the development of novel CNS-active agents. While this guide provides a foundational comparison based on available data and established medicinal chemistry principles, it also highlights the significant need for direct, comparative experimental studies.
Future research should focus on the parallel synthesis of the 2-, 3-, and 4-pyridinyl isomers of bromo-N-methylpiperazine and their subsequent evaluation in a comprehensive panel of in vitro and in vivo assays. This would include:
-
Comprehensive Receptor Profiling: To determine the binding affinities and selectivity of each isomer across a wide range of CNS receptors.
-
Functional Assays: To characterize the functional activity (agonist, antagonist, inverse agonist) of the isomers at their primary targets.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies: To assess the ADME properties and in vivo efficacy of each isomer in relevant animal models.
Such a systematic approach will be invaluable in elucidating the precise structure-activity relationships and identifying the most promising isomer for further drug development.
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- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.
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A Comparative Guide to the Biological Activity of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine and its Des-bromo Analog
Introduction
In the landscape of modern drug discovery, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. The introduction of halogen atoms, particularly bromine, into a molecular scaffold can profoundly influence its biological activity.[1][2] This guide provides a comprehensive comparison of the biological activity of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine and its des-bromo counterpart, 1-(Pyridin-2-yl)-4-methylpiperazine.
The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds that target a range of receptors, including serotonergic, dopaminergic, and adrenergic systems.[3][4] By examining the impact of the bromo-substituent at the 5-position of the pyridine ring, we can gain valuable insights into the structure-activity relationships (SAR) of this important class of molecules. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical background and practical experimental protocols to facilitate further investigation.
The Influence of Bromination on Biological Activity: A Mechanistic Overview
The substitution of a hydrogen atom with bromine can alter a molecule's physicochemical properties in several key ways, thereby impacting its interaction with biological targets. These changes can lead to increased therapeutic activity, altered metabolism, and a longer duration of action.[1][2]
One of the primary mechanisms by which bromine exerts its influence is through the formation of halogen bonds . A halogen bond is a non-covalent interaction between the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom on a biological target.[1][2] This interaction can enhance the binding affinity and selectivity of a ligand for its receptor.
Furthermore, the introduction of a bromine atom can affect the molecule's:
-
Lipophilicity: Bromine is more lipophilic than hydrogen, which can influence the compound's ability to cross cell membranes and the blood-brain barrier.
-
Electronic Properties: The electron-withdrawing nature of bromine can alter the electron distribution within the pyridine ring, potentially affecting its pKa and interaction with receptor residues.
-
Metabolic Stability: The carbon-bromine bond can be a site of metabolism, but it can also block metabolism at adjacent positions, leading to changes in the drug's pharmacokinetic profile.
Comparative Biological Activity Profile: A-Data-Driven Hypothesis
While direct comparative experimental data for this compound and its des-bromo analog is not extensively available in the public domain, we can construct a data-driven hypothesis based on the known pharmacology of structurally related pyridinylpiperazine derivatives.
The 1-(pyridin-2-yl)piperazine moiety is a common feature in ligands targeting G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic receptors.[1][3] For instance, various 1-(2-pyridinyl)piperazine derivatives have been identified as potent and selective α2-adrenoceptor antagonists.[1][5] Additionally, N-arylpiperazines are a well-established class of ligands for serotonin receptors, including 5-HT1A and 5-HT2A subtypes, and dopamine D2 receptors.[4][6]
Based on this, we can hypothesize that both this compound and its des-bromo analog will exhibit affinity for a similar panel of receptors. The key difference in their biological activity will likely stem from the influence of the bromo-substituent on their binding affinities and functional activities.
Table 1: Postulated Comparative Biological Activity Profile
| Biological Target | Predicted Activity of 1-(Pyridin-2-yl)-4-methylpiperazine (Des-bromo Analog) | Predicted Activity of this compound (Bromo-Compound) | Rationale for Predicted Difference |
| α2-Adrenergic Receptor | Antagonist | Potentially more potent antagonist | The bromo-substituent could engage in halogen bonding with the receptor, increasing binding affinity. |
| Serotonin 5-HT1A Receptor | Partial Agonist/Antagonist | Potentially altered affinity and/or efficacy | Electronic effects of bromine could modify the interaction with key receptor residues. |
| Serotonin 5-HT2A Receptor | Antagonist | Potentially higher affinity antagonist | Increased lipophilicity and potential for halogen bonding could enhance binding. |
| Dopamine D2 Receptor | Antagonist | Potentially altered affinity | The steric and electronic properties of bromine may influence the fit within the dopamine receptor binding pocket. |
Experimental Protocols for Comparative Analysis
To empirically validate the hypothesized differences in biological activity, a series of in vitro assays should be conducted. The following protocols provide a detailed, step-by-step methodology for key experiments.
Experimental Workflow
Caption: Experimental workflow for comparing the biological activity of the two compounds.
Synthesis of Test Compounds
A detailed synthesis protocol for a related compound, 1-(5-Bromopyrimidin-2-yl)-4-piperidinol, involves the reaction of 4-hydroxypiperidine with 5-bromo-2-chloropyrimidine.[7] A similar nucleophilic aromatic substitution approach can be employed for the synthesis of the target compounds.
Synthesis of this compound:
-
To a solution of 2-chloro-5-bromopyridine in a suitable solvent (e.g., acetonitrile or DMF), add 1-methylpiperazine and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate).
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired compound.
-
Confirm the structure and purity using 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of 1-(Pyridin-2-yl)-4-methylpiperazine (Des-bromo Analog):
-
Follow the same procedure as above, using 2-chloropyridine as the starting material instead of 2-chloro-5-bromopyridine.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a specific receptor.[8][9] These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.
General Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., HEK293 or CHO cells stably transfected with the human α2-adrenergic, 5-HT1A, 5-HT2A, or D2 receptor).
-
Assay Buffer: Prepare an appropriate binding buffer for each receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]clonidine for α2, [3H]-8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]spiperone for D2) and a range of concentrations of the test compound.
-
Separation: After incubation to equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.
-
Quantification: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Functional Cell-Based Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
a) cAMP Assay (for Gs and Gi-coupled receptors like α2 and 5-HT1A)
This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger whose production is modulated by Gs (stimulatory) and Gi (inhibitory) protein-coupled receptors.[10][11][12]
Protocol using a Luminescence-Based Assay (e.g., Promega's cAMP-Glo™):
-
Cell Plating: Seed cells expressing the receptor of interest in a 96-well plate and incubate overnight.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, then stimulate with a known agonist at its EC80 concentration.
-
-
Lysis and Detection: Lyse the cells and add the detection reagent containing luciferase.
-
Measurement: Measure the luminescence, which is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the data to determine EC50 (for agonists) or IC50 (for antagonists) values.
b) Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[13][14][15]
Protocol using a Fluorescent Calcium Indicator (e.g., Fluo-4 AM):
-
Cell Plating: Seed cells expressing the 5-HT2A receptor in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Use a fluorescence plate reader with an injection system to add the test compounds (in agonist or antagonist mode) to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the EC50 or IC50 values from the dose-response curves.
Data Presentation and Interpretation
The results from these assays should be tabulated for a clear comparison of the two compounds.
Table 2: Hypothetical Comparative Data
| Assay | Parameter | 1-(Pyridin-2-yl)-4-methylpiperazine | This compound |
| α2-Adrenergic Receptor Binding | Ki (nM) | 50 | 15 |
| 5-HT1A Receptor Binding | Ki (nM) | 120 | 95 |
| 5-HT2A Receptor Binding | Ki (nM) | 80 | 30 |
| D2 Receptor Binding | Ki (nM) | 250 | 200 |
| α2-Adrenergic Functional Assay | IC50 (nM) | 75 | 25 |
| 5-HT1A Functional Assay | EC50/IC50 (nM) | 150 | 110 |
| 5-HT2A Functional Assay | IC50 (nM) | 100 | 40 |
Interpretation of Hypothetical Data:
The hypothetical data in Table 2 suggests that the bromo-compound exhibits higher affinity (lower Ki values) and potency (lower IC50 values) across the tested receptors. This would support the hypothesis that the bromine atom enhances the interaction with these biological targets, possibly through halogen bonding or other favorable physicochemical effects.
Signaling Pathway Visualization
Caption: Simplified signaling pathways for Gi and Gq-coupled receptors.
Conclusion
The comparison between this compound and its des-bromo analog provides a classic example of how subtle structural modifications can lead to significant changes in biological activity. The introduction of a bromine atom is a powerful tool in medicinal chemistry, capable of enhancing potency and modulating the pharmacological profile of a lead compound. The experimental protocols outlined in this guide offer a robust framework for researchers to investigate the SAR of pyridinylpiperazine derivatives and to further elucidate the role of halogenation in drug-receptor interactions. Through systematic investigation, the full therapeutic potential of this important class of molecules can be realized.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Introduction
1-(5-Bromopyridin-2-yl)-4-methylpiperazine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are paramount throughout the drug development process. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound.
The objective of this guide is to provide researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical method for their specific needs and to understand the critical aspects of cross-validating these methods to ensure data integrity and consistency. The principles and methodologies discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a framework that is compliant with regulatory expectations.[1][2][3][4]
The Imperative of Method Cross-Validation
In drug development, it is not uncommon for analytical methods to be transferred between laboratories or for different analytical techniques to be used at various stages of development. Cross-validation is the formal process of comparing the results from two or more analytical methods to demonstrate that they are equivalent and can be used interchangeably.[5][6] This is crucial for ensuring the consistency and reliability of data throughout the lifecycle of a drug product. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide clear guidance on when cross-validation is necessary, such as when there are changes in analytical methodology or when samples are analyzed at different sites.[7][8]
Methodology Comparison: HPLC-UV, GC-MS, and LC-MS/MS
The choice of an analytical method is dictated by several factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, the sample matrix, and the intended purpose of the analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. For this compound, which possesses a chromophore due to its pyridine ring, UV detection is a suitable and cost-effective choice.
Principle: The method separates the analyte from impurities based on its partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column.
Workflow:
Caption: High-Performance Liquid Chromatography (HPLC-UV) Workflow.
Experimental Protocol: A detailed HPLC-UV method would involve optimizing parameters such as the mobile phase composition (e.g., a gradient of acetonitrile and water with a buffer), flow rate, column temperature, and injection volume to achieve optimal separation and peak shape.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While piperazine derivatives can be analyzed by GC-MS, derivatization may sometimes be necessary to improve volatility and chromatographic performance.[9][10][11]
Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information.
Workflow:
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.
Experimental Protocol: A typical GC-MS protocol would specify the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer parameters (scan range, ionization energy). The choice of a suitable capillary column (e.g., DB-5ms) is critical for achieving good separation.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for the analysis of trace-level impurities and for complex matrices.[12][13][14][15]
Principle: Similar to HPLC, the analyte is first separated chromatographically. It then enters the mass spectrometer where it is ionized (typically by electrospray ionization - ESI). A specific precursor ion is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.
Workflow:
Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow.
Experimental Protocol: An LC-MS/MS method requires careful optimization of both the chromatographic conditions and the mass spectrometric parameters, including the selection of precursor and product ions, collision energy, and ion source settings.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of this compound. The data presented are illustrative and based on typical performance for similar analytes. Actual results will depend on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Quantification (LOQ) | ~ 0.1 µg/mL | ~ 0.05 µg/mL | ~ 0.001 µg/mL |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | Moderate |
| Cost | Low | Moderate | High |
Cross-Validation Experimental Design
A robust cross-validation study should be designed to demonstrate the equivalence of the analytical methods. This typically involves analyzing a set of samples in duplicate or triplicate by each method and comparing the results.
Step-by-Step Cross-Validation Protocol:
-
Define Acceptance Criteria: Establish a priori acceptance criteria for the comparison of the methods. For example, the mean concentration difference between the methods should be within ±15%.
-
Sample Selection: Select a minimum of three concentration levels (low, medium, and high) spanning the expected analytical range.
-
Sample Analysis: Analyze a statistically relevant number of replicates (e.g., n=6) at each concentration level using both analytical methods.
-
Statistical Analysis: Perform a statistical evaluation of the data. This may include calculating the percentage difference, performing a paired t-test, or using regression analysis to assess the correlation and bias between the methods.
-
Documentation: Document all experimental procedures, results, and statistical analyses in a comprehensive cross-validation report.
Expert Insights and Recommendations
-
For routine quality control (QC) of the drug substance where high concentrations are expected, HPLC-UV is often the most practical choice due to its robustness, cost-effectiveness, and high throughput.
-
GC-MS is a valuable alternative, particularly for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis. Its high selectivity can be advantageous in complex matrices.
-
LC-MS/MS is the gold standard for trace-level analysis, such as the quantification of genotoxic impurities or for bioanalytical applications where very low detection limits are required. [16][17][18] Its unparalleled sensitivity and selectivity justify the higher cost and complexity in these scenarios.
When performing a cross-validation, it is critical to use the same batch of reference standard and to ensure that sample preparation procedures are as consistent as possible between the methods. Any observed bias should be thoroughly investigated to understand its root cause.
Conclusion
The selection and validation of an appropriate analytical method are critical for ensuring the quality and safety of pharmaceutical products. HPLC-UV, GC-MS, and LC-MS/MS each offer distinct advantages for the quantification of this compound. A thorough understanding of the principles, performance characteristics, and regulatory expectations for each method is essential for making an informed decision. Cross-validation is a mandatory step when multiple analytical methods are employed, providing the necessary evidence of their equivalence and ensuring the integrity of the analytical data throughout the drug development lifecycle.
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A Comparative Benchmarking Guide: Evaluating 1-(5-Bromopyridin-2-yl)-4-methylpiperazine Against Established Kinase Inhibitors
This guide provides a comprehensive framework for the preclinical benchmarking of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, a novel compound with potential kinase inhibitory activity. In drug discovery, the journey from a synthesized molecule to a viable therapeutic candidate is paved with rigorous, multi-faceted evaluation. The core principle is to understand not only a compound's potency against its intended target but also its selectivity across the broader kinome to anticipate potential off-target effects and ensure a favorable therapeutic window.[1][2]
This document is structured to guide researchers, medicinal chemists, and drug development professionals through a logical, stepwise process for characterizing a new chemical entity. We will benchmark this compound against two well-characterized kinase inhibitors as reference points:
-
Dasatinib: A potent, orally available second-generation inhibitor targeting multiple tyrosine kinases, including BCR-Abl and the Src family kinases.[3][4] It serves as an example of a multi-targeted inhibitor.
-
Trametinib: A highly selective, allosteric inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway.[5] It represents a highly specific, non-ATP-competitive inhibitor.
Our evaluation will proceed through four critical stages: initial broad-spectrum kinase profiling, determination of biochemical potency (IC₅₀), assessment of target engagement and activity in a cellular context, and finally, a consolidated analysis of selectivity.
Phase 1: Initial Target Discovery via Broad Kinase Profiling
The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets.[6][7] Consequently, the first essential step is to perform a wide-ranging screen to identify which kinases, if any, are inhibited by this compound. This "kinome scan" provides an unbiased landscape of the compound's activity and is crucial for identifying both primary targets and potential off-targets early in the discovery process.[8][9]
We will employ a luminescent-based in vitro assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction. A reduction in ADP corresponds to enzymatic inhibition.
Hypothetical Kinase Profiling Data
The table below presents hypothetical single-dose (e.g., 1 µM) screening data for our test compound against a selection of kinases, compared to our reference inhibitors.
| Kinase Target | This compound (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) | Trametinib (% Inhibition @ 1µM) |
| ABL1 | 12% | 99% | 5% |
| SRC | 8% | 98% | 2% |
| MEK1 | 95% | 15% | 99% |
| MEK2 | 92% | 18% | 98% |
| ERK2 | 5% | 10% | 4% |
| p38α | 65% | 45% | 8% |
| EGFR | 9% | 30% | 3% |
From this initial screen, this compound emerges as a potent inhibitor of MEK1 and MEK2, with some secondary activity against p38α. This profile suggests it may function within the MAPK signaling cascade.
Phase 2: Determination of Biochemical Potency (IC₅₀)
Following the identification of primary targets, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC₅₀). This is achieved by performing the kinase assay across a range of inhibitor concentrations and fitting the data to a dose-response curve.
It is critically important to perform these assays at an ATP concentration that approximates the Michaelis constant (Km) for each specific kinase. Comparing IC₅₀ values obtained under different ATP conditions is misleading, as an ATP-competitive inhibitor will appear less potent at higher ATP concentrations.[7] For a more standardized comparison, calculating the inhibitor constant (Ki) is recommended.[7][10]
Experimental Protocol: In Vitro IC₅₀ Determination (ADP-Glo™)
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. The final top concentration in the assay should be approximately 1000-fold higher than the expected IC₅₀ (e.g., starting at 10 µM).
-
Reaction Setup: In a 384-well plate, add 5 µL of kinase reaction buffer containing the purified kinase (e.g., MEK1) and its specific substrate (e.g., inactive ERK2).
-
Inhibitor Addition: Add the serially diluted compound to the wells. Include positive control wells (e.g., Trametinib) and negative control wells (DMSO vehicle).
-
Initiate Reaction: Add ATP to a final concentration equal to the known Km(ATP) of the kinase to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).[11]
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the high (DMSO) and low (no enzyme or potent inhibitor) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Comparative IC₅₀ Data
| Compound | Target | Biochemical IC₅₀ (nM) |
| This compound | MEK1 | 15 nM |
| MEK2 | 25 nM | |
| p38α | 250 nM | |
| Dasatinib | ABL1 | <1 nM |
| SRC | 0.8 nM | |
| Trametinib | MEK1 | 0.7 nM |
| MEK2 | 0.9 nM |
These hypothetical results position our compound as a potent MEK inhibitor, though less potent than the highly optimized clinical inhibitor, Trametinib. Its activity against p38α is significantly weaker, suggesting a degree of selectivity.
Phase 3: Cellular Activity and Target Engagement
A compound's biochemical potency does not guarantee its effectiveness in a cellular environment. Factors such as cell membrane permeability, efflux pump activity, and competition with high intracellular ATP concentrations (typically 1-10 mM) can drastically alter its apparent activity.[12] Therefore, cell-based assays are essential to confirm that the compound engages its target in living cells and elicits the expected biological response.
A common method is to measure the phosphorylation of a kinase's direct downstream substrate. For a MEK inhibitor, this would be the phosphorylation of ERK (p-ERK).
Experimental Protocol: Cellular p-ERK Inhibition Assay (Western Blot)
-
Cell Culture: Seed a suitable cancer cell line with a constitutively active MAPK pathway (e.g., A375, which harbors a BRAF V600E mutation) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serially diluted this compound for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 4-12% SDS-PAGE gel.[11]
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK). The t-ERK serves as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities using densitometry. Normalize the p-ERK signal to the t-ERK signal for each sample. Calculate the cellular IC₅₀ by plotting the normalized p-ERK levels against inhibitor concentration.
Comparative Cellular Potency
| Compound | Target Pathway | Cellular IC₅₀ (p-ERK Inhibition, nM) |
| This compound | MAPK | 120 nM |
| Trametinib | MAPK | 5 nM |
The rightward shift from a biochemical IC₅₀ of 15 nM to a cellular IC₅₀ of 120 nM is common and reflects the challenges of the cellular environment. This "biochemical-to-cellular shift" is a critical parameter in lead optimization.
Phase 4: Selectivity and Final Assessment
Selectivity is a cornerstone of modern kinase inhibitor design, aiming to maximize on-target efficacy while minimizing off-target toxicity.[13] The initial kinome scan from Phase 1 provides the foundation for this analysis. By comparing the potency against the primary target (MEK1) to that against other inhibited kinases (p38α), we can calculate a selectivity ratio.
Selectivity Calculation:
-
Selectivity Ratio for this compound (p38α vs. MEK1):
-
IC₅₀ (p38α) / IC₅₀ (MEK1) = 250 nM / 15 nM ≈ 16.7-fold
-
This indicates that the compound is nearly 17 times more potent against its primary target, MEK1, than against the most significant off-target identified in our hypothetical screen. For comparison, highly selective inhibitors often boast selectivity ratios exceeding 100-fold against other kinase families.
Final Benchmarking Summary
| Parameter | This compound | Trametinib (MEK Inhibitor) | Dasatinib (Multi-TKI) |
| Primary Target(s) | MEK1, MEK2 | MEK1, MEK2 | BCR-Abl, SRC family |
| Biochemical Potency | Potent (15-25 nM) | Highly Potent (~1 nM) | Highly Potent (<1 nM) |
| Cellular Potency | Active (120 nM) | Highly Active (5 nM) | Highly Active (<5 nM) |
| Selectivity Profile | Moderately Selective (17-fold vs. p38α) | Highly Selective | Multi-targeted |
| Mechanism of Action | Likely ATP-Competitive (Hypothesized) | Allosteric, Non-ATP | ATP-Competitive |
Conclusion
This benchmarking guide outlines a systematic and robust methodology for the initial characterization of a novel kinase inhibitor candidate, this compound. Through a phased approach encompassing broad profiling, biochemical and cellular potency determination, and selectivity analysis, we can build a comprehensive performance profile.
Based on our hypothetical data, this compound presents as a potent, cell-active MEK inhibitor with moderate selectivity. While less potent than the clinical-grade comparator Trametinib, it represents a promising starting point for further medicinal chemistry optimization. Future efforts would focus on improving both potency and selectivity, guided by structure-activity relationship (SAR) studies and potentially co-crystal structure analysis to understand its binding mode within the MEK active site. This rigorous, comparative approach is indispensable for making informed decisions in the complex and challenging field of kinase drug discovery.
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- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - ResearchGate. (2025). Discusses the importance of standardized assays for comparing IC₅₀ values and suggests determining the Ki value. [Link]
- A comprehensive review of protein kinase inhibitors for cancer therapy - PMC. (n.d.).
- Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed. (n.d.). A study on the synthesis and evaluation of piperazine derivatives, although for a different target class (DPP-IV). [Link]
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (2004).
- Current Development Status of MEK Inhibitors - MDPI. (n.d.). A review of MEK inhibitors, including Trametinib. [Link]
Sources
- 1. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Development Status of MEK Inhibitors [mdpi.com]
- 6. Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
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- 13. aacrjournals.org [aacrjournals.org]
Bridging the Divide: A Comparative Guide to In Vitro and In Vivo Efficacy of Phenylpiperazine Derivatives
A Senior Application Scientist's Guide to Translating Benchtop Results to Preclinical Models
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. The core of this challenge lies in the translation of in vitro efficacy—how a compound performs in a controlled, artificial environment—to in vivo efficacy, its actual therapeutic effect in a complex biological system. This guide provides a critical comparison of these two essential evaluation paradigms, offering researchers a framework for interpreting and bridging the often-significant gap between them.
While the initial intent was to focus on the 1-(5-Bromopyridin-2-yl)-4-methylpiperazine scaffold, a comprehensive review of publicly available literature revealed a scarcity of cohesive studies directly comparing the in vitro and in vivo performance of a series of these specific derivatives. To illustrate the fundamental principles of this comparative analysis, this guide will instead utilize a well-documented series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives , which have been evaluated as potential Selective Serotonin Reuptake Inhibitors (SSRIs)[1]. The principles and methodologies discussed herein are broadly applicable to a wide range of chemical scaffolds, including the initially proposed bromopyridin-piperazine series.
The Rationale: Why In Vitro Potency Doesn't Always Predict In Vivo Success
In vitro assays are the bedrock of early-stage drug discovery. They are typically high-throughput, cost-effective, and provide a clean, mechanistic readout of a compound's activity against a specific molecular target. However, this reductionist approach deliberately excludes the multifaceted biological processes that govern a drug's fate in a living organism. Factors such as ADME (Absorption, Distribution, Metabolism, and Excretion), off-target effects, and interactions with complex physiological systems can dramatically alter a compound's performance. Therefore, a potent molecule in vitro may fail spectacularly in vivo due to poor bioavailability, rapid metabolism, or unforeseen toxicity. The following sections will dissect this translational challenge using a case study.
Case Study: 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one Derivatives as SSRIs
This series of compounds was synthesized and evaluated for their ability to inhibit the reuptake of serotonin (5-HT), a key mechanism in the treatment of depression[1].
In Vitro Efficacy: Target Engagement and Potency
The primary in vitro evaluation for this series was a serotonin reuptake inhibition assay. This assay measures how effectively the compounds block the serotonin transporter (SERT), preventing it from clearing serotonin from the synaptic cleft.
Table 1: In Vitro Serotonin Reuptake Inhibition of Selected Derivatives
| Compound ID | R Group | 5-HT Reuptake Inhibition IC50 (nM) |
| A1 | 2-fluorophenyl | 15.3 |
| A5 | 3-chlorophenyl | 8.7 |
| A11 | 3-methylphenyl | 5.2 |
| A20 | 2,4-difluorophenyl | 1.8 |
| Fluoxetine | (Standard) | 25.1 |
| Data synthesized from the findings presented in the European Journal of Medicinal Chemistry[1]. |
From this in vitro data, compound A20 emerges as the most potent derivative, with an IC50 value significantly lower than the other analogs and the standard drug, fluoxetine. This makes it a prime candidate for further in vivo investigation.
Experimental Protocol: In Vitro Serotonin Reuptake Assay
-
Cell Culture: Stably transfected HEK293 cells expressing the human serotonin transporter (hSERT) are cultured under standard conditions.
-
Compound Preparation: Test compounds are serially diluted in an appropriate buffer (e.g., Krebs-Ringer-HEPES) to a range of concentrations.
-
Assay Procedure:
-
Cells are harvested and resuspended in the assay buffer.
-
A mixture of the test compound and a radiolabeled substrate (e.g., [³H]5-HT) is added to the cell suspension.
-
The mixture is incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for transporter activity.
-
-
Termination and Measurement: The uptake reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove extracellular radiolabel. The radioactivity retained on the filters, which corresponds to the amount of serotonin transported into the cells, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Diagram 1: In Vitro Screening Workflow
Caption: Workflow for in vitro evaluation of SERT inhibitors.
In Vivo Efficacy: Assessing Antidepressant-like Activity
Based on its superior in vitro potency and favorable pharmacokinetic properties (data not shown, but detailed in the source publication), compound A20 was advanced to in vivo testing in rodent models of depression[1].
1. Forced Swimming Test (FST): This is a widely used behavioral test to screen for antidepressant efficacy. A reduction in immobility time is indicative of an antidepressant-like effect.
2. p-Chloroamphetamine (PCA)-Induced Serotonin Depletion: PCA is a neurotoxin that causes a rapid release and subsequent depletion of serotonin. An effective SSRI should antagonize this effect by blocking the reuptake of serotonin, thus maintaining higher synaptic levels.
Table 2: In Vivo Efficacy of Compound A20
| Test Model | Dosage (mg/kg, p.o.) | Outcome |
| Forced Swimming Test (Rat) | 10 | Significant reduction in immobility time compared to vehicle |
| 20 | Further significant reduction in immobility time | |
| PCA-Induced 5-HT Depletion | 10 | Potently antagonized the PCA-induced depletion of serotonin in the hypothalamus |
| Data synthesized from the findings presented in the European Journal of of Medicinal Chemistry[1]. |
The in vivo results for compound A20 are positive, demonstrating that its potent in vitro activity translates to a measurable and statistically significant antidepressant-like effect in a living animal model.
Experimental Protocol: Rat Forced Swimming Test
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the housing facility for at least one week prior to testing.
-
Drug Administration: Compound A20 (e.g., at 10 and 20 mg/kg) or vehicle is administered orally (p.o.) at a specific time point before the test (e.g., 60 minutes).
-
Pre-swim Session: On the first day, rats are placed in a cylinder of water for a 15-minute pre-swim session to induce a state of immobility.
-
Test Session: 24 hours after the pre-swim, the rats are again placed in the water for a 5-minute test session. The session is recorded, and an observer blind to the treatment groups scores the duration of immobility.
-
Data Analysis: The immobility times for the different treatment groups are compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if the compound produced a significant effect.
Diagram 2: In Vivo Forced Swimming Test Workflow
Caption: Workflow for the in vivo Forced Swimming Test.
Bridging the Gap: Analysis of In Vitro vs. In Vivo Correlation
In the case of compound A20 , there is a positive correlation between its high in vitro potency and its significant in vivo efficacy. This successful translation is the ideal outcome in drug discovery. Several factors contribute to this success:
-
High Potency: The nanomolar IC50 value in vitro means that a lower concentration of the drug is required at the target site to exert its effect.
-
Favorable Pharmacokinetics: The source study notes that A20 possesses good pharmacokinetic properties[1]. This implies that after oral administration, the compound is effectively absorbed into the bloodstream, distributed to the brain, and remains stable long enough to engage the SERT target before being metabolized and cleared.
-
Target Specificity: While not detailed here, high selectivity for SERT over other transporters and receptors would minimize off-target side effects that could confound the in vivo results.
However, it is common for other compounds in a series, even those with good in vitro potency, to fail in in vivo models. For instance, a hypothetical compound with an IC50 of 5 nM might show no activity in the FST. This could be due to:
-
Poor Blood-Brain Barrier Penetration: The compound may not be able to cross from the bloodstream into the brain where the SERT targets are located.
-
Rapid Metabolism: The liver may rapidly break down the compound into inactive metabolites, preventing it from ever reaching a therapeutic concentration.
-
Toxicity: The compound might cause adverse effects at the tested doses, leading to behaviors that mask any potential antidepressant effect.
Diagram 3: Factors Influencing In Vitro to In Vivo Translation
Sources
A Researcher's Guide to Validating Protein-Ligand Interactions: A Mutagenesis-Based Comparison for 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
In the landscape of contemporary drug discovery, the validation of a small molecule's binding mode to its protein target is a cornerstone of a successful research program. It is the critical juncture where a promising hit from a high-throughput screen transitions into a lead compound for optimization. This guide provides an in-depth, experience-driven framework for validating the binding mode of a novel kinase inhibitor, 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, through a systematic mutagenesis approach. We will move beyond a simple recitation of protocols to explore the strategic rationale behind experimental choices, ensuring a robust and self-validating study.
The Hypothetical Scenario: An Inhibitor for Kinase X
For the purpose of this guide, let us establish a common scenario in drug discovery. A phenotypic screen has identified this compound as a potent inhibitor of a hypothetical serine/threonine kinase, "Kinase X," which is implicated in a cancer signaling pathway.
Figure 1: Hypothetical Kinase X Signaling Pathway
Caption: A simplified diagram of the hypothetical Kinase X signaling cascade.
Computational docking and structural analysis of homologous kinases suggest that our compound acts as a Type I inhibitor, binding to the ATP pocket of the active "DFG-in" conformation of Kinase X.[1][2][3] The proposed binding mode, which we aim to validate, is characterized by three key interactions:
-
Hinge Region Interaction: The pyridine nitrogen and the exocyclic amine of the bromopyridine ring are predicted to form crucial hydrogen bonds with the backbone of the hinge region, mimicking the adenine of ATP.[4][5][6]
-
Gatekeeper Residue Interaction: The bromopyridine ring is hypothesized to be nestled in a hydrophobic pocket partially defined by a key "gatekeeper" residue.[7][8]
-
Hydrophobic Interaction with DFG motif: The methylpiperazine group is predicted to extend into a hydrophobic region near the conserved DFG (Asp-Phe-Gly) motif.[9][10]
Figure 2: Hypothesized Binding Mode of the Inhibitor in Kinase X
Caption: Key hypothesized interactions between the inhibitor and Kinase X.
The Mutagenesis Strategy: A Comparative Approach
To experimentally test this hypothesis, we will create a panel of Kinase X mutants. The rationale is that if our proposed binding mode is correct, mutations at the key interaction sites should disrupt binding, leading to a measurable decrease in binding affinity. Conversely, mutations at sites distal to the binding pocket should have a minimal effect.
Our comparative guide will focus on the following constructs:
| Construct | Mutation | Rationale for Selection | Expected Impact on Binding |
| Wild-Type (WT) | None | Baseline for comparison. | High Affinity |
| Mutant 1 (M1) | Hinge Residue (e.g., Cys102Ala) | To disrupt the key hydrogen bond acceptor/donor. | Significant Decrease in Affinity |
| Mutant 2 (M2) | Gatekeeper (e.g., Met100Gly) | To reduce hydrophobic contact with the bromopyridine ring. | Moderate to Significant Decrease in Affinity |
| Mutant 3 (M3) | DFG-adjacent (e.g., Leu180Ala) | To diminish hydrophobic interactions with the methylpiperazine group. | Moderate Decrease in Affinity |
| Mutant 4 (M4) - Control | Surface Residue (e.g., Lys50Ala) | Distal to the binding site, to ensure observed effects are not due to global protein misfolding. | No Significant Change in Affinity |
This panel of mutants provides a self-validating system. If we only observe a loss of affinity with M1, M2, and M3, but not with M4, we can be confident that the effect is specific to the disruption of the hypothesized binding site.
Figure 3: Experimental Workflow for Binding Mode Validation
Caption: Overall workflow from mutagenesis to data analysis.
Experimental Protocols
Part 1: Site-Directed Mutagenesis of Kinase X
This protocol is based on the principles of the QuikChange™ method.[7][9]
-
Primer Design:
-
Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center.
-
Ensure a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.
-
The primers should terminate in one or more C or G bases.[9]
-
-
PCR Amplification:
-
Set up the PCR reaction with a high-fidelity polymerase (e.g., Phusion) to minimize secondary mutations.[11]
-
A typical reaction mixture includes: 5 µL of 10x reaction buffer, 1 µL of template DNA (10 ng/µL), 1.25 µL of forward primer (10 µM), 1.25 µL of reverse primer (10 µM), 1 µL of dNTP mix, and 1 µL of high-fidelity DNA polymerase, brought to a final volume of 50 µL with nuclease-free water.
-
Use the following PCR cycling conditions:
-
Initial denaturation: 95°C for 2 minutes.
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.[8]
-
-
-
DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme to the PCR product.
-
Incubate at 37°C for 1-2 hours. This is a critical step to digest the parental, methylated template DNA, ensuring that the colonies obtained will contain the mutated plasmid.[7]
-
-
Transformation and Sequencing:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate on appropriate antibiotic selection plates.
-
Isolate plasmid DNA from several colonies and confirm the desired mutation and the absence of off-target mutations by Sanger sequencing.
-
Part 2: Comparative Binding Analysis
For a comprehensive understanding of the binding interactions, we will employ two orthogonal biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
A. Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics (on-rate, k_a, and off-rate, k_d) and affinity (dissociation constant, K_D) of a protein-ligand interaction in real-time.[12][13]
-
Protein Immobilization:
-
Immobilize the purified wild-type or mutant Kinase X onto a sensor chip (e.g., CM5 chip via amine coupling).
-
One flow cell should be left blank or immobilized with a control protein to serve as a reference.[3]
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO).
-
Inject the compound dilutions over the sensor chip surface, from the lowest to the highest concentration.
-
Monitor the change in resonance units (RU) over time to generate sensorgrams.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_D.
-
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[10][14][15]
-
Sample Preparation:
-
Dialyze the purified protein and dissolve the compound in the same buffer to minimize buffer mismatch effects.
-
Load the protein into the sample cell and the compound into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the compound into the protein solution at a constant temperature.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to a binding model to extract the thermodynamic parameters.
-
Interpreting the Comparative Data
The power of this approach lies in the direct comparison of the binding data across the different Kinase X constructs.
Table 1: Hypothetical Comparative Binding Data
| Construct | SPR K_D (nM) | ITC K_D (nM) | ITC ΔH (kcal/mol) | ITC -TΔS (kcal/mol) |
| Wild-Type (WT) | 50 | 55 | -8.5 | -2.0 |
| M1 (Hinge) | >10,000 | No Binding Detected | - | - |
| M2 (Gatekeeper) | 1,200 | 1,500 | -4.2 | -4.8 |
| M3 (DFG-adjacent) | 850 | 900 | -5.0 | -4.3 |
| M4 (Control) | 60 | 65 | -8.3 | -2.1 |
Analysis of Hypothetical Data:
-
Wild-Type: The compound binds with high affinity (50-55 nM), and the interaction is enthalpically driven, which is common for potent inhibitors.[15]
-
M1 (Hinge Mutant): The complete loss of binding strongly supports the hypothesis that a hydrogen bond in the hinge region is essential for the interaction.
-
M2 & M3 (Hydrophobic Pocket Mutants): The significant increase in K_D (20-30 fold) indicates that hydrophobic interactions in these regions are major contributors to the overall binding affinity.
-
M4 (Control Mutant): The negligible change in binding affinity confirms that the effects observed with M1, M2, and M3 are due to specific interactions at the binding site and not a result of global protein destabilization.
Cellular Target Engagement: Bridging the Gap to Physiology
While biophysical assays with purified proteins are essential, it is crucial to confirm that the compound engages the target in a cellular environment. The NanoBRET™ Target Engagement assay is an excellent method for this.[2][6]
Protocol: NanoBRET™ Target Engagement Assay
-
Construct Generation: Create expression vectors for Kinase X (WT and mutants) fused to the NanoLuc® luciferase.
-
Cell Transfection: Transiently transfect mammalian cells (e.g., HEK293) with the NanoLuc-Kinase X constructs.
-
Assay:
-
Add the NanoBRET™ tracer to the cells.
-
Treat the cells with a dilution series of this compound.
-
Measure the BRET signal, which is the ratio of light emitted by the tracer (acceptor) and the NanoLuc fusion (donor).[5]
-
-
Data Analysis:
-
A decrease in the BRET signal upon addition of the compound indicates displacement of the tracer and thus, target engagement.
-
Calculate the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
A successful validation would show a potent IC50 for the wild-type Kinase X, significantly weaker or no activity against the M1, M2, and M3 mutants, and no significant difference for the M4 control mutant, thereby corroborating the biophysical data in a physiological context.
Conclusion
This guide has outlined a comprehensive, multi-faceted strategy for validating the binding mode of a novel kinase inhibitor. By combining rational mutagenesis with a suite of orthogonal biophysical and cellular assays, researchers can build a robust and compelling case for the specific molecular interactions driving their compound's activity. This level of detailed validation is not merely an academic exercise; it is the foundation upon which successful structure-based drug design and lead optimization programs are built, ultimately accelerating the journey from a chemical hit to a potential therapeutic.
References
- Bjelic, S. & Jelesarov, I. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-18.
- García-Díaz, M. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. In: Protein-Ligand Interactions. Methods in Molecular Biology, vol 1008. Humana Press, Totowa, NJ.
- Starace, D. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 425-435.
- Telling, A. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74.
- iGEM. Site Directed Mutagenesis Protocol. iGEM Foundation.
- BioInnovatise. Site Directed Mutagenesis Protocol. BioInnovatise, Inc.
- Telling, A. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
- Starace, D. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- protocols.io. Site-directed mutagenesis.
- Bjelic, S. & Jelesarov, I. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. SciSpace.
- ACS Chemical Biology. (2018). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems.
- Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). Harvard Medical School.
- Rapid Novor. SPR for Characterizing Biomolecular Interactions. Rapid Novor Inc.
- Nicoya. Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya Lifesciences Inc.
- Frontiers in Endocrinology. (2015). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers Media S.A.
- JOVE. (2017). Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. Journal of Visualized Experiments.
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- 3. researchgate.net [researchgate.net]
- 4. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosolveit.de [biosolveit.de]
- 6. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger | Technology Networks [technologynetworks.com]
- 9. Protein kinase domain - Wikipedia [en.wikipedia.org]
- 10. DFGmodel: Predicting Protein Kinase Structures in Inactive States for Structure-Based Discovery of Type-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
- 13. indiabioscience.org [indiabioscience.org]
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- 15. researchgate.net [researchgate.net]
A Comparative Analysis of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine and Other 5-HT1A Receptor Ligands: A Guide for Researchers
This guide provides a comprehensive comparison of the novel compound 1-(5-Bromopyridin-2-yl)-4-methylpiperazine with established 5-HT1A receptor ligands. As experimental data for this specific molecule is not yet extensively published, this analysis leverages structure-activity relationship (SAR) studies of the arylpiperazine class of compounds to project its potential pharmacological profile. This guide is intended for researchers, scientists, and professionals in drug development to inform future experimental design and hypothesis testing.
The 5-HT1A Receptor: A Key Therapeutic Target
The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a critical player in the modulation of mood, anxiety, and cognition.[1][2] Located both presynaptically as an autoreceptor on serotonergic neurons in the raphe nuclei and postsynaptically in various brain regions including the hippocampus, amygdala, and cortex, its activation generally leads to neuronal hyperpolarization and a reduction in neuronal firing rate.[2][3] This dual role makes it a compelling target for therapeutic intervention in a range of neuropsychiatric disorders, including anxiety, depression, and schizophrenia.[1][2]
Profile of this compound: A Structural Perspective
This compound belongs to the well-established class of arylpiperazine ligands, which are known to exhibit high affinity for the 5-HT1A receptor.[4][5] The core structure consists of a piperazine ring linked to a heteroaromatic system (a brominated pyridine ring) and substituted with a methyl group at the N4 position.
Based on extensive SAR studies of related arylpiperazine derivatives, we can infer several key characteristics:
-
High 5-HT1A Affinity: The 1-arylpiperazine motif is a well-established pharmacophore for high-affinity binding to the 5-HT1A receptor.[4][5] The nature of the aromatic ring and its substituents significantly influences this affinity.
-
Potential for Agonist or Partial Agonist Activity: Many N-substituted arylpiperazines act as agonists or partial agonists at the 5-HT1A receptor.[1] The functional activity is often modulated by the substituent at the N4 position of the piperazine ring.
-
Selectivity Profile: While the primary target is expected to be the 5-HT1A receptor, off-target activities, particularly at other serotonin receptors (like 5-HT2A) and adrenergic receptors (like α1), are common for this class of compounds and would require experimental determination.[6]
Comparative Analysis with Key 5-HT1A Receptor Ligands
To contextualize the potential properties of this compound, we will compare it with three well-characterized 5-HT1A receptor ligands: the full agonist 8-OH-DPAT, the partial agonist Buspirone, and the high-affinity partial agonist/antagonist Flesinoxan.
Data Summary Table
| Ligand | Chemical Class | 5-HT1A Binding Affinity (Ki, nM) | Functional Activity | Key Characteristics & In Vivo Effects |
| 8-OH-DPAT | Aminotetralin | ~1 | Full Agonist | Prototypical full agonist used extensively in research.[7][8] Induces hypothermia, hyperphagia, and anxiolytic-like effects in animal models.[8] Also shows some affinity for 5-HT7 receptors.[8] |
| Buspirone | Azapirone | ~10-40 | Partial Agonist | Clinically used anxiolytic and antidepressant.[9][10] Acts as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors.[2][9] |
| Flesinoxan | Phenylpiperazine | ~0.5-2 | Partial Agonist/Antagonist | High-affinity ligand with potent effects on body temperature and hormone levels.[11][12][13] Its functional profile can vary depending on the specific assay and tissue. |
| This compound | Arylpiperazine | Predicted to be in the low nM range | Predicted to be an agonist or partial agonist | Hypothesized to exhibit anxiolytic and/or antidepressant-like properties based on SAR. |
Note: Data for this compound is predictive and requires experimental validation.
Mechanistic Insights and Signaling Pathways
Activation of the 5-HT1A receptor initiates a signaling cascade through the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
Caption: 5-HT1A Receptor Signaling Cascade.
Experimental Protocols for Characterization
To empirically determine the pharmacological profile of this compound, the following standard assays are recommended.
Experimental Workflow Diagram
Caption: Workflow for Pharmacological Profiling.
Detailed Methodologies
1. Radioligand Binding Assay (for determining Binding Affinity, Ki)
-
Objective: To determine the affinity of the test compound for the 5-HT1A receptor.
-
Materials:
-
Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Non-specific binding control: Serotonin (5-HT) or WAY-100635.
-
Assay buffer: 50 mM Tris-HCl, 4 mM MgCl2, 0.1% Ascorbic Acid, pH 7.4.
-
Test compound: this compound at various concentrations.
-
Scintillation counter and vials.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, [3H]8-OH-DPAT (at a concentration near its Kd), and either the test compound, buffer (for total binding), or excess non-specific control.
-
Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. [35S]GTPγS Functional Assay (for determining Functional Activity, EC50 and Emax)
-
Objective: To determine if the test compound acts as an agonist, partial agonist, or antagonist at the 5-HT1A receptor and to quantify its potency and efficacy.
-
Materials:
-
Membranes from cells expressing the 5-HT1A receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test compound and a known full agonist (e.g., 8-OH-DPAT).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the full agonist.
-
In a 96-well plate, add cell membranes, GDP, [35S]GTPγS, and the test compound or full agonist.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the concentration-response curves and determine the EC50 (potency) and Emax (efficacy) values.
-
Compare the Emax of the test compound to that of the full agonist to classify it as a full agonist (Emax similar to the standard), partial agonist (Emax lower than the standard), or antagonist (no stimulation and ability to inhibit agonist-induced stimulation).
-
Conclusion and Future Directions
Based on the extensive literature on arylpiperazine derivatives, this compound is a promising candidate for a high-affinity 5-HT1A receptor ligand with potential agonist or partial agonist properties. Its specific pharmacological profile, including its precise binding affinity, functional activity at presynaptic versus postsynaptic receptors, and its selectivity against other neurotransmitter receptors, requires thorough experimental investigation. The protocols outlined in this guide provide a robust framework for such a characterization, which will be crucial in determining its potential as a novel therapeutic agent for neuropsychiatric disorders.
References
- 8-OH-DPAT | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
- Newman-Tancredi, A., et al. (1997). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. Neuropharmacology, 36(4-5), 451-459.
- O'Connor, K. A., et al. (2023). The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum. Neurobiology of Learning and Memory, 205, 107848.
- Ruat, M., et al. (1993). Activity of serotonin (5-HT) receptor agonists, partial agonists and antagonists at cloned human 5-HT1A receptors that are negatively coupled to adenylate cyclase in permanently transfected HeLa cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(1), 60-66.
- Assié, M. B., et al. (2006). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British Journal of Pharmacology, 149(2), 149-160.
- Mokrosz, J. L., et al. (1994). Structure-activity Relationship Studies of CNS Agents. Part 14: Structural Requirements for the 5-HT1A and 5-HT2A Receptor Selectivity of Simple 1-(2-pyrimidinyl)
- What are 5-HT1A receptor partial agonists and how do they work? (2024). Patsnap Synapse.
- Brylinski, M., & Joniec, J. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. Biochemical Pharmacology, 72(4), 484-495.
- 8-OH-DPAT. (n.d.). In Wikipedia.
- Malm, H., et al. (1999). The ligand-binding site of buspirone analogues at the 5-HT1A receptor. Journal of Computer-Aided Molecular Design, 13(1), 53-65.
- Guzmán, F. (2014). 5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute.
- López-Rodríguez, M. L., et al. (2002). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry, 45(22), 4806-4815.
- Staroń, J., et al. (2021). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Molecules, 26(11), 3163.
- López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656.
- Papakyriakou, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Molecules, 27(6), 1801.
- Li, Q., et al. (2006). 5-HT1A Receptor Function in Major Depressive Disorder. Current Molecular Medicine, 6(8), 837-843.
- Kruse, C. H., et al. (1995). Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents. Journal of Medicinal Chemistry, 38(19), 3845-3855.
- Colpaert, F. C. (1999). Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression. Current Pharmaceutical Design, 5(11), 903-915.
- Mokrosz, M. J., et al. (1995). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT1A receptor ligands. Archiv der Pharmazie, 328(3), 251-256.
- Robinson, D. S., et al. (1990). Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression. Journal of Clinical Psychopharmacology, 10(3 Suppl), 67S-76S.
- Albert, P. R., & Vahid-Ansari, F. (2019). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. Progress in Neurobiology, 177, 24-42.
- Kciuk, M., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 26(12), 3378-3388.
- van de Kar, L. D., et al. (1995). Serotonin1A receptor activation by flesinoxan in humans. Body temperature and neuroendocrine responses. Neuropsychopharmacology, 13(2), 113-122.
- 5-HT1A receptor. (n.d.). In Wikipedia.
- Warren, A.L., et al. (2024). Buspirone-bound serotonin 1A (5-HT1A) receptor-Gi1 protein complex. RCSB PDB.
- Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition... (n.d.). ResearchGate.
- Gnerre, C., et al. (1997). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. Bioorganic & Medicinal Chemistry Letters, 7(12), 1491-1496.
- Pitchot, W., et al. (1995). The flesinoxan 5-HT1A receptor challenge in major depression and suicidal behavior.
- Serotonin1A Receptor Activation by Flesinoxan in Humans. (n.d.). ResearchGate.
- Yousif, E., et al. (2019). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. ACS Chemical Neuroscience, 10(10), 4349-4361.
- Kciuk, M., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. Molecules, 28(3), 1361.
- Campiani, G., et al. (1994). Mixed 5-HT1A/D-2 Activity of a New Model of Arylpiperazines: 1-aryl-4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]piperazines. 1. Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 37(1), 142-151.
- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (n.d.). PMC.
- Obniska, J., et al. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Pharmacological Reports, 58(1), 107-114.
- Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (n.d.). MDPI.
- Devaraj, N. K., & Weissleder, R. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.
- Al-Qaisi, Z. A., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(7), 785-795.
- Fletcher, A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 287(3), 231-240.
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A Head-to-Head Comparison of Synthetic Routes to 1-(5-Bromopyridin-2-yl)-4-methylpiperazine: A Guide for Researchers
Introduction
1-(5-Bromopyridin-2-yl)-4-methylpiperazine is a key building block in contemporary drug discovery, serving as a crucial intermediate in the synthesis of a multitude of pharmacologically active agents. Its structural motif is prevalent in molecules targeting a range of therapeutic areas, making the efficient and scalable synthesis of this compound a topic of significant interest to researchers in medicinal chemistry and process development. This guide provides a detailed, head-to-head comparison of the two most prominent synthetic strategies employed for its preparation: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-catalyzed Buchwald-Hartwig amination.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each route, offers a critical analysis of their respective advantages and disadvantages, and provides detailed, actionable experimental procedures. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed decision on the most suitable synthetic route for their specific research and development needs.
Synthetic Strategies: A Tale of Two Methodologies
The construction of the C-N bond between the pyridine and piperazine moieties in this compound can be achieved through two fundamentally different, yet powerful, chemical transformations.
-
Route 1: Nucleophilic Aromatic Substitution (SNAr) : This classical approach relies on the inherent electrophilicity of the pyridine ring, activated by the presence of a halogen at the 2-position, to undergo substitution by the nucleophilic piperazine. It is a direct and often cost-effective method.
-
Route 2: Buchwald-Hartwig Amination : A cornerstone of modern cross-coupling chemistry, this Palladium-catalyzed reaction offers a versatile and often milder alternative for the formation of aryl-amine bonds.[1] It has gained widespread adoption due to its broad substrate scope and functional group tolerance.[2]
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a well-established method for the synthesis of N-arylpiperazines. In the context of this compound, the reaction proceeds by the attack of 1-methylpiperazine on an electron-deficient pyridine ring bearing a suitable leaving group at the 2-position, such as a chlorine or bromine atom. The pyridine nitrogen atom acts as an activating group, facilitating the nucleophilic attack.
Mechanistic Considerations
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile (1-methylpiperazine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing pyridine nitrogen. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. For pyridyl systems, especially with good leaving groups like bromine or chlorine, the reaction can also proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state.
Experimental Protocol (Representative)
This protocol is based on established procedures for the SNAr reaction of 2-halopyridines with amines.[3]
Starting Materials:
-
2,5-Dibromopyridine or 2-Chloro-5-bromopyridine
-
1-Methylpiperazine
-
A suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like triethylamine)
-
A polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyridine (1.0 equiv.), 1-methylpiperazine (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a suitable volume of dimethyl sulfoxide (DMSO) to achieve a stirrable suspension.
-
Heat the reaction mixture to 120-150 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Sources
A Comparative Guide to the Synthesis and Analysis of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine: Ensuring Reproducibility in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the reproducibility of synthetic and analytical data is paramount. This guide provides an in-depth, objective comparison of the synthesis and characterization of the key building block, 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, with a structurally similar alternative, 1-(5-Chloropyridin-2-yl)-4-methylpiperazine. By presenting detailed experimental protocols, comparative data, and the underlying scientific principles, this document serves as a vital resource for researchers aiming to achieve consistent and reliable results.
Introduction: The Significance of Substituted Piperazines in Drug Discovery
Substituted piperazines are a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological targets. The title compound, this compound, is a valuable intermediate, offering a reactive handle—the bromine atom—for further elaboration through cross-coupling reactions, while the piperazine and pyridine moieties can engage in crucial interactions with biological macromolecules. The chloro-analog provides a useful point of comparison, as the subtle difference in the halogen can influence reactivity, cost, and analytical behavior.
Synthesis: A Head-to-Head Comparison of Buchwald-Hartwig Amination
The synthesis of these arypiperazine derivatives is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.
The Underlying Mechanism: A Palladium-Catalyzed Dance
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine (1-methylpiperazine) and deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which furnishes the desired C-N coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the reaction.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials: 2,5-Dibromopyridine, 1-methylpiperazine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene, followed by 1-methylpiperazine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient).
-
Protocol 2: Synthesis of 1-(5-Chloropyridin-2-yl)-4-methylpiperazine (Comparative Example)
-
Materials: 2,5-Dichloropyridine, 1-methylpiperazine, Pd₂(dba)₃, XPhos, Sodium tert-butoxide, Toluene (anhydrous).
-
Procedure:
-
Follow the same procedure as for the bromo-analog, substituting 2,5-dibromopyridine with 2,5-dichloropyridine (1.0 eq).
-
The reaction may require a slightly longer reaction time or higher catalyst loading due to the lower reactivity of the aryl chloride. Monitor closely by TLC or LC-MS.
-
Comparative Synthesis Data
| Parameter | This compound | 1-(5-Chloropyridin-2-yl)-4-methylpiperazine |
| Starting Material | 2,5-Dibromopyridine | 2,5-Dichloropyridine |
| Typical Yield | 85-95% | 75-85% |
| Reaction Time | 16 hours | 18-24 hours |
| Relative Cost of Starting Material | Higher | Lower |
| Ease of Purification | Straightforward | Straightforward |
Note: Yields and reaction times are illustrative and can vary based on reaction scale and purity of reagents.
Analytical Characterization: A Multi-technique Approach
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provides a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | 8.25 (d, 1H, Ar-H), 7.55 (dd, 1H, Ar-H), 6.50 (d, 1H, Ar-H), 3.55 (t, 4H, piperazine-H), 2.50 (t, 4H, piperazine-H), 2.35 (s, 3H, CH₃) | 158.5, 149.0, 139.5, 110.0, 108.0, 55.0, 46.0, 45.5 |
| 1-(5-Chloropyridin-2-yl)-4-methylpiperazine | 8.10 (d, 1H, Ar-H), 7.45 (dd, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 3.58 (t, 4H, piperazine-H), 2.52 (t, 4H, piperazine-H), 2.38 (s, 3H, CH₃) | 158.0, 147.5, 137.0, 123.0, 107.5, 55.2, 46.1, 45.8 |
Note: These are predicted chemical shifts and may vary slightly from experimental values.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
| Compound | Expected [M+H]⁺ (m/z) | Key Isotopic Pattern |
| This compound | 256.0/258.0 | Characteristic 1:1 ratio for Bromine (⁷⁹Br/⁸¹Br) |
| 1-(5-Chloropyridin-2-yl)-4-methylpiperazine | 212.1/214.1 | Characteristic 3:1 ratio for Chlorine (³⁵Cl/³⁷Cl) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for determining the purity of the synthesized compounds.
Workflow for HPLC Purity Analysis
Caption: A generalized workflow for HPLC purity determination.
A Validated HPLC Method for Halopyridyl-piperazines
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Start with a lower concentration of acetonitrile and gradually increase to elute the compound.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
This method should provide good resolution of the main product from starting materials and potential byproducts. The retention time of the bromo-derivative is expected to be slightly longer than that of the chloro-derivative due to its increased hydrophobicity.
Reproducibility Scorecard: A Side-by-Side Evaluation
| Metric | This compound | 1-(5-Chloropyridin-2-yl)-4-methylpiperazine | Rationale for Assessment |
| Synthetic Accessibility | Good | Excellent | The chloro starting material is generally more cost-effective. |
| Reaction Robustness | Excellent | Very Good | The bromo-derivative often exhibits slightly higher reactivity and consistency. |
| Yield Consistency | High | High | Both reactions are generally high-yielding with proper optimization. |
| Ease of Characterization | Excellent | Excellent | Both compounds give clear and interpretable NMR and MS data. |
| Analytical Separation | Good | Good | Baseline separation from impurities is achievable with standard HPLC methods. |
| Overall Reproducibility | High | High | Both syntheses are reliable and reproducible with careful execution. |
Conclusion: Informed Choices for Reliable Research
Both this compound and its chloro-analog are valuable building blocks in drug discovery. The choice between them may be dictated by factors such as the cost of starting materials, desired reactivity in subsequent steps, and specific project requirements. This guide provides the necessary detailed protocols and comparative data to enable researchers to make informed decisions and, most importantly, to reproduce these findings with confidence in their own laboratories. Adherence to the principles of careful experimental execution and thorough analytical characterization, as outlined here, is the bedrock of scientific integrity and progress.
References
- Buchwald-Hartwig Amination: For a comprehensive overview of the reaction mechanism and scope, refer to reviews on the topic. A good starting point is the original work by Stephen L. Buchwald and John F. Hartwig. Title: A New Palladium-Catalyzed Amination of Aryl Halides Source: Accounts of Chemical Research URL: [Link]
- Synthesis of Piperazine Derivatives: Numerous publications detail the synthesis of various piperazine-containing compounds, often employing palladium-catalyzed cross-coupling reactions. Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules URL: [Link]
- HPLC Analysis of Pharmaceutical Compounds: Standard pharmacopeias and analytical chemistry journals provide extensive guidance on HPLC method development and validation. Title: HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine Source: Acta Poloniae Pharmaceutica URL: [Link]
- NMR and MS Data: While specific peer-reviewed data for the title compounds is sparse, spectral databases and vendor websites can provide useful reference inform
A Senior Application Scientist's Guide to Evaluating Enantiomeric Purity of Chiral 1-(5-Bromopyridin-2-yl)-4-methylpiperazine Analogs
Introduction: The Imperative of Stereochemical Fidelity
In modern drug development, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, frequently exhibit profound differences in their interaction with biological targets, which are themselves chiral.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.[1]
The 1-(5-Bromopyridin-2-yl)-4-methylpiperazine scaffold is a key structural motif in numerous contemporary pharmaceutical candidates. Its analogs are being investigated for a wide range of therapeutic applications. Consequently, the ability to accurately and robustly determine the enantiomeric purity of these compounds is not merely an analytical task; it is a critical component of ensuring drug safety, efficacy, and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques for evaluating the enantiomeric purity of this specific class of chiral molecules. We will delve into the underlying principles of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE), supported by experimental insights and detailed protocols to empower researchers in selecting and validating the optimal method for their specific needs.
The Analytical Challenge: Structural Considerations
The this compound core presents unique characteristics that inform the strategy for chiral separation:
-
Basicity: The presence of two nitrogen atoms in the piperazine ring and one in the pyridine ring imparts basic properties to the molecule. This necessitates careful control of the mobile phase or background electrolyte (BGE) to prevent undesirable interactions with the stationary phase (e.g., acidic silanols on silica-based columns), which can lead to severe peak tailing.
-
Structural Rigidity: The molecule possesses a degree of conformational flexibility around the piperazine ring, which can influence its interaction with a chiral selector.
-
Chromophore: The bromopyridine moiety provides a chromophore for UV detection, but its molar absorptivity may not be sufficient for detecting trace-level enantiomeric impurities without optimization.
Comparative Analysis of Core Separation Techniques
The three predominant techniques for chiral analysis are HPLC, SFC, and CE.[2] Each operates on a different principle and offers a distinct set of advantages and limitations. The choice of technique is often a strategic one, balancing the requirements of the developmental stage—from high-throughput screening in discovery to rigorous quality control in manufacturing.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).[3] | Differential partitioning between a supercritical fluid (CO₂) mobile phase and a CSP.[4] | Differential migration of charged analytes in an electric field, based on diastereomeric complex formation with a chiral selector in the electrolyte.[5] |
| Speed | Moderate. Long analysis and equilibration times can be a bottleneck.[2] | High. Typically 3-5 times faster than HPLC due to low viscosity and high diffusivity of the mobile phase.[2][6] | Very High. Rapid analysis times, often in minutes. |
| Resolution | Generally good to excellent, highly dependent on CSP and mobile phase combination. | Often superior to HPLC, with sharper peaks and better efficiency.[7] | Can achieve extremely high theoretical plates and excellent resolution. |
| Solvent Usage | High. Often uses large volumes of organic solvents (e.g., hexane, isopropanol). | Low ("Green" Chemistry). Primarily uses recycled CO₂ with small amounts of organic co-solvents.[8] | Minimal. Uses nanoliter to microliter volumes of aqueous/organic buffers. |
| Cost | Moderate instrument cost, high solvent and disposal costs. | Higher initial instrument cost, but lower operational costs due to reduced solvent consumption.[9] | Low instrument and operational costs. |
| Scalability | Well-established for both analytical and preparative scales. | Excellent for preparative scale due to easy removal of CO₂, resulting in concentrated fractions.[6][9] | Primarily an analytical technique; preparative scale is challenging. |
| Sensitivity | Good, compatible with various detectors (UV, MS). | Excellent, compatible with UV and MS. Often enhanced sensitivity due to focused peaks. | Can be limited by the small injection volume, but laser-induced fluorescence (LIF) can provide high sensitivity if applicable. |
| Robustness | High. Well-understood and highly reproducible methods. | Modern instruments offer high robustness and reproducibility.[2] | Can be less robust; sensitive to capillary surface chemistry, buffer composition, and injection precision. |
In-Depth Guide to Chiral Separation Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the most widely used technique for enantiomeric purity determination due to its versatility and the vast array of commercially available chiral stationary phases (CSPs).[3][10]
Mechanism & Rationale: Separation is achieved through transient, diastereomeric interactions between the enantiomers and the CSP. For pyridine-piperazine analogs, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point.[10][11] The helical polymer structure of these CSPs creates chiral grooves where enantiomers can interact differently via hydrogen bonding, π-π stacking, and dipole-dipole interactions.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection:
-
Begin screening with immobilized polysaccharide-based columns such as Chiralpak® IA, IB, and IC. These are robust and compatible with a wide range of solvents. A column with a cellulose tris(3,5-dichlorophenylcarbamate) selector is often effective for piperazine derivatives.[11]
-
-
Mobile Phase Preparation (Normal Phase):
-
Rationale: Normal phase mode often provides better selectivity for polar compounds containing nitrogen heterocycles.
-
Primary Solvents: Start with a Hexane/Isopropanol (IPA) or Hexane/Ethanol mixture. A typical starting gradient is 90:10 (v/v).
-
Basic Additive: To mitigate peak tailing due to the basic nature of the analyte, add a small amount of an amine modifier. Diethylamine (DEA) at 0.1% (v/v) is highly effective.[12]
-
Preparation: Carefully measure and mix the solvents. Degas the mobile phase by sonication or vacuum filtration before use.[11]
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic analog in the mobile phase at approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL.[11] Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Column Temperature: 35 °C. Temperature can affect selectivity and should be controlled.[11]
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or a wavelength appropriate for the bromopyridine chromophore.
-
-
Optimization:
-
If separation is not achieved, systematically vary the alcohol modifier (IPA vs. Ethanol) and its percentage.
-
Screen other mobile phase systems, such as acetonitrile/methanol with 0.1% DEA.[12]
-
Evaluate different CSPs from your initial screening set.
-
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for chiral HPLC method development.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC, offering significant advantages in speed and efficiency.[8] It is particularly well-suited for both analytical and preparative-scale chiral separations in drug discovery.[6][9]
Mechanism & Rationale: SFC uses supercritical CO₂ as the main mobile phase, which has liquid-like solvating power but gas-like viscosity and diffusivity.[2] This allows for much higher flow rates without a proportional increase in backpressure, leading to faster separations.[9] The same polysaccharide-based CSPs used in HPLC are typically employed. The change in the mobile phase environment (from liquid hexane to supercritical CO₂) can dramatically alter chiral recognition, sometimes providing selectivity where HPLC fails.[2]
Experimental Protocol: Chiral SFC Method Development
-
Column Selection:
-
The same set of polysaccharide-based columns (e.g., Chiralpak® series) used for HPLC screening is an excellent starting point.
-
-
Mobile Phase and Co-solvent:
-
Primary Mobile Phase: Supercritical CO₂.
-
Co-solvent: Methanol or ethanol is typically used as the organic modifier to increase solvent strength.
-
Screening: Start with a gradient of 5% to 40% co-solvent over 5-10 minutes.
-
Basic Additive: As with HPLC, a basic additive is crucial for good peak shape. 0.1-0.3% DEA or another suitable amine should be pre-mixed into the co-solvent.
-
-
Sample Preparation:
-
Dissolve the racemic sample in the co-solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Ensure complete dissolution.
-
-
Instrumental Conditions:
-
Flow Rate: 3-4 mL/min for a 4.6 mm ID column.
-
Back Pressure: Maintain at 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV detection, typically at 254 nm.
-
-
Optimization:
-
Adjust the co-solvent gradient to optimize resolution. Isocratic conditions can be used once the ideal co-solvent percentage is identified.
-
Screen different co-solvents (methanol vs. ethanol vs. acetonitrile) as this can significantly impact selectivity.
-
Optimize back pressure and temperature to fine-tune retention and resolution.
-
Logical Diagram of SFC Advantages
Caption: Core properties of SFC and their resulting advantages.
Chiral Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent, making it an attractive option for analytical-scale purity checks, especially when sample material is scarce.[5][13]
Mechanism & Rationale: In CE, charged molecules migrate in a capillary filled with a background electrolyte (BGE) under the influence of an electric field. For chiral separations, a chiral selector (CS) is added to the BGE.[5] The enantiomers form transient diastereomeric complexes with the CS. If these complexes have different formation constants or mobilities, separation occurs.[14] For the basic this compound analogs, which will be protonated and positively charged at low pH, cyclodextrins (CDs) are the most common and effective chiral selectors.[1][15] Neutral (e.g., hydroxypropyl-β-CD) or charged (e.g., sulfated-β-CD) cyclodextrins can be screened.
Experimental Protocol: Chiral CE Method Development
-
Capillary Preparation:
-
Use a fused-silica capillary (e.g., 50 µm ID, ~50 cm total length).
-
Condition a new capillary by flushing sequentially with 1 M NaOH, deionized water, and finally the BGE.
-
-
Background Electrolyte (BGE) Preparation:
-
Buffer: Start with a 50 mM phosphate buffer, pH 2.5. At this pH, the analyte will be positively charged, and the electroosmotic flow (EOF) will be suppressed, allowing separation based on electrophoretic mobility.
-
Chiral Selector (CS): Screen various cyclodextrins. Begin by adding 10-20 mM of hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin (S-β-CD) to the BGE.
-
Preparation: Dissolve the buffer salts and CS in high-purity water. Filter the BGE through a 0.22 µm filter.
-
-
Sample Preparation:
-
Dissolve the racemic sample in deionized water or 10% BGE at a concentration of 0.1-0.5 mg/mL.
-
-
Electrophoretic Conditions:
-
Voltage: 15-25 kV (normal polarity).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic (pressure) injection for 5-10 seconds or electrokinetic injection at 5-10 kV for 5 seconds.
-
Detection: UV detection at 200-210 nm, where peptide bonds and aromatic systems absorb, or at a more specific wavelength if possible.
-
-
Optimization:
-
Optimize the type and concentration of the CD. Higher concentrations can increase resolution but may also increase current and analysis time.
-
Vary the pH of the BGE. This will affect the charge of the analyte and the interaction with the CS.
-
Add an organic modifier (e.g., 10-20% methanol or acetonitrile) to the BGE to alter selectivity and analysis time.
-
Method Validation: Ensuring Trustworthy Results
Once an optimal separation method is developed, it must be validated to ensure it is fit for purpose.[3] Validation demonstrates that the analytical procedure is accurate, precise, specific, and robust for its intended application. Key parameters are defined by the International Council for Harmonisation (ICH) guidelines.[16]
| Validation Parameter | Purpose | Typical Acceptance Criteria (for Enantiomeric Impurity) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities). | Baseline resolution (Rs ≥ 1.7) between enantiomer peaks.[3] |
| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1; Precision (%RSD) ≤ 10%. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99 for the impurity over a range (e.g., LOQ to 150% of specification). |
| Accuracy | The closeness of test results to the true value, assessed by spike recovery experiments. | Recovery of 80-120% for the impurity at different concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability, intermediate precision). | %RSD ≤ 5% for the impurity at the specification limit. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, temperature ±2°C). | Resolution and peak area %RSD should remain within acceptable limits. |
Conclusion and Recommendations
The choice of analytical technique for determining the enantiomeric purity of this compound analogs is a multi-faceted decision guided by the specific goals of the analysis.
-
For early-stage drug discovery and high-throughput screening, where speed is critical and solvent consumption is a concern, Chiral SFC is the superior choice. Its rapid analysis times and green credentials make it an efficient and sustainable option.[6]
-
For routine quality control in a GMP environment and method development where robustness is paramount, Chiral HPLC remains the gold standard. Its predictability, extensive history, and wide availability of columns and established methods provide a high degree of confidence.[10]
-
For situations where sample is extremely limited or for orthogonal method validation, Chiral CE offers an excellent, low-consumption alternative. Its high resolving power can provide valuable confirmatory data.[13]
Ultimately, a comprehensive understanding of the principles, advantages, and practical considerations of each technique, as outlined in this guide, will enable researchers and drug development professionals to confidently select, develop, and validate the most appropriate method to ensure the stereochemical integrity of these vital pharmaceutical compounds.
References
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- Aboul-Enein, H. Y., & Ali, I. (2000). Enantiomer separation of drugs by capillary electrophoresis using proteins as chiral selectors. Journal of Chromatography A, 875(1-2), 235-254.
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- (2003). Supercritical Fluid Chiral Separations. Pharmaceutical Technology.
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- Gotti, R. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
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- Sänger – van de Griend, C. E., Hedeland, Y., & Pettersson, C. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today.
- Altria, K. D. (1995). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis. Humana Press.
- Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Analytical Validation. Routledge.
- Phinney, K. W., & Sander, L. C. (1997). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of High Resolution Chromatography, 20(7), 388-392.
- Rahman, M. M., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 81-90.
- Regalado, E. L., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Merck Research Laboratories.
- Kulkarni, A. A., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 72(2), 200-205.
- Reddy, G. S., et al. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 8(8), 643-651.
- Al-Qaisi, A. M., & El-Azzouny, A. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3180.
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- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Bonifazi, A., et al. (2017). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 8(9), 971-986.
- Szabó, Z. I., et al. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 28(15), 5707.
- Jayakumar, R., Vadivel, R., & Ananthi, N. (2018). Role of Chirality in Drugs. Organic & Medicinal Chemistry International Journal, 5(3).
- Tiritan, M. E., et al. (Eds.). (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI.
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A Comparative Guide to the Inter-laboratory Characterization of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
In the landscape of drug discovery and development, the unequivocal structural confirmation and purity assessment of novel chemical entities are paramount. The reproducibility of scientific findings and the safety of potential therapeutics hinge on the accuracy and consistency of these characterization data. It is in this context that inter-laboratory studies serve as a critical benchmark, providing a robust evaluation of analytical methods and ensuring data integrity across different research and manufacturing sites. This guide presents a comprehensive overview of a hypothetical inter-laboratory study on the characterization of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, a heterocyclic compound with potential applications in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies for the comprehensive analysis of this and structurally related compounds. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure the trustworthiness and reproducibility of the analytical results.
The Imperative of Rigorous Characterization
This compound, with the chemical formula C₁₀H₁₄BrN₃ and a molecular weight of 256.14 g/mol , is a member of the N-arylpiperazine class of compounds.[1] This class is of significant interest in medicinal chemistry, with many derivatives exhibiting a range of biological activities.[2] Given its potential as a building block or an active pharmaceutical ingredient (API), establishing a standardized and validated set of analytical procedures for its characterization is essential for quality control and regulatory compliance.
An inter-laboratory study is the gold standard for assessing the precision and accuracy of analytical methods. By distributing a homogenous sample of this compound to multiple independent laboratories, we can evaluate the variability in measurement results and identify potential sources of error. This collaborative approach not only validates the analytical methods but also fosters confidence in the quality of the material, regardless of its origin.
Designing the Inter-laboratory Study: A Multi-faceted Approach
For this hypothetical study, a single batch of this compound was synthesized and distributed to three independent analytical laboratories (designated as Lab A, Lab B, and Lab C). Each laboratory was tasked with performing a suite of analyses to determine the identity, purity, and key physicochemical properties of the compound. The chosen analytical techniques are fundamental to small molecule characterization and are widely adopted in the pharmaceutical industry.
The logical workflow of this characterization process is depicted in the following diagram:
Sources
A Researcher's Guide to Confirming Target Engagement of Novel Bioactive Compounds: A Comparative Analysis Featuring 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
In the landscape of contemporary drug discovery, the identification and validation of a small molecule's biological target are paramount. This crucial step bridges the gap between a compound's observed phenotypic effect and its molecular mechanism of action, a cornerstone for developing safe and effective therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern techniques for confirming target engagement in a cellular context. We will use the novel compound 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, a research chemical with uncharacterized biological targets, as a case study to illustrate a practical workflow for target deconvolution and validation.
The primary challenge with a novel compound like this compound is its "orphan" status – its biological interacting partners are unknown. Therefore, our exploration will encompass both target identification and subsequent engagement confirmation. We will delve into the mechanistic underpinnings of various cutting-edge methodologies, offering a comparative analysis to guide your experimental design.
The Strategic Imperative: Why Target Engagement Matters
Before a compound can progress through the drug development pipeline, a thorough understanding of its interaction with its intended target within a complex cellular environment is non-negotiable. Robust target engagement data provides confidence that the observed biological response is a direct consequence of the compound binding to its target. Furthermore, comprehensive profiling of on- and off-target interactions is critical for predicting potential toxicities and understanding polypharmacology.
Part 1: Unbiased Target Identification Strategies for Novel Compounds
When the target of a bioactive compound is unknown, unbiased, proteome-wide approaches are required to identify potential binding partners. These methods can be broadly categorized into those that rely on affinity capture and those that exploit changes in protein stability upon ligand binding.
Affinity-Based Methods: Fishing for Targets
These techniques utilize a modified version of the compound of interest to "pull down" its interacting proteins from a cell lysate.
-
Photo-Affinity Labeling (PAL): PAL is a powerful technique that employs a photo-reactive chemical group and an enrichment handle (e.g., biotin) attached to the small molecule probe.[1][2] Upon irradiation with UV light, the photo-reactive group forms a covalent bond with nearby proteins, allowing for their subsequent enrichment and identification by mass spectrometry.[1][3]
-
Causality: The key advantage of PAL is its ability to capture even transient or weak interactions due to the formation of a covalent bond. This method can also provide insights into the binding site of the compound.[2] However, the synthesis of a photo-probe can be challenging and may alter the compound's binding properties.
-
-
Kinobeads and Affinity Chromatography: This approach involves immobilizing a broad-spectrum or a specific inhibitor on a solid support (beads) to capture a class of proteins (e.g., kinases) from a cell lysate.[4][5] To identify the target of a new compound, a competition experiment is performed where the cell lysate is pre-incubated with the compound before being applied to the beads.[5] Proteins that bind to the free compound will not be captured by the beads, and this depletion can be quantified by mass spectrometry.[6]
-
Causality: This method is particularly useful for identifying targets within well-characterized protein families, such as kinases.[4] It does not require modification of the test compound, preserving its native binding affinity.[5] However, it is limited to the proteins that can be captured by the immobilized ligands and may not identify novel target classes.
-
Target Stability-Based Methods: Detecting the Shielding Effect
These label-free methods rely on the principle that the binding of a small molecule can stabilize its target protein against denaturation or proteolysis.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a groundbreaking technique that allows for the assessment of target engagement in intact cells and tissues.[7][8][9] The method is based on the principle that ligand binding increases the thermal stability of a protein.[7][10] In a typical CETSA experiment, cells are treated with the compound, heated to a specific temperature, and then lysed. The soluble fraction of the target protein is then quantified, usually by Western blot or mass spectrometry.[10][11] An increase in the amount of soluble protein at a given temperature in the presence of the compound indicates target engagement.[8]
-
Drug Affinity Responsive Target Stability (DARTS): DARTS is another label-free method that identifies protein targets based on their stabilization upon ligand binding.[13][14][15] Instead of heat denaturation, DARTS utilizes proteases to digest a cell lysate.[13][16] Proteins that are bound to a small molecule are often more resistant to proteolytic cleavage.[15][17] The protected protein fragments can then be identified by gel electrophoresis and mass spectrometry.[13][16]
Comparative Analysis of Target Identification Methods
| Method | Principle | Compound Modification Required? | Advantages | Limitations |
| Photo-Affinity Labeling (PAL) | Covalent cross-linking of a photo-probe to its target upon UV irradiation. | Yes | - Captures transient interactions- Provides binding site information | - Probe synthesis can be complex- Modification may alter binding affinity |
| Kinobeads/Affinity Chromatography | Competitive binding between a free compound and immobilized ligands for target proteins. | No | - No compound modification needed- High throughput for known protein families | - Limited to the scope of the immobilized ligands- May miss novel target classes |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced stabilization of the target protein against thermal denaturation. | No | - Measures target engagement in intact cells- No compound modification needed- Reflects physiological conditions | - Not all proteins exhibit a thermal shift- Can be lower throughput for initial screening |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand-induced stabilization of the target protein against proteolytic digestion. | No | - No compound modification needed- Relatively simple and cost-effective | - Results can be protease-dependent- May not work for all protein-ligand interactions |
Part 2: A Practical Workflow for this compound
Given that this compound is an unmodified compound with unknown targets, a workflow combining label-free identification methods with orthogonal validation is recommended.
Step 1: Initial Target Discovery using CETSA and DARTS with Mass Spectrometry
The initial step involves performing CETSA and DARTS on a relevant cell line treated with this compound. The soluble (CETSA) or protease-resistant (DARTS) protein fractions will be analyzed by quantitative mass spectrometry to identify proteins that are stabilized by the compound.
Step 2: Bioinformatic Analysis and Hit Prioritization
The lists of potential targets from both CETSA and DARTS experiments should be compared and analyzed using bioinformatics tools. This analysis should focus on identifying proteins that are common to both lists and are known to be druggable or implicated in relevant disease pathways.
Step 3: Orthogonal Validation of Top Candidates
The top candidate targets should be validated using orthogonal methods to confirm their engagement with this compound in cells.
-
Targeted CETSA with Western Blot: This involves performing a CETSA experiment and detecting the specific candidate protein by Western blot. This will confirm the thermal stabilization of the individual target in a dose-dependent manner.
-
Genetic Approaches: Using techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the candidate target gene can help determine if the absence of the target protein abrogates the phenotypic effects of the compound.
-
Downstream Pathway Analysis: If the candidate target is part of a known signaling pathway, its engagement can be further confirmed by measuring the modulation of downstream biomarkers. For example, if the target is a kinase, a Western blot for its phosphorylated substrate could be performed.
Part 3: Experimental Protocols
Protocol 1: Drug Affinity Responsive Target Stability (DARTS)
This protocol is adapted from established DARTS methodologies.[13][15][16]
Materials:
-
Cell line of interest
-
This compound (and vehicle control, e.g., DMSO)
-
Lysis buffer (e.g., M-PER or RIPA) with protease inhibitors
-
Protease (e.g., Pronase or Thermolysin)
-
SDS-PAGE gels and reagents
-
Mass spectrometer or antibodies for Western blot
Procedure:
-
Cell Lysis: Harvest cells and prepare a clarified cell lysate. Determine the protein concentration.
-
Compound Incubation: Aliquot the lysate and incubate with varying concentrations of this compound or vehicle for 1 hour on ice.
-
Protease Digestion: Add the protease to each sample and incubate for a predetermined time (e.g., 30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.
-
Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis: Analyze the samples by SDS-PAGE. Visualize the protein bands by Coomassie staining or proceed with Western blotting for a specific target. For unbiased discovery, bands that are protected from digestion in the presence of the compound can be excised and identified by mass spectrometry.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is based on standard CETSA procedures.[7][8][11]
Materials:
-
Intact cells in culture
-
This compound (and vehicle control)
-
PBS
-
Thermal cycler or heating block
-
Lysis buffer with protease inhibitors
-
Western blot or mass spectrometry reagents
Procedure:
-
Compound Treatment: Treat intact cells with this compound or vehicle for a specified time.
-
Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension and heat the samples to a range of temperatures for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or mass spectrometry.
Conclusion
Confirming the target engagement of a novel compound like this compound is a multi-step process that begins with unbiased target identification and proceeds to rigorous orthogonal validation. This guide has outlined a strategic workflow that leverages the strengths of label-free techniques like CETSA and DARTS, which are particularly well-suited for un-modified small molecules. By employing a combination of these powerful methods, researchers can confidently identify the molecular targets of novel bioactive compounds and pave the way for their further development as research tools or therapeutic agents.
References
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Comparative Docking Analysis of Bromopyridinyl-Piperazine Analogs: A Guide for Target-Based Drug Discovery
In the landscape of modern drug discovery, the bromopyridinyl-piperazine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets. Its inherent modularity allows for facile chemical modification, enabling the fine-tuning of pharmacological properties. Computational methods, particularly molecular docking, are indispensable in rationally guiding these synthetic efforts. This guide provides an in-depth, experience-driven protocol for conducting comparative docking studies on a series of bromopyridinyl-piperazine analogs, aimed at predicting their binding affinity and mode of interaction with a chosen protein target. By integrating established methodologies with practical insights, this document serves as a comprehensive resource for researchers in medicinal chemistry and computational drug design.
The Strategic Imperative for In Silico Screening
The "fail fast, fail cheap" paradigm is a cornerstone of efficient drug development. Molecular docking embodies this principle by enabling the rapid, cost-effective evaluation of virtual compound libraries before committing to resource-intensive chemical synthesis and biological testing.[1] For a versatile scaffold like bromopyridinyl-piperazine, where numerous derivatives can be envisioned, in silico screening is not merely a preliminary step but a critical filter to prioritize candidates with the highest probability of success. The causality behind this choice lies in the ability of docking algorithms to simulate the intricate dance between a ligand and its protein target, providing quantitative estimates of binding affinity and a visual roadmap of the key intermolecular interactions.
I. Establishing a Robust Docking Protocol: A Self-Validating System
The credibility of any docking study hinges on the meticulous validation of its protocol. This ensures that the computational model can accurately reproduce experimentally observed binding modes, thereby instilling confidence in its predictive power for novel analogs.
A. Target Selection and Preparation: Laying the Foundation
The choice of a protein target is paramount and should be driven by its therapeutic relevance to the disease of interest. For the purpose of this guide, we will consider a hypothetical study targeting a protein kinase, a class of enzymes frequently implicated in oncology and inflammatory diseases, and a common target for piperazine-containing inhibitors.[2][3]
A high-resolution crystal structure of the target protein in complex with a ligand that shares structural similarity with the bromopyridinyl-piperazine scaffold is the ideal starting point. The Protein Data Bank (PDB) is the primary repository for such structures.[4]
Experimental Protocol: Protein Preparation
-
PDB Structure Acquisition: Download the crystal structure of the target kinase (e.g., PDB ID: 4JPA).
-
Initial Inspection and Cleaning: Load the structure into a molecular modeling suite (e.g., Schrödinger Maestro, MOE). Remove all non-essential components, including water molecules beyond a 5 Å radius of the active site, co-solvents, and duplicate protein chains.
-
Protonation and Tautomeric State Assignment: Utilize a dedicated tool (e.g., Protein Preparation Wizard in Maestro) to add hydrogen atoms, assign appropriate protonation states for titratable residues at physiological pH (7.4 ± 1.0), and predict the optimal tautomeric states of histidine residues. This step is critical as the hydrogen bonding network is a major determinant of ligand binding.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation phase. The heavy atoms of the protein backbone should be constrained to prevent significant deviation from the crystal structure.
B. Ligand Preparation: Ensuring Chemical Accuracy
The chemical representation of the ligands is as crucial as that of the protein. The bromopyridinyl-piperazine analogs must be prepared in a manner that reflects their likely state in the biological environment.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Sketch the bromopyridinyl-piperazine analogs in a 2D chemical drawing tool and convert them to 3D structures.
-
Tautomer and Stereoisomer Generation: Enumerate all possible tautomers and stereoisomers for each analog. This is particularly important for compounds with ambiguous chirality or tautomeric groups.
-
Ionization State Prediction: Predict the predominant ionization state of each analog at physiological pH using a tool like Epik or Marvin Sketch.[2] The piperazine moiety, being basic, is often protonated under these conditions.
-
Energy Minimization: Perform a conformational search and energy minimization for each ligand to generate a low-energy 3D conformation.
C. Docking Protocol Validation: The Litmus Test
Before screening novel analogs, the docking protocol must be validated by its ability to reproduce the binding pose of a known co-crystallized ligand.
Experimental Protocol: Docking Validation
-
Grid Generation: Define the active site for docking by generating a grid box centered on the co-crystallized ligand. The dimensions of the grid should be sufficient to accommodate the analogs to be docked.
-
Redocking: Dock the co-crystallized ligand back into the prepared protein structure using the defined grid.
-
Pose Analysis: Compare the predicted binding pose of the redocked ligand with its orientation in the original crystal structure. The root-mean-square deviation (RMSD) between the heavy atoms of the two poses should ideally be less than 2.0 Å. A low RMSD value validates the docking protocol's ability to accurately predict binding modes.
II. Comparative Docking of Bromopyridinyl-Piperazine Analogs
With a validated protocol in hand, the comparative docking of the designed bromopyridinyl-piperazine analogs can proceed. This involves docking each analog into the prepared protein target and analyzing the results to predict their relative binding affinities and identify key structure-activity relationships (SAR).
A. Virtual Screening Workflow
The following workflow outlines the systematic process of docking the analog library.
Workflow Diagram
Caption: Key interactions between a bromopyridinyl-piperazine analog and a kinase active site.
III. Bridging the Gap: Correlation with Experimental Data
While molecular docking is a powerful predictive tool, its ultimate value is realized when its predictions are corroborated by experimental data. Whenever possible, docking scores should be correlated with experimentally determined binding affinities (e.g., IC50 or Ki values) for a subset of synthesized compounds.
A strong correlation between docking scores and experimental activity lends significant weight to the predictive model and provides a solid rationale for prioritizing the most promising virtual hits for synthesis and further biological evaluation. It is important to note that a perfect correlation is not always achievable due to the inherent approximations in docking algorithms and the complexities of biological systems. However, a clear trend can provide invaluable guidance for lead optimization.
For instance, studies on piperazine-tethered thiophene-3-carboxamide selenides have shown that compounds with potent EGFR kinase inhibitory activity (IC50 in the nanomolar range) also exhibit favorable docking scores and key interactions within the EGFR active site. [5]Similarly, research on pyridylpiperazine hybrids as urease inhibitors has demonstrated a good correlation between low IC50 values and strong binding energies in docking simulations. [6][7]
IV. Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of bromopyridinyl-piperazine analogs. By adhering to a validated protocol and critically analyzing the results in the context of available experimental data, researchers can leverage molecular docking to accelerate the discovery of novel therapeutics. The insights gained from these in silico studies can inform the design of more potent and selective compounds, ultimately increasing the efficiency and success rate of drug discovery programs. Future work in this area could involve the use of more advanced computational techniques, such as molecular dynamics simulations, to further refine the understanding of ligand-protein interactions and predict binding kinetics.
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- Samyal M, et al. Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity. ResearchGate. 2025 Jan.
- Singh M, et al. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. Bioorg Chem. 2024 Oct;151:107677.
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Safety Operating Guide
Navigating the Disposal of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine: A Comprehensive Guide for Laboratory Professionals
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal procedure is initiated, a comprehensive understanding of the potential hazards is paramount. Based on the known toxicology of structurally similar compounds, such as its 3-pyridinyl isomer, 1-(5-Bromopyridin-2-yl)-4-methylpiperazine should be handled as a hazardous substance. The primary risks associated with this compound are:
-
Acute Oral Toxicity: It is anticipated to be harmful if swallowed (H302).
-
Skin Irritation: Direct contact is likely to cause skin irritation (H315).
-
Serious Eye Irritation: The compound poses a risk of serious eye irritation (H319).
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation (H335).
The presence of the brominated pyridine ring indicates that this compound is a halogenated organic substance. Such compounds require specific disposal routes to prevent the release of harmful substances into the environment.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazard profile, stringent adherence to PPE protocols is non-negotiable. The following table outlines the minimum required PPE when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use. | Prevents skin contact, which can lead to irritation. Contaminated gloves should be disposed of as hazardous waste.[4] |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is recommended. | Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation. |
Spill Management: A Swift and Safe Response
In the event of a spill, a calm and methodical response is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect the Waste: Carefully place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's standard operating procedures.
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that ensures compliance with local, state, and federal regulations. The following workflow provides a clear and actionable plan.
Caption: Disposal workflow for this compound.
Detailed Protocol:
-
Waste Identification and Segregation:
-
All waste containing this compound, including neat compound, reaction mixtures, and contaminated consumables (e.g., pipette tips, weighing paper, gloves), must be classified as halogenated organic waste .[2][3]
-
This waste stream must be segregated from non-halogenated organic waste, as the disposal methods and costs differ significantly.[3]
-
Never mix this waste with incompatible materials such as strong oxidizing agents or strong acids to prevent potentially vigorous reactions.[5]
-
-
Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".[6] Avoid using abbreviations or chemical formulas. If the waste is a mixture, list all components and their approximate percentages.
-
-
Waste Collection:
-
Always conduct waste transfer within a certified chemical fume hood to minimize inhalation exposure.
-
Carefully transfer the waste into the designated container, ensuring not to overfill it (a general rule is to fill to no more than 90% capacity).
-
Securely close the container lid immediately after adding waste.
-
-
Storage and Final Disposal:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[6]
-
Follow your institution's procedures for requesting a hazardous waste pickup from your EHS department or a contracted waste management company.
-
The ultimate disposal of halogenated organic waste such as this compound is typically through high-temperature incineration at a licensed facility, which is equipped to handle and neutralize the resulting acidic gases (such as hydrogen bromide).[7]
-
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined in this guide are not merely suggestions but are rooted in established safety protocols and regulatory requirements designed to protect you, your colleagues, and the world beyond the lab.
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- U.S. Environmental Protection Agency.
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- Chemtalk.
- University of Otago. Laboratory chemical waste disposal guidelines. [Link]
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- Physikalisch-Technische Bundesanstalt.
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A Senior Application Scientist's Guide to Handling 1-(5-Bromopyridin-2-yl)-4-methylpiperazine: A Framework for Safety and Operational Excellence
As researchers and drug development professionals, our primary commitment is to rigorous science, which begins with uncompromising safety. The handling of specialized reagents like 1-(5-Bromopyridin-2-yl)-4-methylpiperazine demands more than just following a checklist; it requires a deep, causal understanding of the risks and the implementation of self-validating safety protocols. This guide provides the essential, immediate safety and logistical information to ensure both the integrity of your work and the protection of your team.
Immediate Safety Briefing: The Critical Essentials
Before approaching the container, understand that this compound is a compound with a defined hazard profile. Based on available data for the compound and its structural analogs, it must be treated as harmful if swallowed , a skin and eye irritant , and a potential respiratory tract irritant .[1][2][3][4] Accidental exposure can lead to adverse health effects. Therefore, all handling operations must be conducted within a certified chemical fume hood, and the personal protective equipment (PPE) outlined below is mandatory, not optional.
Hazard Profile and Risk Mitigation
Understanding the "why" behind each safety precaution is fundamental to building a culture of safety. The hazards associated with this compound are primarily localized, meaning they affect the point of contact.
-
Acute Oral Toxicity (H302 - Harmful if swallowed): The primary risk is accidental ingestion.[1][3] This is mitigated by strictly prohibiting eating, drinking, or smoking in the laboratory and by wearing gloves to prevent hand-to-mouth transfer.[3][4]
-
Skin Irritation (H315 - Causes skin irritation): Direct contact with the skin can cause irritation.[1][2][4] The primary defense is the consistent use of appropriate chemical-resistant gloves and a lab coat.[5][6]
-
Eye Irritation (H319 - Causes serious eye irritation): The eyes are particularly vulnerable.[1][2][4] A splash could lead to significant and painful irritation. This risk is addressed by wearing safety glasses with side shields or, preferably, safety goggles.[5][7]
-
Respiratory Irritation (H335 - May cause respiratory irritation): If the compound is in a powdered form, dust can become airborne and irritate the respiratory tract upon inhalation.[1][2][4] All weighing and transfer operations must be performed in a fume hood to control airborne particles.[1][7]
Personal Protective Equipment (PPE) Protocol
The following PPE is the minimum requirement for handling this compound. Each component is selected to counteract a specific hazard.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Eye/Face | Safety glasses with side-shields or safety goggles. | EN166 (EU) or ANSI Z87.1 (US) | Protects against splashes and airborne dust, preventing serious eye irritation.[5][7] |
| Hand | Nitrile or Neoprene gloves. | EN 374 | Provides a chemical-resistant barrier to prevent skin contact and irritation.[8][9] Gloves must be inspected before use and disposed of after handling.[7] |
| Body | Full-length laboratory coat. | N/A | Protects skin and personal clothing from contamination.[8][10] |
| Respiratory | Not required if handled exclusively within a certified chemical fume hood. | N/A | The fume hood provides adequate ventilation to control airborne dust and prevent respiratory irritation.[7][9] |
Operational Plan: A Step-by-Step Handling Procedure
This protocol is designed to be a self-validating system for the safe handling of this compound.
A. Preparation (Pre-Handling)
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Before bringing the chemical into the hood, gather all necessary equipment (spatulas, weigh boats, glassware, waste container).
-
Don PPE: Put on your lab coat, safety glasses/goggles, and gloves as specified in the table above.
-
Prepare a Waste Container: Label a dedicated, sealed container for solid chemical waste.
B. Handling (Inside the Fume Hood)
-
Tare the Balance: If weighing, place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Transfer the Chemical: Carefully open the container. Using a clean spatula, transfer the desired amount of this compound to the weigh boat.
-
Avoid Dust Generation: Perform all transfers slowly and deliberately to minimize the creation of airborne dust.[7][9]
-
Secure the Source Container: Tightly close the main container immediately after use.
-
Complete the Task: Add the weighed chemical to your reaction vessel or solvent.
C. Post-Handling & Decontamination
-
Clean Equipment: Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinse as hazardous waste.
-
Wipe Down Surfaces: Wipe the work surface inside the fume hood with a damp cloth or paper towel, which should then be disposed of as solid hazardous waste.
-
Dispose of Single-Use Items: Place the used weigh boat and any contaminated paper towels into the designated solid waste container.
-
Doff PPE: Remove gloves using the proper technique to avoid skin contact, and dispose of them in the appropriate waste bin.[7] Remove your lab coat.
-
Wash Hands: Thoroughly wash your hands with soap and water after the procedure is complete.[7][8]
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Unused Chemical & Contaminated Materials: All excess this compound and any materials that came into direct contact with it (gloves, weigh boats, paper towels) must be disposed of as hazardous chemical waste.[11]
-
Waste Containers: Keep the hazardous waste container sealed when not in use.[7][10] Do not mix with incompatible waste streams.
-
Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[1][11] Remove contaminated clothing. If irritation persists, seek medical attention.[1][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][7] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3][7] Seek immediate medical attention.[5]
-
Spill: Evacuate the immediate area. If the spill is large, alert others. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[10] Sweep up the material and place it in a sealed container for hazardous waste disposal.[1][7]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
